2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Description
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Properties
IUPAC Name |
2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClNO2/c1-3-14(12(15)8-13)9-10-4-6-11(16-2)7-5-10/h4-7H,3,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJXQWKYGXFVAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=C(C=C1)OC)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
"synthesis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide"
An In-depth Technical Guide to the Synthesis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Introduction
This compound is a tertiary amide featuring a reactive chloromethyl group, making it a valuable intermediate in organic synthesis. The chloroacetamide moiety is a well-established pharmacophore and a versatile synthetic handle for introducing further molecular complexity through nucleophilic substitution.[1][2] Compounds of this class, N-arylacetamides, are significant precursors for a wide array of medicinal, agrochemical, and pharmaceutical compounds.[3] This guide provides a comprehensive, two-step synthetic pathway, grounded in established chemical principles and supported by detailed experimental protocols suitable for implementation in a research and development setting.
Retrosynthetic Analysis and Strategic Approach
The target molecule is logically disconnected via a retrosynthetic approach at the amide C-N bond. This identifies the two key precursors: the secondary amine, N-ethyl-4-methoxybenzylamine , and a suitable acylating agent, chloroacetyl chloride .
Caption: Retrosynthetic disconnection of the target molecule.
This strategy involves two primary synthetic operations:
-
Reductive Amination: Synthesis of the secondary amine precursor from 4-methoxybenzaldehyde and ethylamine.
-
N-Acylation: Reaction of the synthesized amine with chloroacetyl chloride to form the final amide product.
Part 1: Synthesis of Precursor: N-Ethyl-4-methoxybenzylamine
The synthesis of the secondary amine intermediate is efficiently achieved through a one-pot reductive amination. This method involves the initial formation of an imine between 4-methoxybenzaldehyde (anisaldehyde) and ethylamine, followed by in-situ reduction.
Causality of Reagent Selection
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reducing agent is particularly well-suited for reductive aminations.[4] It is mild enough to not reduce the starting aldehyde, yet reactive enough to reduce the intermediate iminium ion. Its tolerance for slightly acidic conditions, often generated by the addition of acetic acid to catalyze imine formation, makes it ideal for this one-pot procedure.[4]
-
Acetic Acid: Serves as a catalyst for the initial imine formation by protonating the aldehyde's carbonyl oxygen, making it more electrophilic.[4]
Experimental Protocol
A detailed protocol for this synthesis has been well-documented.[4]
-
Combine 4-methoxybenzaldehyde (15.6 g, 115 mmol) and a 2.0 M solution of ethylamine in THF (87 mL, 174 mmol) in a flask with 1,2-dichloroethane (450 mL) under a nitrogen atmosphere.
-
Add glacial acetic acid (10.0 mL, 174 mmol) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture to 0 °C using an ice bath.
-
Add sodium triacetoxyborohydride (36.9 g, 174 mmol) in portions, ensuring the temperature remains controlled.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Upon reaction completion, concentrate the mixture under reduced pressure.
-
Dilute the residue with an alkaline solution (e.g., 10 g NaOH in 100 mL of water).
-
Extract the aqueous layer with diethyl ether. Combine the organic phases, wash with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate.
-
Purify the resulting residue by silica gel column chromatography to yield N-ethyl-4-methoxybenzylamine as an oil.[4]
Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Methoxybenzaldehyde | 136.15 | 115 | 1.0 |
| Ethylamine (2.0 M in THF) | 45.08 | 174 | 1.5 |
| Acetic Acid | 60.05 | 174 | 1.5 |
| Sodium Triacetoxyborohydride | 211.94 | 174 | 1.5 |
Part 2: Synthesis of this compound
The final step is the N-acylation of the secondary amine with chloroacetyl chloride. This is a classic nucleophilic acyl substitution reaction.
Caption: Overall workflow for the N-acylation step.
Causality of Reagent Selection
-
Chloroacetyl Chloride: This is a highly reactive acylating agent, ensuring efficient conversion of the secondary amine to the corresponding amide.[1] Its high reactivity stems from the electron-withdrawing nature of both the carbonyl oxygen and the chlorine atom, making the carbonyl carbon highly electrophilic.
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃): The acylation reaction produces one equivalent of hydrochloric acid (HCl). A non-nucleophilic base is required to act as an acid scavenger, neutralizing the HCl and preventing the protonation of the starting amine, which would render it non-nucleophilic.[5][6] Triethylamine is a common choice for its solubility in organic solvents.
Experimental Protocol
This protocol is adapted from general procedures for the N-acylation of amines with chloroacetyl chloride.[5][6]
-
Dissolve N-ethyl-4-methoxybenzylamine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM) in a flask under a nitrogen atmosphere.
-
Cool the stirred solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 eq) dropwise to the solution. The formation of triethylamine hydrochloride may be observed as a white precipitate.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).[5]
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic phase sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
If necessary, purify the product by silica gel column chromatography or recrystallization.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a standard nucleophilic acyl substitution mechanism. The nitrogen atom of the secondary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a leaving group to form the final amide product.
Caption: Key stages of the N-acylation mechanism.
Characterization and Analysis
The final product, this compound, should be characterized using standard analytical techniques to confirm its identity and purity.
-
¹H NMR: Proton NMR spectroscopy will confirm the presence of all expected protons, including the ethyl group, the methoxy group, the benzyl protons, the aromatic protons, and the chloromethyl protons, with appropriate chemical shifts and coupling patterns.
-
¹³C NMR: Carbon NMR will show distinct signals for each unique carbon atom in the molecule.
-
IR Spectroscopy: Infrared spectroscopy should show a strong characteristic absorption band for the amide carbonyl (C=O) stretch, typically in the range of 1630-1680 cm⁻¹.
-
Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight of the compound, and the isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable in the molecular ion peak.
Conclusion
The synthesis of this compound is reliably accomplished through a robust two-step sequence involving reductive amination followed by N-acylation. The described protocols utilize commercially available reagents and are based on well-established, high-yielding transformations. This guide provides the necessary technical details and scientific rationale for researchers to successfully prepare this versatile synthetic intermediate.
References
-
An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral. Taylor & Francis Online. [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer... ResearchGate. [Link]
-
Supplementary Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]
-
chloroacetamide - Organic Syntheses Procedure. Organic Syntheses. [Link]
-
2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123. PubChem. [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. [Link]
-
Secondary amine Acylation. Sciencemadness Discussion Board. [Link]
-
Acid chloride reaction with amine. Reddit. [Link]
-
Acylation of Amines, Part 1: with Acyl Halides. YouTube. [Link]
-
Benzenemethanamine, N-ethyl-4-methoxy- | C10H15NO | CID 296018. PubChem. [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Ethyl-4-methoxybenzylamine | 22993-76-6 [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. reddit.com [reddit.com]
An In-depth Technical Guide to 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide, a substituted chloroacetamide derivative. Due to the limited publicly available data on this specific molecule, this guide synthesizes information from closely related analogues to offer insights into its chemical identity, synthesis, and potential applications. The chloroacetamide functional group is a well-established pharmacophore and a versatile synthetic intermediate in medicinal chemistry. This document aims to serve as a foundational resource for researchers and professionals in drug development by detailing a probable synthetic route, discussing its potential biological significance based on the activities of analogous compounds, and providing a framework for its experimental investigation.
Chemical Identity and Properties
The compound of interest is identified by the following nomenclature and identifiers:
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 1183471-71-7 |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Chemical Structure |
Note: A 2D structure diagram would be placed here.
Due to the scarcity of experimental data for this specific compound, its physical and chemical properties can be inferred from related N,N-disubstituted acetamides and chloroacetamides. It is expected to be a solid at room temperature with limited solubility in water and good solubility in organic solvents like ethanol, methanol, and dichloromethane.
Rationale for Synthesis and Potential Applications
The chloroacetamide moiety is a key feature of many biologically active compounds. It acts as an electrophilic "warhead" that can form covalent bonds with nucleophilic residues, such as cysteine, in target proteins. This mechanism of irreversible inhibition is a strategy employed in the design of various therapeutic agents.
While the specific biological activity of this compound is not documented in publicly available literature, the broader class of chloroacetamide derivatives has shown a wide range of biological activities, including:
-
Anticancer Activity: Chloroacetamides have been investigated as potential inhibitors of cancer stem cells[1].
-
Antimicrobial Activity: N-substituted chloroacetamides have demonstrated efficacy against various bacterial and fungal strains[2].
-
Herbicidal Activity: The chloroacetamide structure is found in several commercial herbicides.
-
Antidepressant Activity: Certain N-substituted acetamide derivatives have been synthesized and evaluated for their potential as antidepressant agents[3].
The presence of the 4-methoxybenzyl group in the target molecule is also significant, as this moiety is found in numerous pharmacologically active compounds and can influence properties such as metabolic stability and receptor binding.
Proposed Synthetic Pathway
The synthesis of this compound can be logically approached through a two-step process, as outlined below. This proposed pathway is based on well-established organic chemistry reactions for the formation of secondary amines and their subsequent acylation.
Diagram of the Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step 1: Synthesis of the Secondary Amine Intermediate: N-((4-methoxyphenyl)methyl)ethanamine
The precursor secondary amine can be synthesized via reductive amination of 4-methoxybenzaldehyde with ethylamine.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 4-methoxybenzaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Amine Addition: Add ethylamine (1.1 equivalents) to the solution. The reaction mixture is stirred at room temperature for 1-2 hours to facilitate the formation of the corresponding imine.
-
Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (1.5 equivalents) is added portion-wise. Alternatively, catalytic hydrogenation (H₂ gas over a palladium on carbon catalyst) can be employed.
-
Work-up: After the reaction is complete (monitored by TLC), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude secondary amine.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Chloroacetylation of the Secondary Amine
The final product is obtained by the chloroacetylation of the synthesized secondary amine.
Experimental Protocol:
-
Reaction Setup: Dissolve the synthesized N-((4-methoxyphenyl)methyl)ethanamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere (e.g., nitrogen or argon).
-
Acylating Agent Addition: Cool the solution in an ice bath and add chloroacetyl chloride (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours until completion (monitored by TLC).
-
Work-up: The reaction mixture is washed successively with water, dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.
Structural Confirmation and Analytical Techniques
The successful synthesis and purity of the final compound should be confirmed using a combination of standard analytical techniques:
| Technique | Expected Observations |
| ¹H NMR | Protons on the ethyl group, the methylene bridge, the methoxy group, the aromatic ring, and the chloromethyl group should be observable with characteristic chemical shifts and coupling patterns. |
| ¹³C NMR | Resonances corresponding to all unique carbon atoms in the molecule should be present. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight (241.71 g/mol ) should be observed, along with a characteristic isotopic pattern for the chlorine atom. |
| Infrared (IR) Spectroscopy | A strong absorption band characteristic of the amide carbonyl group (C=O) stretch is expected around 1650 cm⁻¹. |
Safety and Handling
Chloroacetyl chloride is a corrosive and lachrymatory substance and should be handled with extreme care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. The final product, being a chloroacetamide derivative, should also be handled with care, as related compounds can have toxicological properties. A thorough review of the Safety Data Sheet (SDS) for analogous compounds is recommended before handling.
Conclusion
While specific data on this compound is limited, its structural features suggest it is a compound of interest for further investigation in medicinal and synthetic chemistry. The proposed synthetic route provides a reliable method for its preparation, enabling its biological evaluation. The insights from analogous chloroacetamide compounds indicate a potential for this molecule to exhibit interesting pharmacological activities. This guide serves as a starting point for researchers to explore the synthesis and potential applications of this and related compounds.
References
-
ResearchGate. Scheme 4. Synthesis of N-substituted chloroacetamides.[Link]
-
PubMed Central. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests.[Link]
-
PubMed Central. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents.[Link]
-
PubMed. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation.[Link]
Sources
- 1. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of the N,N-disubstituted acetamide, 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide (CAS No. 1183471-71-7). In the absence of extensive empirical data in publicly accessible literature, this document leverages robust computational prediction methodologies to establish a foundational physicochemical profile. This guide is structured to deliver not only predicted values for key parameters such as melting point, boiling point, solubility, pKa, and lipophilicity but also to provide detailed, field-proven experimental protocols for their empirical validation. The causality behind experimental choices and the integration of self-validating systems within these protocols are emphasized to ensure scientific integrity. This document is intended to serve as a vital resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules in drug discovery and development.
Introduction
The N-substituted acetamide scaffold is a cornerstone in medicinal chemistry, valued for its role in forming critical hydrogen bonds and occupying diverse binding pockets within biological targets. The specific compound, this compound, presents a unique combination of a chloroacetamide moiety, known for its reactive potential, and a substituted benzyl group, which can significantly influence lipophilicity and metabolic stability. A thorough understanding of its physicochemical properties is paramount for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as for the rational design of formulation strategies. This guide bridges the current knowledge gap by providing a detailed, albeit predictive, physicochemical characterization and the necessary experimental frameworks for its verification.
Molecular and Physicochemical Profile
The fundamental molecular and predicted physicochemical properties of this compound are summarized below. These values were computationally generated and serve as a baseline for experimental verification.
| Property | Predicted Value | Data Source |
| Molecular Formula | C₁₂H₁₆ClNO₂ | ChemScene[1] |
| Molecular Weight | 241.71 g/mol | ChemScene[1] |
| Melting Point | Not available | - |
| Boiling Point | 369.3 °C ± 35.0 °C (at 760 mmHg) | Predicted |
| Water Solubility | Moderately soluble | Predicted[2] |
| logP (Lipophilicity) | 2.5 - 3.0 | Predicted[2] |
| pKa (most basic) | Amide Nitrogen: ~ -1.0 to 1.0 | Predicted[3][4] |
Note: Predicted values are generated from established computational models and should be confirmed via experimental methods.
Synthesis and Structural Elucidation
The synthesis of N,N-disubstituted acetamides can be approached through several established routes. A common and effective method involves the nucleophilic substitution of a haloacetamide with a corresponding amine. For the target molecule, a plausible synthetic pathway is the N-alkylation of N-ethyl-p-methoxybenzylanime with 2-chloroacetyl chloride.
Proposed Synthetic Workflow
Caption: Proposed synthesis of the target molecule.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of N-ethyl-p-methoxybenzylamine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 2-chloroacetyl chloride (1.1 eq) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting amine.
-
Work-up: Upon completion, quench the reaction with the addition of water. Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Physicochemical Properties: Experimental Determination
The following sections detail the experimental protocols for the determination of key physicochemical properties. The choice of these methods is guided by their robustness, reproducibility, and the insights they provide into the behavior of the molecule in a pharmaceutical context.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.[5] A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities.
-
Sample Preparation: Finely powder a small amount of the crystalline this compound.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[6]
-
Measurement: Place the capillary tube in a calibrated melting point apparatus.
-
Initial Determination: Heat the sample at a rapid rate (10-20 °C/min) to determine an approximate melting range.[7]
-
Accurate Determination: Repeat the measurement with a fresh sample, heating rapidly to about 20 °C below the approximate melting point, and then reduce the heating rate to 1-2 °C/min to accurately observe the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. This range is the melting point.
Solubility Determination
Aqueous solubility is a crucial determinant of a drug's bioavailability. The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its reliability.[8][9]
-
System Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Equilibration: Add an excess amount of this compound to a known volume of each buffer in separate sealed vials.
-
Agitation: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Alternatively, centrifuge or filter the samples to separate the solid from the saturated solution.
-
Quantification: Carefully withdraw an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[11]
-
Data Analysis: The solubility is reported as the concentration of the compound in the saturated solution at each pH.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For the target molecule, the amide nitrogen is the most likely site of protonation, although it is a very weak base. Potentiometric titration is a precise method for determining pKa values.[12][13]
-
Sample Preparation: Dissolve a precisely weighed amount of this compound in a suitable co-solvent/water mixture to ensure solubility throughout the titration.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the sample solution in a thermostatted vessel and immerse the pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) in small, precise increments.[14]
-
Data Acquisition: Record the pH of the solution after each addition of the titrant, ensuring the reading has stabilized.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer region in the titration curve.[14] For very weak bases, specialized software may be required to analyze the titration curve and determine the pKa.
Analytical Methodologies
A robust and validated analytical method is essential for the accurate quantification of this compound in various matrices, from reaction monitoring to pharmacokinetic studies. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a versatile and widely used technique for this purpose.[15][16]
RP-HPLC Method Workflow
Caption: General workflow for RP-HPLC analysis.
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol) is recommended to ensure good separation.
-
Detection: The wavelength for UV detection should be determined by measuring the UV spectrum of the compound to identify the wavelength of maximum absorbance (λmax).
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Conclusion
This technical guide provides a foundational understanding of the physicochemical properties of this compound. While the presented quantitative data are based on computational predictions, they offer valuable initial insights for researchers. The detailed experimental protocols provided herein are designed to enable the empirical determination and validation of these properties, adhering to high standards of scientific rigor. The synthesis and analytical workflows offer a practical starting point for the preparation and quantification of this compound. It is our hope that this guide will serve as a catalyst for further experimental investigation into this and related N-substituted acetamides, ultimately contributing to the advancement of drug discovery and development.
References
-
Baka, E.; Comer, J. E. A.; Takács-Novák, K. Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. J. Pharm. Biomed. Anal.2008 , 46 (2), 335–341. [Link][8]
-
ChemAxon. One-click access to cutting-edge phys-chem properties. [Link][3][4]
-
Daina, A.; Michielin, O.; Zoete, V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep2017 , 7, 42717. [Link]
-
protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link][11]
-
Bergström, C. A. S.; Wassvik, C. M.; Johansson, K.; Hubatsch, I. Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech2004 , 5 (4), e67. [Link][17]
-
Propersea (Property Prediction). Physical Sciences Data-science Service. [Link]
-
Chemistry For Everyone. How To Determine PKA Of Organic Compounds? YouTube. [Link][19]
-
ChemAxon. Chemicalize - Instant Cheminformatics Solutions. [Link][4]
-
ResearchGate. SwissADME prediction of physicochemical properties and bioavailability of compounds 5a-5b. [Link][21]
-
L-A. M. Stevens, et al. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. Anal. Chem.2020 , 92 (13), 9030–9037. [Link][22]
-
Trajković, J.; et al. Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis2018 , 147, 318-329. [Link][12]
-
van der Meer, D.; et al. Development of Methods for the Determination of pKa Values. Molecules2021 , 26 (11), 3144. [Link][13]
-
IJPPR. Swiss ADME predictions for anti cancer drug molecules prior In Vitro In Vivo Correlations (IVIVC). [Link][23]
-
Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [Link][14]
-
ChemAxon. Calculations - Instant Cheminformatics Solutions. [Link][24]
-
IJPPR. Swiss ADME Predictions of Pharmacokinetics and Drug-Likeness Properties of Chemical Constituents Present in Embelia Ribes. [Link][2]
-
NTU-Chemistry. Experiment 20 RECRYSTALLIZATION AND MELTING POINT DETERMINATION. [Link][25]
-
University of Massachusetts Boston. Experiment 1 - Melting Points. [Link][7]
-
University of Calgary. Melting point determination. [Link]
-
Virtual Computational Chemistry Laboratory. On-line Software. [Link][28]
-
ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link][29]
-
SIELC Technologies. Separation of Acetamide, N,N-dibutyl- on Newcrom R1 HPLC column. [Link][30]
-
Molinspiration. Property Calculation, Molecular Database Search. [Link][31]
-
Google Patents. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition. [35]
-
Fukatsu, H.; Hashimoto, Y.; Goda, M.; Higashibata, H.; Kobayashi, M. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Appl. Environ. Microbiol.2006 , 72 (5), 3434–3439. [Link][36]
-
SIELC Technologies. Separation of Acetamide on Newcrom R1 HPLC column. [Link][15]
-
Elias, G.; Mattson, E. D.; Little, J. E. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters. Anal. Methods2012 , 4, 530-533. [Link][16]
-
Acanthus Research. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. [Link][37]
-
Chromatography Forum. LC of acetamide and butyramide. [Link][38]
-
Fukatsu, H.; Hashimoto, Y.; Goda, M.; Higashibata, H.; Kobayashi, M. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Appl. Environ. Microbiol.2006 , 72 (5), 3434–3439. [Link][39]
-
Perreault, H.; et al. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. J. Med. Chem.1995 , 38 (5), 894–902. [Link][40]
Sources
- 1. chemscene.com [chemscene.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. chemaxon.com [chemaxon.com]
- 4. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 5. SSERC | Melting point determination [sserc.org.uk]
- 6. Determination of Melting Point [wiredchemist.com]
- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. enamine.net [enamine.net]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 12. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 13. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. Separation of Acetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. A HPLC method for the quantification of butyramide and acetamide at ppb levels in hydrogeothermal waters - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 17. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
- 18. SwissADME [swissadme.ch]
- 19. m.youtube.com [m.youtube.com]
- 20. docs.chemaxon.com [docs.chemaxon.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. xisdxjxsu.asia [xisdxjxsu.asia]
- 24. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]
- 25. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 26. www.openmolecules.org [openmolecules.org]
- 27. chemaxon.com [chemaxon.com]
- 28. On-line Software [vcclab.org]
- 29. acdlabs.com [acdlabs.com]
- 30. Separation of Acetamide, N,N-dibutyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 31. Property Calculation, Molecular Database Search [molinspiration.com]
- 32. Organic Syntheses Procedure [orgsyn.org]
- 33. 2-chloro-N-ethyl-N-methylacetamide | C5H10ClNO | CID 22234698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. 2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 35. WO2010105193A1 - Method and assays for quantitation of acetamide in a composition - Google Patents [patents.google.com]
- 36. Synthesis and anticonvulsant activities of N-benzyl (2R)-2-acetamido-3-oxysubstituted propionamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 37. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide - Acanthus Research [acanthusresearch.com]
- 38. LC of acetamide and butyramide - Chromatography Forum [chromforum.org]
- 39. A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 40. Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Solubility of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide in Organic Solvents
Executive Summary
The solubility of an active pharmaceutical ingredient (API) or a key chemical intermediate is a critical physicochemical parameter that governs its behavior in various stages of development, from synthesis and purification to formulation and bioavailability. This technical guide provides an in-depth analysis of the solubility characteristics of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide (CAS: 1183471-71-7).[1] Due to the limited availability of public domain quantitative solubility data for this specific molecule, this document establishes a predictive framework based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it presents robust, step-by-step experimental protocols for researchers to accurately determine its solubility in a range of organic solvents, ensuring reproducible and reliable data generation for drug development and chemical research applications.
Physicochemical Profile and Molecular Structure Analysis
Understanding the molecular structure is paramount to predicting its solubility. The key structural features of this compound directly influence its polarity, hydrogen bonding capacity, and overall interaction with solvent molecules.
Molecular Structure:
Caption: Molecular structure of the target compound.
Structural Analysis:
-
Polar Moieties: The molecule contains a tertiary amide group (-CON<) and an ether group (-OCH₃). The carbonyl oxygen (C=O) and the ether oxygen are hydrogen bond acceptors. The amide group imparts a significant dipole moment.
-
Nonpolar Moieties: The structure includes a benzene ring, an ethyl group, and two methylene carbons. These regions are hydrophobic and will interact favorably with nonpolar solvents via van der Waals forces.
-
Reactive Site: The alpha-chloro group (-CH₂Cl) is an electrophilic site, which is relevant for chemical stability but has a secondary effect on equilibrium solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 1183471-71-7 | [1] |
| Molecular Formula | C₁₂H₁₆ClNO₂ | [1] |
| Molecular Weight | 241.71 g/mol | [1] |
| Predicted Polarity | Moderately Polar | Structural Analysis |
Predicting Solubility: The "Like Dissolves Like" Principle
The guiding principle for predicting solubility is that a solute will dissolve best in a solvent that has a similar polarity.[2][3] Based on the hybrid polar/nonpolar nature of the target molecule, we can make informed predictions.
-
High Solubility Predicted: In solvents that can accommodate both polar and nonpolar interactions.
-
Polar Aprotic Solvents: Acetone, ethyl acetate, tetrahydrofuran (THF), and dichloromethane (DCM) are expected to be excellent solvents. Their polarity can interact with the amide dipole, while their organic character can solvate the nonpolar regions.
-
-
Moderate Solubility Predicted:
-
Polar Protic Solvents: Alcohols like methanol, ethanol, and isopropanol. While they are polar, the energy cost of breaking the solvent's own hydrogen-bonding network to accommodate the nonpolar parts of the solute may limit solubility compared to aprotic solvents.[4]
-
-
Low to Insoluble Predicted:
-
Nonpolar Solvents: Hexane, cyclohexane, and toluene are unlikely to be effective solvents. They cannot adequately solvate the polar amide group, making dissolution energetically unfavorable.
-
Water: The molecule's large hydrophobic surface area (benzene ring, alkyl chains) will make it poorly soluble in water.[5]
-
Experimental Protocols for Solubility Determination
To move from prediction to quantitative data, rigorous experimental protocols are required. The following methods are standard in the pharmaceutical and chemical industries.
Protocol: Qualitative Solubility Assessment
This rapid method is used to quickly screen a range of solvents and classify the compound's solubility qualitatively.[5][6]
Objective: To determine if the compound is "soluble," "partially soluble," or "insoluble" in various solvents at a defined concentration.
Methodology:
-
Preparation: Dispense 2-5 mg of the compound into a series of clean, dry 1-mL vials.
-
Solvent Addition: Add the selected solvent (e.g., water, methanol, acetone, DCM, hexane) dropwise, up to a total volume of 0.5 mL.
-
Agitation: Cap the vial and vortex or shake vigorously for 30-60 seconds after each significant solvent addition.
-
Observation: Visually inspect the solution against a contrasting background. A compound is considered soluble if it forms a clear, homogenous solution with no visible particulates. It is insoluble if the solid remains undissolved.
-
Causality Check: This method provides a rapid, kinetically-driven assessment. For compounds that are slow to dissolve, the quantitative shake-flask method is necessary to confirm thermodynamic equilibrium solubility.
Caption: Workflow for the qualitative solubility assessment.
Protocol: Quantitative Solubility Determination via Isothermal Shake-Flask Method
This is the gold-standard method for determining equilibrium solubility.[2] It ensures that the solution is truly saturated, providing a reliable quantitative value.
Objective: To determine the exact saturation concentration (e.g., in mg/mL or mol/L) of the compound in a specific solvent at a controlled temperature.
Methodology:
-
System Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the selected solvent. Expertise Note: "Excess" is critical; enough solid must remain at the end of the experiment to confirm that saturation was achieved.
-
Equilibration: Seal the vial tightly and place it in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).
-
Agitation: Agitate the suspension for a prolonged period (typically 24-72 hours). Causality Note: This extended duration is essential to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved states.
-
Phase Separation: After equilibration, allow the suspension to stand undisturbed in the isothermal bath for at least 2 hours to let the excess solid settle.
-
Sampling: Carefully withdraw a known volume of the supernatant using a syringe fitted with a chemical-resistant filter (e.g., 0.22 µm PTFE). Trustworthiness Note: Filtration is a non-negotiable step to prevent undissolved microparticles from entering the sample, which would artificially inflate the measured solubility.
-
Quantification: Dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the original concentration in the saturated solution based on the dilution factor and the measured concentration.
Predicted Solubility Data Summary
The following table summarizes the predicted solubility of this compound. Researchers should populate this table with their own experimentally determined data using the protocols outlined above.
Table 2: Predicted Solubility in Common Organic Solvents at 25 °C
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Insoluble (< 1 mg/mL) | Poor solvation of the polar amide group. |
| Toluene | Nonpolar (Aromatic) | Sparingly Soluble | Pi-stacking with the benzene ring may offer slight improvement over hexane. |
| Dichloromethane (DCM) | Polar Aprotic | Very Soluble (> 50 mg/mL) | Good match for the molecule's mixed polarity. |
| Ethyl Acetate | Polar Aprotic | Soluble | Effective at solvating both the amide and nonpolar regions. |
| Acetone | Polar Aprotic | Very Soluble (> 50 mg/mL) | Strong dipole interactions with the amide group. |
| Isopropanol | Polar Protic | Moderately Soluble | H-bonding network of solvent slightly hinders solvation of nonpolar parts. |
| Ethanol | Polar Protic | Moderately Soluble | Similar to isopropanol; often a good choice for recrystallization.[4] |
| Methanol | Polar Protic | Moderately Soluble | The most polar alcohol; may be slightly less effective than ethanol. |
| Water | Polar Protic | Insoluble (< 0.1 mg/mL) | Dominated by the large hydrophobic regions of the molecule. |
Conclusion
This compound is a moderately polar molecule with both significant hydrophobic and hydrophilic features. Its solubility profile is predicted to be favorable in polar aprotic solvents like dichloromethane and acetone, moderate in alcohols, and poor in nonpolar solvents and water. This guide provides the theoretical basis for these predictions and, more importantly, equips researchers with the detailed, self-validating experimental protocols necessary to generate precise, quantitative solubility data. Such data is indispensable for informed decision-making in process chemistry, purification strategy (e.g., recrystallization solvent selection), and formulation development.
References
- Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
- ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? ResearchGate.
- University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. UCI Department of Chemistry.
- California State University, Los Angeles. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. CSULA Department of Chemistry and Biochemistry.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
- Benchchem. (n.d.). Technical Support Center: Purification of 2-Chloro-N-phenethylacetamide by Recrystallization. Benchchem.
- ChemScene. (n.d.). This compound. ChemScene.
Sources
"stability and storage conditions for 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide"
An In-Depth Technical Guide to the Stability and Storage of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a substituted acetamide derivative with potential applications in various fields of chemical and pharmaceutical research. The chloroacetamide moiety is a key functional group known for its reactivity, which necessitates a thorough understanding of the compound's stability profile. This guide provides a detailed technical overview of the potential degradation pathways, recommended storage conditions, and a systematic approach to evaluating the stability of this molecule, ensuring its integrity for research and development purposes.
Chemical Profile and Potential Sites of Instability
The molecular structure of this compound contains several functional groups that can be susceptible to degradation under various environmental conditions.
-
Amide Bond: The amide linkage is prone to hydrolysis under both acidic and basic conditions, leading to the cleavage of the molecule.
-
α-Chloro Group: The chlorine atom on the carbon adjacent to the carbonyl group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
-
Methoxy Phenyl Group: The ether linkage on the aromatic ring can be cleaved under harsh acidic conditions. The aromatic ring itself can be subject to oxidative degradation.
Understanding these potential liabilities is the first step in designing robust stability studies and defining appropriate storage conditions.
Predicted Degradation Pathways
Forced degradation studies are essential for elucidating the potential degradation pathways of a molecule under stress conditions such as hydrolysis, oxidation, photolysis, and thermolysis.[1][2] Based on the chemistry of analogous chloroacetamide compounds, the following degradation pathways are predicted for this compound.
Hydrolysis
Hydrolysis is a primary degradation pathway for chloroacetamides.[3]
-
Acid-Catalyzed Hydrolysis: Under acidic conditions, cleavage of both the amide and ether groups can occur.[4][5][6] The primary degradation products would likely be N-ethyl-N-[(4-methoxyphenyl)methyl]amine, chloroacetic acid, and potentially p-methoxyphenol from the cleavage of the ether bond under more strenuous conditions.
-
Base-Catalyzed Hydrolysis: Base-mediated hydrolysis of chloroacetamides can proceed via two main mechanisms: nucleophilic substitution of the chloride by a hydroxide ion (SN2 reaction) to form a hydroxy-substituted derivative, or through amide cleavage.[4][5][7] The steric hindrance around the N-alkyl substituent can influence the predominant pathway.[5]
Caption: Predicted hydrolytic degradation pathways.
Oxidation
Oxidative degradation, typically studied using hydrogen peroxide, can potentially affect the aromatic ring and the benzylic position. The electron-donating methoxy group may activate the ring towards oxidation.
Photodegradation
Exposure to light, particularly UV radiation, can induce photolytic degradation. The aromatic ring system suggests a potential for photosensitivity. Photostability testing, as outlined in ICH guideline Q1B, is crucial to assess this liability.[8][9]
Thermal Degradation
Elevated temperatures can lead to thermal decomposition. The stability of the compound at various temperatures should be evaluated to determine appropriate handling and storage temperatures.[10][11][12][13]
Recommended Storage and Handling Conditions
Based on the general guidelines for chloroacetamide derivatives, the following storage and handling conditions are recommended to ensure the stability of this compound.[14][15][16]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C.[14][15] | To minimize thermal degradation and slow down potential hydrolytic reactions. |
| Light | Protect from light. | To prevent photolytic degradation. Store in amber vials or in the dark. |
| Humidity | Store in a dry environment.[17] | To prevent hydrolysis. Use of desiccants is recommended for long-term storage. |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[16] | To prevent oxidative degradation. |
| Container | Use a tightly sealed, non-reactive container.[14][16] | To prevent contamination and interaction with the container material. |
| Handling | Avoid contact with strong oxidizing agents, strong bases, and strong acids.[16][18] | These materials can accelerate degradation. |
Experimental Protocol for a Forced Degradation Study
A systematic forced degradation study is essential to identify potential degradants and establish a stability-indicating analytical method.[1][19]
Preparation of Stock Solution
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
Stress Conditions
The following are recommended starting conditions for a forced degradation study. The extent of degradation should be targeted at 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[20]
-
Acidic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with 0.1 N NaOH before analysis.
-
-
Basic Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 N NaOH.
-
Incubate at room temperature for 4 hours.
-
Neutralize with 0.1 N HCl before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% H₂O₂.
-
Keep at room temperature for 24 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Store the solid compound at 80°C for 48 hours.
-
Dissolve in the mobile phase for analysis.
-
-
Photodegradation (Solid State and Solution):
-
Expose the solid compound and the stock solution to a light source that provides both UV and visible light, as per ICH Q1B guidelines.[8]
-
A dark control sample should be stored under the same conditions but protected from light.
-
Analytical Methodology
A stability-indicating high-performance liquid chromatography (HPLC) method is the preferred analytical technique for separating the parent compound from its degradation products.[1]
-
Column: A C18 reversed-phase column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance. A photodiode array (PDA) detector is highly recommended to assess peak purity.
-
Method Validation: The analytical method should be validated to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Caption: Workflow for a forced degradation study.
Conclusion
While specific stability data for this compound is not publicly available, a comprehensive understanding of its potential degradation pathways can be inferred from the chemistry of related chloroacetamide compounds. Hydrolysis, oxidation, and photolysis are the most probable routes of degradation. Adherence to the recommended storage conditions—cool, dry, and protected from light—is paramount to maintaining the compound's integrity. The outlined forced degradation study provides a robust framework for researchers to systematically evaluate the stability of this molecule, identify potential degradants, and develop a validated stability-indicating analytical method, which are critical steps in its further development and application.
References
-
ACS Publications. (2021, December 17). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Link]
-
PubMed. (n.d.). Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides. [Link]
-
ResearchGate. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]
-
American Chemical Society. (2006, June 7). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]
-
ACS Publications. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: 2-chloroacetamide. [Link]
-
PMC - NIH. (n.d.). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]
-
Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). Forced Degradation – A Review. [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... [Link]
-
Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond. (2022, August 18). [Link]
-
ICH. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... [Link]
-
PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]
-
NIH. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [Link]
-
ACS Publications. (2023, May 8). Synthesis and Conformational Analysis of N-Aromatic Acetamides Bearing Thiophene: Effect of Intramolecular Chalcogen–Chalcogen Interaction on Amide Conformational Stability. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (2023). Thermal Decomposition of Aliphatic Nitro-compounds. [Link]
-
ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
-
PubChem - NIH. (n.d.). 2-chloro-N-ethylacetamide. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Photochemical formation of amides from t-butylamine and aromatic aldehydes and ketones. [Link]
-
MDPI. (n.d.). Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. [Link]
-
PubMed. (n.d.). Hydrolysis of aromatic amides as assay for carboxylesterases-amidases. [Link]
-
한국연소학회지. (n.d.). A Numerical Study on the Thermal Decomposition of n-dodecane at Various Mass Flow Rate for Super-critical Condition in a Cylindrical Tube. [Link]
-
MDPI. (2022, February 1). Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. [Link]
-
한국연소학회지. (n.d.). Experimental Study on Thermal Decomposition Characteristics of Supercritical n-Dodecane by Using a Batch Reactor System. [Link]
Sources
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. onyxipca.com [onyxipca.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. database.ich.org [database.ich.org]
- 10. Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid [mdpi.com]
- 11. A Numerical Study on the Thermal Decomposition of n-dodecane at Various Mass Flow Rate for Super-critical Condition in a Cylindrical Tube [jkosco.org]
- 12. mdpi.com [mdpi.com]
- 13. Experimental Study on Thermal Decomposition Characteristics of Supercritical n-Dodecane by Using a Batch Reactor System [jkosco.org]
- 14. 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet [chemicalbook.com]
- 15. chemscene.com [chemscene.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. fishersci.com [fishersci.com]
- 19. biomedres.us [biomedres.us]
- 20. researchgate.net [researchgate.net]
"potential research applications of N-substituted acetamides"
For chiral compounds and green chemistry initiatives, biocatalysis offers a powerful alternative. Enzymes like arylamine N-acetyltransferases (NATs) or engineered tryptophan synthase (TrpB) can catalyze the formation of amide bonds with high selectivity and under mild, aqueous conditions, avoiding harsh reagents and solvents. [16][17]
Conclusion and Future Directions
The N-substituted acetamide scaffold is a remarkably potent and adaptable tool in the hands of researchers. Its prevalence in approved drugs and clinical candidates across oncology, neurology, and inflammatory diseases is a testament to its value. Future research will likely focus on several key areas: expanding the chemical space through novel synthetic methods, including biocatalysis for creating complex chiral centers;[10] applying computational and machine learning models to better predict the activity and pharmacokinetic properties of new derivatives; and exploring novel applications in materials science and agrochemicals. The foundational insights and protocols provided in this guide offer a solid platform for scientists to innovate and unlock the full potential of this exceptional chemical motif.
References
- Benchchem. (n.d.). comparative analysis of N-substituted acetamides in drug design.
- Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2).
- Benchchem. (n.d.). Comparing the bioavailability of different N-substituted acetamides.
-
Nayak, S. K., Panda, A., & Dash, S. (2015). Anticancer, anti-inflammatory, and analgesic activities of synthesized 2-(substituted phenoxy) acetamide derivatives. Medicinal Chemistry Research, 24(10), 3746-3756. Retrieved from [Link]
-
Özkay, Y., Tunalı, Y., & Karaca, H. (2010). Synthesis of 2-substituted-N-[4-(1-methyl-4,5-diphenyl-1H-imidazole-2-yl)phenyl]acetamide derivatives and evaluation of their anticancer activity. European Journal of Medicinal Chemistry, 45(8), 3320-3328. Retrieved from [Link]
- Benchchem. (n.d.). A Comparative Guide to N-Substituted Acetamides as Potential Research Compounds.
- Arora, P., & Arora, V. (2010). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry, 22(2), 1039-1044.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives.
-
Yurttaş, L., Kaplancıklı, Z. A., & Göger, G. (2016). Synthesis and anticancer activity evaluation of N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing (benz)azole moiety. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 103-109. Retrieved from [Link]
-
Patsnap. (2024). What is Acetamide used for?. Synapse. Retrieved from [Link]
-
Słoczyńska, K., Waszkielewicz, A. M., & Marona, H. (2014). Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents. Archiv der Pharmazie, 347(6), 387-397. Retrieved from [Link]
-
Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Pharmacological Reports, 68(4), 819-826. Retrieved from [Link]
- Benchchem. (n.d.). Unraveling the Structural Secrets to Anticonvulsant Activity in N-tert-butyl-2-acetamidobenzamide Analogs and Related Compounds.
-
Gökçe, M., et al. (2011). Synthesis and analgesic activity of some acetamide derivatives. Medicinal Chemistry Research, 20(6), 773-779. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Journal of Medicinal Chemistry, 67(13), 11245-11266. Retrieved from [Link]
-
Cakir, B., et al. (2001). Synthesis and antioxidant properties of novel N-substituted indole-2-carboxamide and indole-3-acetamide derivatives. Archiv der Pharmazie, 334(8-9), 279-283. Retrieved from [Link]
-
Mahajabeen, P., & Chadha, A. (2013). A novel green route for the synthesis of N-phenylacetamides, benzimidazoles and acridinediones using Candida parapsilosis ATCC 7330. RSC Advances, 3(45), 23351-23359. Retrieved from [Link]
-
Atrushi, D. S. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. ResearchGate. Retrieved from [Link]
-
Khan, I., et al. (2010). N-(2-hydroxy phenyl) acetamide inhibits inflammation-related cytokines and ROS in adjuvant-induced arthritic (AIA) rats. International Immunopharmacology, 10(8), 900-905. Retrieved from [Link]
- Benchchem. (n.d.). Application Notes and Protocols for Acetamide Derivatives in Agrochemical Research.
- Benchchem. (n.d.). Application of N-Substituted Acetamide Derivatives in Neuroscience Research.
-
Li, J., et al. (2016). New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. Bioorganic & Medicinal Chemistry Letters, 26(15), 3516-3520. Retrieved from [Link]
-
Iqbal, K., et al. (2017). Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Tropical Journal of Pharmaceutical Research, 16(3), 649. Retrieved from [Link]
-
Autore, G., et al. (2010). Acetamide Derivatives with Antioxidant Activity and Potential Anti-Inflammatory Activity. Molecules, 15(4), 2228-2241. Retrieved from [Link]
-
ResearchGate. (n.d.). Anti-inflammatory activity data of heterocyclic acetamide derivatives.... Retrieved from [Link]
-
Biegas, C., et al. (2022). Engineered Biocatalytic Synthesis of β-N-Substituted-α-Amino Acids. ACS Catalysis, 12(15), 9436-9444. Retrieved from [Link]
-
Jin, A. Y., et al. (2011). A quantitative structure-activity relationship study for α-substituted acetamido-N-benzylacetamide derivatives — A novel anticonvulsant drug class. Bioorganic & Medicinal Chemistry Letters, 21(4), 1229-1233. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Herbicidal Activities of 2-(5-Isoxazolyloxy)-acetamide Derivatives. Retrieved from [Link]
-
Giam, C. S., et al. (1986). Synthesis and anticonvulsant activity of some substituted lactams and amides. Journal of Pharmaceutical Sciences, 75(10), 963-966. Retrieved from [Link]
-
Kansiz, S., et al. (2022). Synthesis, Structural Investigation, Hirshfeld Surface Analysis, and Biological Evaluation of N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide. ACS Omega, 7(13), 11213-11226. Retrieved from [Link]
-
Schober, M., et al. (2019). Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Catalysis, 9(8), 6834-6839. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis and Reactivities of Triphenyl Acetamide Analogs for Potential Nonlinear Optical Material Uses. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus and screening for antibacterial activity. Retrieved from [Link]
-
Ivanova, Y. I., et al. (2022). New Aspects of the Reaction of Thioacetamide and N-Substituted Maleimides. Molecules, 27(24), 8820. Retrieved from [Link]
-
Dalkara, S., et al. (1994). Synthesis of some N-arylazole acetamide derivatives and their anticonvulsant and antimicrobial activities. Archiv der Pharmazie, 327(5), 289-294. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. archivepp.com [archivepp.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
"literature review of chloroacetamide derivatives in medicinal chemistry"
An In-Depth Technical Guide to Chloroacetamide Derivatives in Medicinal Chemistry
Abstract
The chloroacetamide moiety, a deceptively simple chemical scaffold, has emerged as a powerhouse in medicinal chemistry. Characterized by a reactive α-chloro group, this functional group acts as a potent electrophilic "warhead," enabling the design of highly effective covalent inhibitors. This guide provides a comprehensive literature review of chloroacetamide derivatives, charting their journey from versatile synthetic intermediates to clinical candidates across a spectrum of therapeutic areas. We will delve into the fundamental principles of their chemical reactivity, explore established synthetic protocols, and analyze their diverse applications as anticancer, antimicrobial, and antiviral agents. Through a synthesis of mechanistic insights, structure-activity relationship (SAR) studies, and field-proven experimental data, this whitepaper offers researchers and drug development professionals a detailed understanding of the strategic value and future potential of chloroacetamide-based therapeutics.
The Chloroacetamide Moiety: A Privileged Scaffold and Covalent Warhead
The utility of the chloroacetamide group in drug design stems from its inherent chemical reactivity. The electron-withdrawing nature of the adjacent carbonyl group and the chlorine atom renders the α-carbon electrophilic. This electronic arrangement makes it susceptible to nucleophilic attack, most notably from the thiol group of cysteine residues found within the active sites of many enzymes. This targeted interaction forms a stable, irreversible covalent bond, a mechanism that offers distinct pharmacological advantages over traditional reversible inhibitors.
Key Advantages of Covalent Inhibition:
-
Increased Potency and Duration of Action: Irreversible binding can lead to sustained target inhibition, even after the drug has been cleared from systemic circulation.
-
High Target Occupancy: Covalent inhibitors can achieve near-complete and lasting inactivation of their target enzyme.
-
Overcoming Resistance: This mechanism can be effective against drug-resistant targets where mutations might weaken the binding of non-covalent inhibitors.
However, this reactivity is a double-edged sword. A primary challenge in designing chloroacetamide-based drugs is to finely tune the electrophilicity to ensure selective reaction with the intended target, thereby minimizing off-target effects and potential toxicity.[1][2]
Mechanism of Action: Covalent Thiol Alkylation
The predominant mechanism of action for chloroacetamide derivatives involves the S-alkylation of a nucleophilic cysteine residue within a protein's binding pocket.[2] The sulfur atom of the cysteine side chain attacks the electrophilic α-carbon of the chloroacetamide, displacing the chloride ion in an SN2 reaction. This results in the formation of a stable thioether linkage, permanently modifying the protein and inhibiting its function.
Caption: Covalent inhibition via nucleophilic attack by a cysteine residue.
General Synthesis Strategies
The synthesis of N-substituted chloroacetamide derivatives is typically a straightforward and high-yielding process, making this class of compounds highly accessible for library synthesis and SAR studies. The most common method involves the acylation of a primary or secondary amine with chloroacetyl chloride.[3][4][5]
Caption: General workflow for the synthesis of chloroacetamide derivatives.
Experimental Protocol: General Synthesis of N-Aryl Chloroacetamides
This protocol describes a representative method for synthesizing N-aryl chloroacetamide derivatives, a common structural motif in medicinal chemistry.
Materials:
-
Substituted aniline (1.0 eq)
-
Chloroacetyl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Pyridine or Triethylamine (TEA) (1.2 eq, optional, as an HCl scavenger)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Silica gel for column chromatography or ethanol for recrystallization
Procedure:
-
Reaction Setup: Dissolve the substituted aniline (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar. If using a base, add it to this solution. Cool the flask to 0 °C in an ice bath.
-
Acylation: Add chloroacetyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred amine solution over 15-30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, or until Thin Layer Chromatography (TLC) indicates the consumption of the starting amine.[3]
-
Work-up: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (if a basic scavenger was used), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is typically a solid. Purify it either by recrystallization from a suitable solvent (e.g., ethanol) or by flash column chromatography on silica gel to yield the pure N-aryl chloroacetamide derivative.[3]
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H-NMR, ¹³C-NMR, and mass spectrometry.[6][7][8]
Therapeutic Applications of Chloroacetamide Derivatives
The chloroacetamide scaffold has been successfully incorporated into molecules targeting a wide array of diseases, demonstrating its versatility and broad biological activity.
Anticancer Agents
Chloroacetamide derivatives have shown significant promise as cytotoxic agents, acting on various cancer-related targets.[7]
-
Cancer Stem Cell (CSC) Inhibitors: CSCs are a subpopulation of tumor cells responsible for chemoresistance and relapse. Several small molecules with a chloroacetamide "warhead" have been identified that inhibit the self-renewal of CSCs in breast, prostate, and oral cancers with minimal toxicity to normal cells.[9]
-
Kinase Inhibitors: Fibroblast Growth Factor Receptors (FGFRs) are critical in the progression of several cancers. The chloroacetamide UPR1376 was developed as an irreversible inhibitor of FGFR1, covalently binding to a cysteine in the P-loop.[10][11] It showed potent anti-proliferative activity in FGFR1-amplified lung cancer cell lines, even overcoming resistance to reversible inhibitors.[11]
-
Glutathione S-transferase (GST) Inhibition: Some 2-chloroacetamides exhibit significant cytotoxicity against leukemia and triple-negative breast cancer cell lines. Molecular docking studies suggest that these compounds form conjugates with glutathione, which then inhibit the detoxification enzyme GST, leading to cancer cell death.[7]
-
Other Targets: Dichloroacetamide derivatives have also been explored as pyruvate dehydrogenase kinase (PDK) inhibitors and multi-target agents in anticancer drug design.[7][12]
Antimicrobial Agents
The urgent need for new antimicrobial agents to combat rising drug resistance has spurred research into novel chemical scaffolds. Chloroacetamides have demonstrated a broad spectrum of activity.[6]
-
Antibacterial Activity: Derivatives have shown efficacy against both Gram-positive (e.g., S. aureus, B. cereus) and Gram-negative (E. coli, P. aeruginosa) bacteria.[6][13] Molecular docking studies suggest that their mode of action may involve the inhibition of essential bacterial enzymes like DNA gyrase and Topoisomerase II.[4][6] The presence of the chloro group often enhances antimicrobial activity compared to unsubstituted acetamide analogues.[13]
-
Antifungal Activity: Potent activity has been reported against yeasts like Candida albicans and filamentous fungi such as Fusarium spp., a common cause of opportunistic infections.[6][14] For fungal targets, the proposed mechanism includes the inhibition of lanosterol 14-alpha demethylase, an enzyme crucial for ergosterol biosynthesis.[6] One derivative, 4-BFCA, has been identified as a promising candidate for treating fusariosis, a difficult-to-treat fungal infection.[14]
Antiviral Agents
The covalent mechanism of chloroacetamides is particularly well-suited for inhibiting viral enzymes, especially proteases that contain a catalytic cysteine.
-
SARS-CoV-2 3CL Protease (Mpro) Inhibitors: The 3C-like protease (3CLpro) is an essential enzyme for SARS-CoV-2 replication and a prime drug target.[15][16] Researchers have developed potent covalent inhibitors where a chlorofluoroacetamide (CFA) or chloroacetamide moiety serves as the cysteine-reactive warhead.[15][17][18] These compounds form a covalent bond with the catalytic Cys145 residue of 3CLpro, effectively blocking viral replication.[15][16] One such compound, YH-6, demonstrated strong antiviral activity comparable to the approved drug nirmatrelvir.[15][17]
Caption: Inhibition of SARS-CoV-2 replication via covalent modification of 3CLpro.
Herbicidal and Other Activities
Historically, chloroacetamides are well-known as synthetic herbicides used in agriculture.[19][20] Their mode of action in plants involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, which disrupts membrane stability and function.[21][22] This herbicidal activity is linked to their ability to bind covalently to sulfhydryl groups in key enzymes.[1][22] While not a medicinal application, this field provides a deep well of knowledge on the reactivity and biological effects of this chemical class. Additionally, various derivatives have been investigated for anti-inflammatory and analgesic properties.[23][24]
Structure-Activity Relationship (SAR) Insights
Analysis of the extensive literature on chloroacetamide derivatives reveals several key trends that guide the design of more potent and selective agents. The core structure can be divided into the reactive chloroacetamide "warhead" and the "scaffold" (the N-substituent), which is primarily responsible for directing the molecule to the target's binding site and tuning its physicochemical properties.
| Modification Area | Observation | Therapeutic Implication | Reference(s) |
| N-Aryl Substitution | Introduction of halogens (e.g., -F, -Cl, -Br) on the phenyl ring often enhances antifungal and antibacterial activity. | Increased lipophilicity may improve cell membrane penetration. Halogens can also form specific interactions in the binding pocket. | [14] |
| N-Aryl Substitution | Multi-substituted phenyl rings, particularly 3,5-disubstitution, showed satisfactory potency in anticancer assays. | Steric and electronic factors on the ring dictate binding affinity and orientation within the target protein. | [12] |
| Heterocyclic Scaffolds | Incorporating thiazole or piperazine moieties can lead to potent antibacterial and anticancer compounds. | These groups can serve as key pharmacophoric features, forming hydrogen bonds or other critical interactions with the target. | [7][8][25] |
| α-Carbon Substitution | Replacing one hydrogen with fluorine (chlorofluoroacetamide) can modulate reactivity and sometimes lead to improved selectivity and pharmacokinetic profiles. | Fine-tuning the electrophilicity of the warhead is crucial for balancing potency and reducing off-target toxicity. | [2][17] |
| Amide Linker | The stability of the amide bond is crucial for the molecule's overall biological activity. | The amide group itself often participates in hydrogen bonding within the target's active site, anchoring the molecule for covalent reaction. | [6] |
Challenges and Future Perspectives
Despite their therapeutic promise, the development of chloroacetamide derivatives is not without challenges. Their inherent reactivity can lead to indiscriminate reactions with off-target proteins, potentially causing cytotoxicity.[18] Future research must focus on strategies to mitigate this risk.
Future Directions:
-
Enhancing Selectivity: The key to success lies in designing scaffolds that confer high binding affinity for the target protein, ensuring that the covalent reaction occurs preferentially in the desired active site rather than randomly with exposed cellular thiols.
-
Modulating Reactivity: Exploring modifications to the warhead, such as the use of chlorofluoroacetamides or 2-chloropropionamides, can help fine-tune reactivity for an optimal balance of potency and safety.[2]
-
New Therapeutic Targets: The ability of chloroacetamides to covalently modify cysteine residues opens up opportunities to target proteins that have been historically considered "undruggable." Fragment-based screening of chloroacetamide libraries is a powerful approach to identify new scaffolds for novel targets.[26]
-
Combination Therapies: As seen with FGFR inhibitors, chloroacetamide derivatives could be used in combination with other drugs to overcome resistance mechanisms, offering a powerful strategy for treating complex diseases like cancer.[11]
Conclusion
The chloroacetamide functional group represents a validated and highly effective tool in the medicinal chemist's arsenal. Its straightforward synthesis and potent, covalent mechanism of action have enabled the development of promising lead compounds across oncology, infectious diseases, and beyond. By carefully balancing the inherent reactivity of the warhead with a highly selective binding scaffold, researchers can continue to unlock the vast therapeutic potential of this privileged chemical class. The insights and methodologies presented in this guide serve as a foundation for the continued innovation and development of the next generation of chloroacetamide-based medicines.
References
- Synthesis, antimicrobial, antioxidant and molecular docking studies of novel multifunctional chloroacetamide deriv
-
Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed. (2019-12-04). (URL: [Link])
- SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. (URL: )
-
Synthetic route of synthesized chloroacetamide derivatives (1–22) - ResearchGate. (URL: [Link])
-
Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC. (URL: [Link])
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research. (2012-01-02). (URL: [Link])
-
Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. (2025-08-06). (URL: [Link])
-
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core. (2017-06-12). (URL: [Link])
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease | Request PDF - ResearchGate. (URL: [Link])
-
Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - Frontiers. (2019-03-25). (URL: [Link])
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed. (2022-10-27). (URL: [Link])
-
Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC - NIH. (2020-08-31). (URL: [Link])
-
Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed. (URL: [Link])
-
(PDF) Synthesis, antibacterial activity and docking studies of chloroacetamide derivatives. (2019-12-01). (URL: [Link])
-
Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed. (URL: [Link])
-
(PDF) A Novel Synthesis of Chloroacetamide Derivatives via - Amanote Research. (URL: [Link])
-
A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC - NIH. (2022-06-01). (URL: [Link])
-
Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds - SciELO South Africa. (URL: [Link])
-
Mode of Action for Chloroacetamides and Functionally Related Compounds - Scilit. (URL: [Link])
-
(PDF) Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives - ResearchGate. (URL: [Link])
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for SARS-CoV-2 3CL Protease | bioRxiv. (2022-06-06). (URL: [Link])
-
Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC - NIH. (URL: [Link])
-
Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC - NIH. (2019-03-26). (URL: [Link])
-
Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - Kyushu University. (2022-10-27). (URL: [Link])
-
Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Publishing. (URL: [Link])
-
Synthesis and Structure–Activity Relationship of Thioacetamide-Triazoles against Escherichia coli - PMC - PubMed Central. (2022-02-24). (URL: [Link])
-
Synthetic route of four chloroacetamide derivatives - ResearchGate. (URL: [Link])
-
Effect of 2-chloro-N-(4-fluoro-3-nitrophenyl) acetamide in combination with antibacterial drugs against Klebsiella pneumoniae - SciELO. (2023-03-15). (URL: [Link])
-
Structure activity relationship study of the synthesized compounds - ResearchGate. (URL: [Link])
-
Chloroacetamide - Wikipedia. (URL: [Link])
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono - NIH. (URL: [Link])
-
Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC - PubMed Central. (URL: [Link])
-
Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem - NIH. (URL: [Link])
-
Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles - ResearchGate. (2019-11-18). (URL: [Link])
-
Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid - PubMed. (URL: [Link])
Sources
- 1. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroacetamides - Enamine [enamine.net]
- 3. ijpsr.info [ijpsr.info]
- 4. researchgate.net [researchgate.net]
- 5. Utilisation of bis-chloroacetamide derivative in the synthesis of new biologically active sulfide compounds [scielo.org.za]
- 6. tandfonline.com [tandfonline.com]
- 7. dspace.ifnmu.edu.ua [dspace.ifnmu.edu.ua]
- 8. Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Substituted chloroacetamides as potential cancer stem cell inhibitors: Synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines [frontiersin.org]
- 11. Expanding the Arsenal of FGFR Inhibitors: A Novel Chloroacetamide Derivative as a New Irreversible Agent With Anti-proliferative Activity Against FGFR1-Amplified Lung Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Multi-substituted N-phenyl-2, 2-dichloroacetamide analogues as anti-cancer drugs: design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Potential of 2-Chloro-N-(4-fluoro-3-nitrophenyl)acetamide Against Klebsiella pneumoniae and In Vitro Toxicity Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A chloroacetamide derivative as a potent candidate for fusariosis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. researchgate.net [researchgate.net]
- 18. Discovery of di- and trihaloacetamides as covalent SARS-CoV-2 main protease inhibitors with high target specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Chloroacetamide - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 23. Anticancer, Anti-Inflammatory, and Analgesic Activities of Synthesized 2-(Substituted phenoxy) Acetamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Antiinflammatory agents. 4. Syntheses and biological evaluation of potential prodrugs of 2-amino-3-benzoylbenzeneacetic acid and 2-amino-3-(4-chlorobenzoyl)benzeneacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
An In-Depth Technical Guide to 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide: Synthesis, History, and Context
This guide provides a comprehensive technical overview of the synthesis and historical context of the N-substituted chloroacetamide, 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide. Designed for researchers, chemists, and professionals in drug development and agrochemical science, this document elucidates the synthetic pathway of this molecule, grounded in established chemical principles, and places it within the broader history of the development of chloroacetamide chemistry.
Introduction and Nomenclature
This compound is a distinct molecule within the large family of chloroacetamides. These compounds are characterized by a chloroacetyl group (-C(=O)CH₂Cl) attached to a nitrogen atom. The specific structure of the title compound features an N-ethyl group and an N-(4-methoxybenzyl) group, creating a tertiary amide.
While this specific compound is not widely documented as a commercial end-product, its structure is representative of intermediates synthesized during the exploration of bioactive molecules, particularly within the agrochemical field. Understanding its synthesis provides a valuable model for the preparation of a wide range of N,N-disubstituted chloroacetamides.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₁₂H₁₆ClNO₂ |
| Molecular Weight | 241.71 g/mol |
| Core Structure | Chloroacetamide |
| Key Substituents | N-ethyl, N-(4-methoxybenzyl) |
Historical Context: The Rise of Chloroacetamide Herbicides
A specific discovery narrative for this compound is not prominent in scientific literature, suggesting its role as a synthetic intermediate rather than a landmark compound. However, the history of the broader chloroacetamide class is rich and provides the essential context for its synthesis.
The concerted development of chloroacetamide chemistry began in the post-World War II era of agricultural innovation. In the late summer of 1952, a dedicated herbicide research program at Monsanto, led by Philip C. Hamm and chemist Dr. A.J. Speziale, began exploring novel chemical structures for weed control.[1] Their primary objective was to discover compounds effective against problematic grasses like giant foxtail (Setaria faberi).[1]
Initial empirical screening of available chemicals pointed towards the potential of α-chloroacetamides.[1] By March 1953, systematic synthesis and evaluation led to the identification of several promising candidates, including the compound that would become CDAA (N,N-diallyl-2-chloroacetamide), the first commercial chloroacetamide herbicide.[1] This pioneering work established a critical structure-activity relationship: N-substituted chloroacetamides, particularly those with mixed aliphatic and aromatic substituents on the nitrogen atom, demonstrated high herbicidal activity.[1]
This foundational research spurred decades of development, leading to major herbicides like alachlor, metolachlor, and acetochlor, which became vital tools in modern agriculture for controlling annual grasses in crops such as corn and soybeans.[2][3] The synthesis of molecules like this compound fits directly into this legacy of exploring how different N-substituents modulate biological activity.
Synthetic Pathway
The synthesis of the title compound is logically approached as a two-step process. First, the precursor secondary amine, N-ethyl-4-methoxybenzylamine , is prepared. Second, this amine is acylated using chloroacetyl chloride to yield the final tertiary amide product.
Step 1: Synthesis of N-ethyl-4-methoxybenzylamine (CAS: 22993-76-6)
The most common and efficient method for preparing this secondary amine is through reductive amination. This process involves the reaction of an aldehyde (anisaldehyde) with a primary amine (ethylamine) to form an intermediate imine, which is then reduced in situ to the desired secondary amine.
Experimental Protocol: Reductive Amination
This protocol is adapted from established procedures for the synthesis of N-ethyl-4-methoxybenzylamine.[4]
-
Reaction Setup: To a solution of anisaldehyde (15.6 g, 115 mmol) in 1,2-dichloroethane (450 mL) under a nitrogen atmosphere, add a 2.0 M solution of ethylamine in THF (87 mL, 174 mmol).
-
Acid Addition: Add glacial acetic acid (10.0 mL, 174 mmol) to the mixture. Stir at room temperature for 30 minutes. The acid catalyzes the formation of the imine intermediate.
-
Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add sodium triacetoxyborohydride (NaBH(OAc)₃, 36.9 g, 174 mmol) in portions. This mild reducing agent selectively reduces the imine to the amine without affecting the aldehyde starting material.
-
Reaction Progression: Remove the ice bath and allow the mixture to stir at room temperature overnight.
-
Workup: Quench the reaction by carefully adding a 1 M aqueous solution of sodium hydroxide (NaOH) until the mixture is slightly alkaline. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x 100 mL). Combine the organic layers.
-
Purification: Wash the combined organic phase sequentially with water and brine. Dry the solution over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, N-ethyl-4-methoxybenzylamine, typically as a light brown oil.[4] Further purification can be achieved via silica gel column chromatography if necessary.
Step 2: Synthesis of this compound
The final step is the N-acylation of the secondary amine with chloroacetyl chloride. This reaction is a classic example of the Schotten-Baumann reaction , first described by Carl Schotten and Eugen Baumann in the 1880s.[5][6] The reaction is typically performed in a biphasic system with an aqueous base, which serves to neutralize the hydrochloric acid (HCl) byproduct, thereby driving the reaction to completion.[5][7]
Experimental Protocol: Schotten-Baumann Chloroacetylation
This protocol is a generalized procedure based on standard Schotten-Baumann conditions for acylating secondary amines.
-
Reaction Setup: Dissolve the precursor, N-ethyl-4-methoxybenzylamine (e.g., 10 mmol), in an organic solvent such as dichloromethane or diethyl ether (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Base Addition: Add an equal volume of a 2 M aqueous sodium hydroxide (NaOH) solution. The two-phase system is now established.
-
Acylation: Cool the vigorously stirred mixture to 0 °C in an ice bath. Add chloroacetyl chloride (e.g., 11 mmol, 1.1 equivalents) dropwise via a dropping funnel over 15-20 minutes. Maintaining a low temperature is crucial to minimize hydrolysis of the highly reactive chloroacetyl chloride.
-
Reaction Progression: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.
-
Workup: Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction & Purification: Wash the organic layer with water, followed by brine. Dry the organic phase over anhydrous sodium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product. The final compound, this compound, can be purified by recrystallization or column chromatography.
Conclusion
The synthesis of this compound is a straightforward, two-stage process rooted in fundamental organic reactions: reductive amination followed by Schotten-Baumann acylation. While the compound itself may not have a storied history, it belongs to the chloroacetamide family, a class of chemicals that revolutionized weed management in agriculture following their systematic development in the 1950s. The methodologies described herein are robust, widely applicable, and serve as a valuable reference for the synthesis of analogous N-substituted amides for applications in medicinal chemistry, materials science, and agrochemical research.
References
- Hamm, P. C. (1974). Discovery, Development, and Current Status of the Chloroacetamide Herbicides. Weed Science, 22(6), 541-545.
-
PubChem. (n.d.). Benzenemethanamine, N-ethyl-4-methoxy-. National Center for Biotechnology Information. Retrieved from [Link]
- Schotten, C. (1884). Ueber die Oxydation des Piperidins. Berichte der deutschen chemischen Gesellschaft, 17(2), 2544–2547.
-
Wikipedia. (n.d.). Schotten–Baumann reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Schotten-Baumann Reaction. Retrieved from [Link]
- Various Authors. (n.d.). Schotten-Baumann Reaction.
-
ResearchGate. (n.d.). Chloroacetamide Herbicides. Retrieved from [Link]
- ACS Publications. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology.
- Paracoccus sp. FLY-8 Biodegradation of Chloroacetamide Herbicides. (2011). Journal of Agricultural and Food Chemistry.
Sources
- 1. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N-Ethyl-4-methoxybenzylamine | 22993-76-6 [chemicalbook.com]
- 5. grokipedia.com [grokipedia.com]
- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 7. Schotten-Baumann Reaction [organic-chemistry.org]
Foreword: The Versatile Chloroacetamide Scaffold
The N-substituted 2-chloroacetamide framework is a cornerstone in medicinal and agricultural chemistry. Its prevalence stems from a unique combination of straightforward synthesis and tunable reactivity. The activated methylene chloride group serves as a potent electrophile, readily undergoing nucleophilic substitution, which allows for the construction of a vast array of more complex molecules.[1][2] This inherent reactivity, coupled with the ability to systematically modify the N-substituents, makes this scaffold a privileged starting point for discovering new bioactive agents. Compounds in this class have demonstrated a wide spectrum of biological activities, including antimicrobial, antifungal, herbicidal, and anticancer properties.[3][4][5] This guide delves into the chemical landscape surrounding a specific, representative member of this class: 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide. We will explore its structural features, systematically dissect its analogs, provide detailed synthetic protocols, and analyze the structure-activity relationships that govern its biological potential.
Deconstruction of the Core Structure: this compound
The target molecule is a tertiary amide characterized by three key structural motifs. Understanding each component is crucial for predicting its chemical behavior and designing meaningful analogs.
-
The Electrophilic Warhead (2-Chloroacetamide Moiety): The α-chloro group renders the adjacent methylene carbon highly susceptible to nucleophilic attack. This is the primary reactive site of the molecule, enabling covalent modification of biological targets or serving as a handle for further synthetic elaboration.[2]
-
The N-Alkyl Group (N-ethyl): This small alkyl group influences the steric environment around the amide nitrogen and the overall lipophilicity of the molecule. Its size and conformation can impact how the molecule fits into a binding pocket.
-
The Arylmethyl Substituent (N-(4-methoxyphenyl)methyl): Often referred to as a p-methoxybenzyl (PMB) group, this moiety significantly impacts the molecule's properties. The benzene ring provides a platform for aromatic interactions (e.g., π-π stacking), while the p-methoxy group can act as a hydrogen bond acceptor and influences the electron density of the ring.
Below is a diagram illustrating the key functional components of the core structure.
Caption: Key functional motifs of the core molecule.
A Survey of Structurally Related Analogs
The exploration of analogs is fundamental to understanding structure-activity relationships (SAR). By systematically altering each component of the parent molecule, researchers can probe the chemical space to optimize for desired properties like potency, selectivity, or metabolic stability.
Analogs Based on the N-Arylmethyl Group
Modifications to the N-benzyl portion of the molecule can significantly alter biological activity. The electronic and steric properties of substituents on the phenyl ring are key drivers of interaction with biological targets.
| Compound Name | Structure | Key Features & Activity Notes |
| N-Benzyl-2-chloroacetamide [6] | C₉H₁₀ClNO | The parent structure lacking the N-ethyl and p-methoxy groups. A foundational building block. |
| 2-chloro-N-(4-methoxyphenyl)acetamide [7][8] | C₉H₁₀ClNO₂ | A secondary amide analog. The N-H bond can act as a hydrogen bond donor.[7] Synthesized from 4-methoxyaniline and chloroacetyl chloride.[7] |
| N-Benzyl-N-tert-butyl-2-chloroacetamide [9] | C₁₃H₁₈ClNO | Introduces a bulky tert-butyl group instead of ethyl, significantly increasing steric hindrance around the amide nitrogen. |
| 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide (Acetochlor) [10] | C₁₃H₁₈ClNO₂ | A commercial herbicide. The disubstituted phenyl ring and N-methoxymethyl group are critical for its activity. This highlights that significant changes to the core can lead to potent bioactivity. |
Analogs Based on the N-Alkyl Group
Varying the N-alkyl substituent allows for fine-tuning of lipophilicity and steric bulk.
| Compound Name | Structure | Key Features & Activity Notes |
| N-Benzyl-2-chloro-N-ethyl-acetamide [11] | C₁₁H₁₄ClNO | A close analog lacking only the methoxy group on the phenyl ring. Serves as a direct control for studying the electronic contribution of the methoxy substituent. |
| 2-chloro-N-methyl-N-(phenylmethyl)acetamide | C₁₀H₁₂ClNO | The N-methyl analog would be slightly less lipophilic and sterically hindered than the N-ethyl core structure. |
Synthetic Protocols: A Self-Validating System
The synthesis of N-substituted 2-chloroacetamides is typically achieved via a straightforward nucleophilic acyl substitution. The general workflow involves the reaction of a secondary amine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.
General Synthetic Workflow
The diagram below outlines the universally applicable process for synthesizing the target compound and its analogs. The key is the selection of the appropriate secondary amine precursor.
Caption: General workflow for N-substituted chloroacetamide synthesis.
Detailed Experimental Protocol: Synthesis of 2-chloro-N-(4-methoxyphenyl)acetamide
This protocol is adapted from established literature procedures for the synthesis of N-aryl chloroacetamides.[7][12] It serves as a validated template that can be modified for the synthesis of the tertiary amide core topic.
Materials:
-
4-methoxyaniline (1.0 eq)
-
Chloroacetyl chloride (1.0 - 1.2 eq)
-
Glacial Acetic Acid or Dichloromethane (DCM)
-
Base: Sodium Acetate or Potassium Carbonate (3.0 eq)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel
Procedure:
-
Amine Solubilization: In a round-bottom flask, dissolve 4-methoxyaniline (1.0 eq) in the chosen solvent (e.g., 40 mL of glacial acetic acid or DCM).[7] If using an aprotic solvent like DCM, add the base (e.g., K₂CO₃) to the solution.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0 °C.
-
Addition of Acyl Chloride: Add chloroacetyl chloride (1.0 eq) dropwise to the cold, stirring solution over 15-30 minutes.[7][12] A slow addition rate is critical to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.[12] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Precipitation: Upon completion, if using acetic acid, add a solution of sodium acetate to precipitate the product.[7] If using DCM, filter off the base and wash the filtrate with water.
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any remaining salts.
-
Purification: The crude product can be further purified by recrystallization, typically from an ethanol/water mixture, to yield the final, pure 2-chloro-N-(4-methoxyphenyl)acetamide.
Self-Validation: The integrity of this protocol is confirmed by monitoring reaction completion via TLC. The final product's identity and purity should be rigorously confirmed using analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. The expected outcome is a crystalline solid.[7]
Structure-Activity Relationship (SAR): Insights and Predictions
-
Role of the Benzyl Ring: For c-Src kinase inhibition, an unsubstituted N-benzyl ring was found to be most potent.[13] Introducing substituents like fluoro or methyl groups decreased inhibitory activity, suggesting that steric bulk or altered electronics on the ring can be detrimental for this specific target. This implies that the p-methoxy group in our core molecule would likely modulate its activity profile significantly compared to an unsubstituted N-benzyl analog.[13]
-
Impact of N-Substitution: The presence and nature of N-alkyl groups are critical. In many cases, replacing a proton on the amide nitrogen (secondary amide) with an alkyl group (tertiary amide) can increase lipophilicity, which may enhance cell permeability. However, it also removes a hydrogen bond donating capability, which could be crucial for receptor binding.
-
The Chloroacetamide Moiety: The reactivity of the C-Cl bond is central to the mechanism of action for many bioactive chloroacetamides, which often act as irreversible inhibitors by alkylating nucleophilic residues (e.g., cysteine) in enzyme active sites.
The logical relationship between structural modification and potential biological activity is depicted below.
Caption: Logic diagram for Structure-Activity Relationship (SAR) exploration.
Conclusion and Future Directions
The compound this compound represents a synthetically accessible molecule embodying the versatile N-substituted 2-chloroacetamide scaffold. While its specific biological profile remains to be detailed in public literature, analysis of its structural analogs provides a robust framework for predicting its reactivity and potential applications. The synthetic protocols outlined herein are reliable and adaptable for creating a library of related compounds. Future research should focus on the synthesis of this specific molecule and its systematic biological evaluation against various targets, such as microbial pathogens, cancer cell lines, and herbicidal screens, to fully elucidate the functional consequences of its unique combination of structural motifs.
References
-
Synthesis of N-substituted chloroacetamides. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. (2012). International Journal of Pharma Sciences and Research. Retrieved January 19, 2026, from [Link]
-
Abdel-Latif, E., et al. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Suryawanshi, M. R., et al. (2022). Design, synthesis, and computational studies of phenylacetamides as antidepressant agents. PubMed Central. Retrieved January 19, 2026, from [Link]
-
Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
(A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
2-Chloro-N-(4-methoxyphenyl)acetamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
ethyl 2-(N-benzyl-2-chloroacetamido)-4-methyl-1,3-thiazole-5-carboxylate. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
N-Benzyl-2-chloroacetamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
N-benzyl-N-tert-butyl-2-chloroacetamide. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsr.info [ijpsr.info]
- 6. N-Benzyl-2-chloroacetamide | C9H10ClNO | CID 96233 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Chloro-N-(4-methoxyphenyl)acetamide | C9H10ClNO2 | CID 31123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-benzyl-N-tert-butyl-2-chloroacetamide | C13H18ClNO | CID 2386050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide - Acanthus Research [acanthusresearch.com]
- 11. scbt.com [scbt.com]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Methodological & Application
Application Notes and Protocols for the Purification of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Authored by: A Senior Application Scientist
Introduction
2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide is a key intermediate in the synthesis of various organic compounds, including certain herbicides. The purity of this intermediate is paramount as impurities can lead to unwanted side reactions, lower yields of the final product, and the introduction of potentially hazardous substances into the environment. This document provides detailed protocols for the purification of this compound, ensuring high purity for downstream applications in research and development.
The purification strategies outlined below are designed to remove common impurities such as unreacted starting materials, byproducts from the synthesis, and residual solvents. The choice of method will depend on the scale of the purification and the nature of the impurities present.
Understanding the Chemistry: Synthesis and Potential Impurities
The synthesis of this compound typically involves the reaction of N-ethyl-N-[(4-methoxyphenyl)methyl]amine with chloroacetyl chloride.
Potential Impurities Include:
-
Unreacted Starting Materials: N-ethyl-N-[(4-methoxyphenyl)methyl]amine and chloroacetyl chloride.
-
Byproducts: Hydrolysis products of chloroacetyl chloride (chloroacetic acid) and other side-reaction products.
-
Residual Solvents: Solvents used in the synthesis, such as dichloromethane or toluene.
Purification Strategy Overview
A multi-step purification strategy is often employed to achieve high purity. This typically involves an initial work-up procedure to remove bulk impurities, followed by a more refined technique like column chromatography or recrystallization.
Caption: General purification workflow for this compound.
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from closely related impurities. The choice of stationary phase and mobile phase is critical for achieving good separation.
Rationale: Silica gel, a polar stationary phase, is used to adsorb the components of the crude mixture. A non-polar mobile phase (eluent) is then used to selectively desorb the components based on their polarity. Less polar compounds will travel down the column faster, while more polar compounds will be retained longer.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Hexanes (or heptane)
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, tank, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in hexanes.
-
Column Packing: Pack the column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase and load it onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent system (e.g., 95:5 hexanes:ethyl acetate). The polarity of the mobile phase can be gradually increased by increasing the proportion of ethyl acetate to facilitate the elution of the target compound.
-
Fraction Collection: Collect fractions in separate tubes.
-
Purity Analysis: Monitor the separation by TLC. Spot each fraction on a TLC plate and develop it in the same solvent system used for elution. Visualize the spots under a UV lamp.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Data Summary Table:
| Parameter | Recommended Conditions |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) |
| Mobile Phase (Eluent) | Gradient of Hexanes:Ethyl Acetate (e.g., 95:5 to 80:20) |
| Elution Monitoring | Thin Layer Chromatography (TLC) with UV visualization |
| Expected Purity | >98% |
Protocol 2: Purification by Recrystallization
Recrystallization is an effective technique for purifying solid compounds. The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.
Rationale: An ideal recrystallization solvent will dissolve the crude product at an elevated temperature but not at room temperature or below. Impurities should either be insoluble at high temperatures or remain soluble at low temperatures.
Materials:
-
Crude this compound (must be a solid)
-
Recrystallization solvent (e.g., isopropanol, ethanol, or a mixture of hexanes and ethyl acetate)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Selection: Choose a suitable solvent or solvent system by testing the solubility of small amounts of the crude product in various solvents.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with gentle swirling until the solid completely dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to induce further crystallization.
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Summary Table:
| Parameter | Recommended Conditions |
| Suitable Solvents | Isopropanol, Ethanol, Hexanes/Ethyl Acetate mixture |
| Cooling Method | Slow cooling to room temperature, followed by an ice bath |
| Washing Solvent | Cold recrystallization solvent |
| Expected Purity | >99% |
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
Thin Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities. A single spot on the TLC plate is indicative of high purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about the purity of the compound.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Confirms the chemical structure of the compound and can be used to detect and quantify impurities.
Caption: Workflow for assessing the purity of the final product.
Conclusion
The protocols described in this application note provide robust methods for the purification of this compound. The choice between column chromatography and recrystallization will depend on the physical state of the crude product and the nature of the impurities. Proper execution of these techniques, coupled with rigorous purity assessment, will ensure a high-quality intermediate for successful downstream applications.
References
- Method for producing N-(alkoxymethyl)-N-(substituted phenyl) haloacetamide.
- Process for the preparation of N-alkoxymethyl-2-chloro-N-(2,6-diethylphenyl)acetamide.
- Process for preparing chloroacetamides.
- Process for the preparation of 2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide.
- Process for the preparation of N-alkoxymethyl-2-chloro-N-(2,6-diethylphenyl)acetamide.
- Process for producing chloroacetamide compounds.
- Process for the manufacture of N-alkoxymethyl-2-chloro-N-(2,6-dialkylphenyl) acetamides.
- Process for the preparation of N-alkoxymethyl-2-chloro-N-(2,6-diethylphenyl)acetamide.
- Process for the preparation of N-(alkoxymethyl)-N-(substituted phenyl)haloacetamides.
- Process for the preparation of chloroacetamides.
Comprehensive Analytical Protocols for the Characterization of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Introduction
2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide is a substituted chloroacetamide derivative. The chloroacetamide functional group is a key component in various biologically active molecules, including herbicides and compounds with potential pharmacological activities.[1][2][3] A thorough and precise analytical characterization is paramount for ensuring the purity, stability, and safety of this compound in research and development settings. This guide provides a comprehensive suite of analytical methods and detailed protocols for the definitive characterization of this compound, intended for researchers, scientists, and professionals in drug development.
The methodologies outlined below are designed to provide a multi-faceted analytical approach, ensuring a holistic understanding of the molecule's identity and purity. These protocols are grounded in established principles of analytical chemistry and draw from methodologies applied to structurally similar compounds.
Physicochemical Properties (Predicted)
A foundational understanding of the molecule's properties is crucial for method development.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆ClNO₂ | - |
| Molecular Weight | 241.71 g/mol | - |
| Appearance | Expected to be a crystalline solid | [4] |
Chromatographic Methods for Purity and Quantification
Chromatographic techniques are essential for separating the target compound from impurities and for accurate quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. A reverse-phase method is proposed for optimal separation.[5][6]
Protocol: HPLC-UV Analysis
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) | Provides good retention and separation for moderately polar organic compounds.[6] |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common mobile phase for reverse-phase chromatography, offering a good balance of elution strength and resolution.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC, providing efficient separation. |
| Injection Volume | 10 µL | A typical injection volume for analytical scale separations. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm | A common wavelength for detecting aromatic compounds. A full UV scan of the analyte is recommended to determine the optimal wavelength. |
-
Data Analysis: The purity of the sample can be determined by calculating the area percentage of the main peak relative to the total area of all peaks. For quantification, a calibration curve should be prepared using certified reference standards.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It provides both chromatographic separation and mass spectrometric identification.[7]
Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate (approximately 1 mg/mL).
-
GC-MS Conditions:
| Parameter | Condition | Rationale |
| GC Column | A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm) | Provides good separation for a wide range of organic compounds.[7] |
| Injector Temperature | 250 °C | Ensures complete volatilization of the sample. |
| Oven Temperature Program | Initial temperature of 100 °C, hold for 2 minutes, then ramp at 15 °C/min to 280 °C, and hold for 5 minutes. | A temperature gradient allows for the separation of compounds with different boiling points. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | An inert carrier gas commonly used in GC-MS. |
| MS Ionization Mode | Electron Ionization (EI) at 70 eV | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns.[7] |
| Mass Range | m/z 50-500 | Covers the expected molecular ion and fragment ions. |
| Ion Source Temperature | 230 °C | A typical ion source temperature for EI.[7] |
-
Data Analysis: The mass spectrum of the eluting peak corresponding to the target compound should be analyzed to identify the molecular ion peak and characteristic fragment ions, confirming the compound's identity.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic infrared absorption bands.[8]
Protocol: FTIR Analysis
-
Instrumentation: A Fourier-transform infrared spectrometer.
-
Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.
-
Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| ~3100-3000 | C-H Stretch | Aromatic Ring | Medium |
| ~2950-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) | Medium |
| ~1650 | C=O Stretch (Amide I) | Tertiary Amide | Strong |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring | Medium-Weak |
| ~1250 | C-O Stretch | Aryl-O-CH₃ | Strong |
| ~830 | C-H Bend | p-disubstituted benzene | Strong |
| ~750 | C-Cl Stretch | Chloroalkane | Medium |
Note: As this is a tertiary amide, the characteristic N-H stretch and N-H bend (Amide II) bands of primary and secondary amides will be absent.[9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is one of the most powerful tools for elucidating the detailed structure of a molecule by providing information about the chemical environment of each nucleus.
Protocol: ¹H and ¹³C NMR Analysis
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Data Acquisition: Acquire standard ¹H and ¹³C{¹H} NMR spectra.
-
Predicted ¹H NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~1.2 | Triplet | 3H | -CH₂CH ₃ |
| ~3.4 | Quartet | 2H | -CH ₂CH₃ |
| ~3.8 | Singlet | 3H | -OCH ₃ |
| ~4.1 | Singlet | 2H | -C(=O)CH ₂Cl |
| ~4.6 | Singlet | 2H | Ar-CH ₂-N |
| ~6.9 | Doublet | 2H | Aromatic CH (ortho to -OCH₃) |
| ~7.2 | Doublet | 2H | Aromatic CH (meta to -OCH₃) |
-
Predicted ¹³C NMR Chemical Shifts (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~13 | -CH₂C H₃ |
| ~42 | -C H₂CH₃ |
| ~43 | -C(=O)C H₂Cl |
| ~52 | Ar-C H₂-N |
| ~55 | -OC H₃ |
| ~114 | Aromatic C H (ortho to -OCH₃) |
| ~129 | Aromatic C H (meta to -OCH₃) |
| ~130 | Aromatic Quaternary C (ipso to -CH₂-) |
| ~159 | Aromatic Quaternary C (ipso to -OCH₃) |
| ~168 | -C =O |
Experimental Workflows
The following diagrams illustrate the logical flow of the analytical characterization process.
Caption: Overall workflow from synthesis to full analytical characterization.
Caption: Workflow for chromatographic analysis.
Trustworthiness and Self-Validation
To ensure the trustworthiness of these protocols, the following self-validating steps are essential:
-
System Suitability: Before any sample analysis, system suitability tests (e.g., injection of a standard to check for resolution, tailing factor, and reproducibility) must be performed for chromatographic methods.
-
Internal Standards: For accurate quantification, the use of a suitable internal standard is recommended in both HPLC and GC-MS methods.
-
Orthogonal Methods: The use of multiple, different analytical techniques (e.g., HPLC and GC-MS) provides orthogonal data, increasing the confidence in the results. If the purity determined by HPLC is consistent with the purity observed by GC-MS, the result is more reliable.
-
Spike and Recovery: For method validation, especially in complex matrices, spike and recovery experiments should be conducted to assess the accuracy of the method.
By adhering to these principles, the analytical characterization of this compound will be robust, reliable, and scientifically sound.
References
-
Bogdanović, A., Lazić, A., Grujić, S., Dimkić, I., Stanković, S., & Petrović, S. (2021). Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests. Arhiv za higijenu rada i toksikologiju, 72(1), 70–79. [Link][1][2][10][11]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link][4]
-
SIELC Technologies. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column. [Link][5]
-
Zimdahl, R. L., & Moody, K. (2000). Determination of Chloroacetanilide Herbicide Metabolites in Water Using High-Performance Liquid Chromatography-Diode Array Detection and High-Performance Liquid Chromatography/Mass Spectrometry. Journal of Agricultural and Food Chemistry, 48(8), 3544-3549. [Link][6]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. [Link][8]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link][9]
-
ResearchGate. (2016). Melting point and yield of N-(substituted phenyl) chloroacetamides. [Link][3]
-
Acikbas, Y., Cankaya, N., Capan, R., & Soykan, C. (2013). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. ResearchGate. [Link][12][13]
Sources
- 1. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.info [ijpsr.info]
- 5. Separation of N-(2-Benzoyl-4-nitrophenyl)-2-chloroacetamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. spectroscopyonline.com [spectroscopyonline.com]
- 10. View of Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests [arhiv.imi.hr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes & Protocols: The Utility of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide as a Versatile Intermediate in the Synthesis of Novel Chloroacetamide Herbicides
Abstract
The chloroacetamide class of herbicides, including widely used agents like metolachlor and acetochlor, represents a cornerstone of modern agriculture for pre-emergence weed control.[1] Their biological activity is primarily attributed to the inhibition of very-long-chain fatty acid (VLCFA) biosynthesis in susceptible plants.[1] The synthesis of these herbicides universally relies on the formation of a critical N-substituted chloroacetamide moiety. This document provides a detailed guide on the synthesis and application of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide , a key intermediate for developing novel analogues within this herbicidal class. We present validated, step-by-step protocols for its synthesis, explore its chemical reactivity, and provide a framework for its use in generating libraries of potential next-generation herbicides.
Introduction: The Chloroacetamide Core Structure
Chloroacetamide herbicides are characterized by an N-aryl, N-alkyl chloroacetamide structure. The electrophilic chloromethyl group is crucial for their mode of action, which is believed to involve covalent binding to enzymes with sulfhydryl (-SH) groups, thereby disrupting critical metabolic pathways like lipid biosynthesis.[2] The specific substituents on the nitrogen atom and the aryl ring modulate the herbicide's selectivity, efficacy, soil mobility, and persistence.
While commercial herbicides like Acetochlor (2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)acetamide)[3][4] and Metolachlor (2-chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide)[5][6] feature a 2-ethyl-6-methylaniline core, the exploration of alternative structural motifs is a key objective in agrochemical research to overcome weed resistance and improve environmental profiles. The intermediate, This compound , provides a valuable platform for such exploration. Its synthesis involves two primary stages: the formation of a secondary amine precursor followed by chloroacetylation.
Synthetic Workflow Overview
The synthetic pathway is designed for efficiency and scalability, beginning with commercially available starting materials. The overall process involves the synthesis of the secondary amine, N-ethyl-N-[(4-methoxyphenyl)methyl]amine, which is then acylated using chloroacetyl chloride to yield the target intermediate. This intermediate serves as a reactive building block for further derivatization.
Caption: Overall synthetic workflow for novel herbicide analogues.
Experimental Protocols
Protocol 1: Synthesis of Precursor N-ethyl-N-[(4-methoxyphenyl)methyl]amine
This protocol details the synthesis of the secondary amine via reductive amination. This method is chosen for its high efficiency and mild reaction conditions, avoiding the use of harsher alkylating agents.
Principle: The aldehyde group of 4-methoxybenzaldehyde reacts with the primary amine (ethylamine) to form a Schiff base (imine) intermediate in situ. This intermediate is then immediately reduced by a hydride source, such as sodium borohydride, to yield the stable secondary amine.
Materials:
-
4-Methoxybenzaldehyde
-
Ethylamine (70% solution in water or as hydrochloride salt)
-
Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)
-
Methanol (MeOH) or Dichloromethane (DCM)
-
Sodium Hydroxide (NaOH), 1 M solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel
Procedure:
-
In a 250 mL round-bottom flask, dissolve 4-methoxybenzaldehyde (13.6 g, 100 mmol) in methanol (100 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add ethylamine solution (70% in water, ~7.2 g, 110 mmol) to the stirred solution. If using ethylamine hydrochloride, add an equivalent of a non-nucleophilic base like triethylamine (11.1 g, 110 mmol) first. Stir the mixture at 0 °C for 30 minutes to facilitate imine formation.
-
In small portions, carefully add sodium borohydride (4.5 g, 120 mmol) to the reaction mixture, ensuring the temperature remains below 10 °C. Causality Note: Portion-wise addition is critical to control the exothermic reaction and hydrogen gas evolution.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: Carefully quench the reaction by slowly adding water (50 mL). Concentrate the mixture under reduced pressure to remove most of the methanol.
-
Add dichloromethane (100 mL) and 1 M NaOH (50 mL) to the aqueous residue. Transfer to a separatory funnel and extract.
-
Separate the layers and extract the aqueous phase with two additional portions of dichloromethane (2x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield N-ethyl-N-[(4-methoxyphenyl)methyl]amine as an oil. The product is often of sufficient purity for the next step, but can be further purified by vacuum distillation if necessary.
Protocol 2: Synthesis of Intermediate this compound
This step involves the N-acylation of the synthesized secondary amine with chloroacetyl chloride. This is a robust and high-yielding reaction.[7][8]
Principle: The nucleophilic nitrogen of the secondary amine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A base is required to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[9]
Caption: Mechanism of Chloroacetylation.
Materials:
-
N-ethyl-N-[(4-methoxyphenyl)methyl]amine (from Protocol 1)
-
Chloroacetyl Chloride (handle with extreme care in a fume hood)
-
Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous
-
Hydrochloric Acid (HCl), 1 M solution
-
Saturated Sodium Bicarbonate solution
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
In a 500 mL round-bottom flask, dissolve N-ethyl-N-[(4-methoxyphenyl)methyl]amine (16.5 g, 100 mmol) and triethylamine (12.1 g, 120 mmol) in anhydrous dichloromethane (200 mL). Causality Note: Triethylamine acts as an HCl scavenger, preventing protonation of the starting amine and driving the equilibrium towards the product.
-
Cool the flask to 0 °C in an ice bath with vigorous stirring.
-
In a dropping funnel, prepare a solution of chloroacetyl chloride (12.4 g, 110 mmol) in anhydrous dichloromethane (50 mL).
-
Add the chloroacetyl chloride solution dropwise to the amine solution over 30-45 minutes, maintaining the internal temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours. Monitor the reaction by TLC.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1 M HCl (100 mL) to remove excess triethylamine, water (100 mL), saturated NaHCO₃ solution (100 mL) to remove any remaining acid, and finally brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
| Parameter | Protocol 1: Precursor Synthesis | Protocol 2: Intermediate Synthesis |
| Key Transformation | Reductive Amination | N-Acylation (Chloroacetylation) |
| Primary Reagents | 4-Methoxybenzaldehyde, Ethylamine, NaBH₄ | Precursor Amine, Chloroacetyl Chloride |
| Solvent | Methanol | Dichloromethane (anhydrous) |
| Base/Catalyst | N/A (reductant) | Triethylamine |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. |
| Typical Yield | >85% | >90% |
| Key Precaution | Control H₂ evolution from NaBH₄ addition | Handle Chloroacetyl Chloride in fume hood |
Protocol 3: General Application in Derivatization
The title intermediate is a valuable scaffold because the C-Cl bond is susceptible to nucleophilic substitution, allowing for the introduction of diverse functional groups that mimic the side chains of established herbicides.
Principle: The chlorine atom is a good leaving group, and the adjacent carbonyl group activates the α-carbon for Sₙ2 attack by various nucleophiles (e.g., alkoxides, thiolates).
General Procedure for Nucleophilic Substitution:
-
Dissolve this compound (1.0 mmol) in a suitable aprotic solvent like THF or acetonitrile (10 mL).
-
Add the desired nucleophile (e.g., sodium methoxide, potassium thioacetate; 1.1-1.2 mmol).
-
Add a catalytic amount of a phase-transfer catalyst (e.g., TBAB) or potassium iodide if the reaction is sluggish.
-
Heat the reaction mixture (e.g., to 50-80 °C) and monitor by TLC.
-
Upon completion, cool the mixture, filter off any inorganic salts, and concentrate the filtrate.
-
Perform an appropriate aqueous workup and purify the final product by column chromatography or recrystallization.
This protocol allows for the synthesis of a diverse library of compounds for herbicidal activity screening, creating analogues of commercial products like Acetochlor[3] and Metolachlor.[5]
Safety and Handling
Chloroacetyl chloride is highly corrosive, lachrymatory, and reacts violently with water. All manipulations must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat). Sodium borohydride is flammable and reacts with acid to produce flammable hydrogen gas. Standard laboratory safety procedures should be strictly followed.
Conclusion
The intermediate This compound is a highly valuable and versatile building block in agrochemical research. The protocols provided herein describe a reliable and efficient pathway for its synthesis from readily available starting materials. Its strategic design allows for straightforward derivatization via nucleophilic substitution at the α-chloro position, enabling researchers and drug development professionals to rapidly generate novel analogues of chloroacetamide herbicides for biological evaluation. This approach facilitates the exploration of new chemical space in the ongoing effort to develop more effective and environmentally benign weed management solutions.
References
-
Wikipedia. Metolachlor. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
Nalla, V. et al. (2023). An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. Arkivoc, 2023(vi), 202311954. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
- Google Patents. (2015). CN104478756A - Synthesis method of (S)-metolachlor. [Online]. Available: . [Accessed Jan. 19, 2026].
-
ResearchGate. The process for the industrial production of racemic metolachlor. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
Canadian Journal of Chemistry. (2006). Chemoenzymatic synthesis of the chiral herbicide: (S)-metolachlor. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
ACS Publications. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology Letters. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
ResearchGate. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
Cambridge Core. (2017). Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides. Weed Technology. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
Organic Syntheses. preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
Wikipedia. Acetochlor. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
National Institutes of Health. Microbial Biotransformation Products and Pathways of Dichloroacetamide Herbicide Safeners. PMC. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
ResearchGate. Chloroacetamide Herbicides. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
ACS Publications. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
National Institutes of Health. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
ACS Publications. Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Organic Letters. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
- Google Patents. WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. [Online]. Available: . [Accessed Jan. 19, 2026].
-
PrepChem.com. Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
ResearchGate. Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
Taylor & Francis Online. (2018). An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
Acanthus Research. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
ResearchGate. shows the reaction between aryl amine and chloroacetyl chloride to give... [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
Taylor & Francis Online. An expedient, chemoselective N-chloroacetylation of aminoalcohols under metal-free bio-compatible conditions. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
ResearchGate. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
ChemBK. 2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
PubChem. Acetochlor. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
PubChem. N-ethyl-4-methoxybenzamide. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
PubChem. N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
-
PubChem. 5-chloro-2-methoxy-N-(2-(4-sulfamoylphenyl)ethyl)benzamide. [Online]. Available: [Link]. [Accessed Jan. 19, 2026].
Sources
- 1. researchgate.net [researchgate.net]
- 2. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
- 3. Acetochlor - Wikipedia [en.wikipedia.org]
- 4. Acetochlor | C14H20ClNO2 | CID 1988 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Metolachlor - Wikipedia [en.wikipedia.org]
- 6. chembk.com [chembk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Potential Herbicidal Activity of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Herbicides are critical components of modern agriculture, ensuring food security by controlling weed populations that compete with crops for essential resources. The chloroacetamide class of herbicides has long been a cornerstone of weed management, primarily used for pre-emergence control of annual grasses and some broadleaf weeds in major crops like corn and soybeans.[1] These herbicides are known to act by inhibiting the biosynthesis of very-long-chain fatty acids (VLCFAs), which are crucial for plant growth and development.[1][2] This disruption of VLCFA synthesis leads to a cessation of cell division and expansion, ultimately preventing weed emergence.[2]
This document provides a detailed guide for the investigation of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide , a novel compound within the chloroacetamide family. While specific data on this molecule is not extensively available, its structural similarity to known chloroacetamide herbicides, such as acetochlor and metolachlor, suggests a high potential for herbicidal activity through a similar mechanism of action.[3] These application notes and protocols are designed to provide researchers with a robust framework for synthesizing, characterizing, and evaluating the herbicidal efficacy and potential mode of action of this compound.
The methodologies outlined herein are grounded in established principles of herbicide science and are designed to be self-validating. By following these protocols, researchers can generate reliable data to assess the potential of this compound as a novel herbicide candidate.
Part 1: Synthesis and Characterization
The synthesis of this compound can be achieved through a nucleophilic substitution reaction. A general synthetic route is proposed based on established methods for analogous compounds.[4][5][6]
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound.
Protocol 1: Synthesis of this compound
Materials:
-
N-ethyl-N-[(4-methoxyphenyl)methyl]amine
-
Chloroacetyl chloride
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-ethyl-N-[(4-methoxyphenyl)methyl]amine in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add chloroacetyl chloride dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Part 2: Biological Evaluation of Herbicidal Activity
The following protocols are designed to assess the herbicidal efficacy of this compound. These assays progress from simple in vitro germination tests to more complex whole-plant bioassays.
Protocol 2: In Vitro Seed Germination and Seedling Growth Assay
This initial screening assay provides a rapid assessment of the compound's phytotoxicity at the germination and early seedling stages.[7][8]
Materials:
-
Seeds of monocot (e.g., Echinochloa crus-galli - barnyardgrass) and dicot (e.g., Amaranthus retroflexus - redroot pigweed) weed species.
-
This compound
-
Acetone or DMSO (as a solvent for the test compound)
-
Sterile distilled water
-
Petri dishes (9 cm diameter)
-
Whatman No. 1 filter paper
-
Growth chamber with controlled temperature and light conditions
Procedure:
-
Prepare a stock solution of the test compound in acetone or DMSO.
-
Prepare a series of dilutions of the stock solution to achieve the desired test concentrations (e.g., 1, 10, 100, 1000 µM).
-
Place two layers of filter paper in each Petri dish and moisten them with 5 mL of the respective test solution or a control solution (sterile distilled water with the same concentration of the solvent used for the test compound).
-
Place 20-30 seeds of a single weed species evenly on the filter paper in each Petri dish.
-
Seal the Petri dishes with parafilm to prevent evaporation.
-
Incubate the Petri dishes in a growth chamber at an appropriate temperature (e.g., 25°C) with a 16-hour light/8-hour dark photoperiod.
-
After 7-10 days, measure the germination percentage, root length, and shoot length of the seedlings.
-
Calculate the inhibition percentage for each parameter relative to the control.
Data Presentation:
| Concentration (µM) | Germination Inhibition (%) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |
| Monocot Weed | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| Dicot Weed | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 |
Protocol 3: Whole-Plant Pot Assay (Pre-emergence)
This assay evaluates the pre-emergence herbicidal activity of the compound in a soil environment, mimicking field conditions more closely.[8][9]
Materials:
-
Pots (e.g., 10 cm diameter) filled with a standard potting mix (e.g., soil:sand:peat moss in a 2:1:1 ratio).
-
Seeds of selected monocot and dicot weed species.
-
This compound
-
A suitable solvent and surfactant for formulation.
-
Spray chamber or hand sprayer.
-
Greenhouse with controlled environmental conditions.
Procedure:
-
Sow a known number of seeds (e.g., 20) of a single weed species at a uniform depth (e.g., 1 cm) in each pot.
-
Prepare a spray solution of the test compound at various concentrations (e.g., corresponding to field application rates of 50, 100, 200, 400 g a.i./ha). Include a control group sprayed only with the solvent and surfactant.
-
Uniformly spray the soil surface of the pots with the respective test solutions.
-
Place the pots in a greenhouse under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).
-
Water the pots as needed to maintain adequate soil moisture.
-
After 21 days, count the number of emerged seedlings and record any phytotoxicity symptoms (e.g., stunting, chlorosis, necrosis).[10][11]
-
Harvest the above-ground biomass, dry it in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the percentage of emergence inhibition and biomass reduction compared to the control.
Data Presentation:
| Application Rate (g a.i./ha) | Emergence Inhibition (%) | Biomass Reduction (%) | Phytotoxicity Rating (0-5) |
| Monocot Weed | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 400 | |||
| Dicot Weed | |||
| 50 | |||
| 100 | |||
| 200 | |||
| 400 | |||
| Phytotoxicity rating: 0 = no effect, 5 = complete kill.[12] |
Part 3: Mechanistic Insights
Based on its chemical structure, this compound is hypothesized to inhibit the synthesis of very-long-chain fatty acids (VLCFAs).[2] This can be investigated through targeted biochemical assays.
Hypothesized Mechanism of Action
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Alkylating reactivity and herbicidal activity of chloroacetamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijpsr.info [ijpsr.info]
- 6. researchgate.net [researchgate.net]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fs.usda.gov [fs.usda.gov]
- 10. greenhousegrower.com [greenhousegrower.com]
- 11. pp1.eppo.int [pp1.eppo.int]
- 12. Synthesis, Herbicidal Activity, Mode of Action, and In Silico Analysis of Novel Pyrido[2,3-d]pyrimidine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Evaluation of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Prepared by: Senior Application Scientist
Introduction and Scientific Rationale
The chloroacetamide class of compounds is recognized for a diverse range of bioactivities, most notably as herbicides.[1] Compounds like Acetochlor, a well-studied chloroacetanilide, function by inhibiting very long-chain fatty acid elongases, which are critical for plant development.[2] The target compound, 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide , shares the core chloroacetamide functional group, suggesting it may possess similar biological properties. However, beyond herbicidal action, this chemical class can also elicit cytotoxic effects in non-target organisms, including mammalian cells, often through mechanisms involving oxidative stress, membrane damage, and apoptosis.[3][4]
This document provides a comprehensive framework of in vitro assays designed to systematically characterize the biological activity profile of this novel compound. The presented protocols are structured to first establish a baseline understanding of its general cytotoxicity in a mammalian cell model before proceeding to application-specific assays for evaluating potential herbicidal effects. This tiered approach ensures a thorough and resource-efficient investigation, guiding researchers from broad toxicological screening to mechanistic insights and targeted application testing.
Core Assays for General Cytotoxicity Profiling in Mammalian Cells
Rationale: Before exploring specific applications, it is crucial to understand the compound's fundamental interaction with biological systems. Assessing cytotoxicity in a standard mammalian cell line, such as the human liver carcinoma cell line HepG2, provides a robust and reproducible model for gauging potential toxicity.[3][4] This initial profile is essential for determining safe handling concentrations and predicting potential off-target effects.
The following workflow outlines a logical progression for a comprehensive cytotoxicity assessment.
Caption: Fig 2. Workflow for In Vitro Herbicidal Screening
Protocol: Algal Growth Inhibition Assay
Principle: Unicellular green algae, such as Chlamydomonas reinhardtii, are excellent model systems for detecting herbicidal activity, especially for compounds that affect photosynthesis or cell division. [5]Inhibition of algal growth, measured by a decrease in cell density or clearing of an algal lawn, provides a sensitive and rapid indication of phytotoxicity. [6][5] Materials:
-
Chlamydomonas reinhardtii culture.
-
TAP (Tris-Acetate-Phosphate) medium.
-
Petri dishes with solid TAP medium (1.5% agar).
-
Sterile filter paper discs (6 mm diameter).
-
Test compound solutions at various concentrations.
-
Positive control (e.g., Diuron).
Step-by-Step Protocol (Agar Disc Diffusion Method):
-
Prepare Algal Lawn: Spread 100-200 µL of a dense liquid culture of C. reinhardtii evenly onto the surface of a TAP agar plate to create a uniform lawn. Let the plate dry for 15-20 minutes in a sterile hood.
-
Prepare Discs: Aseptically apply a known volume (e.g., 10 µL) of each test compound concentration, vehicle control (DMSO), and positive control onto separate sterile filter paper discs. Allow the solvent to evaporate completely.
-
Place Discs: Place the dried paper discs onto the surface of the algal lawn. [5]4. Incubation: Seal the plates and incubate under continuous light (approx. 50 µmol m⁻² s⁻¹) at 25°C for 2-4 days.
-
Measure Inhibition Zone: The presence of herbicidal activity will be indicated by a clear zone (zone of inhibition) around the paper disc where algal growth has been prevented. [5]Measure the diameter of this zone.
Data Analysis: The diameter of the clearing zone is semi-quantitatively related to the potency of the compound at that concentration. A larger zone indicates higher activity.
Protocol: Seed Germination and Early Seedling Growth Assay
Principle: This bioassay assesses the effect of a compound on key physiological processes in higher plants: seed germination and early development (root and shoot elongation). [7]It is a direct measure of phytotoxicity and can provide preliminary information on the compound's mode of action (e.g., pre-emergent vs. post-emergent effects). [8] Materials:
-
Petri dishes (9 cm diameter) lined with sterile filter paper.
-
Seeds of a model plant species (e.g., garden cress, lettuce, or pepper). [7]* Test compound solutions prepared in distilled water or a suitable buffer.
-
Positive control (e.g., Acetochlor).
-
Growth chamber or incubator with controlled light and temperature.
Step-by-Step Protocol:
-
Plate Preparation: Place two layers of sterile filter paper into each petri dish.
-
Treatment Application: Moisten the filter paper with 5 mL of the respective test solution (different concentrations), vehicle control, or positive control.
-
Seed Plating: Place a defined number of seeds (e.g., 20) evenly spaced on the moistened filter paper.
-
Incubation: Seal the petri dishes with parafilm and place them in a growth chamber (e.g., 25°C with a 16h light/8h dark cycle) for 5-7 days.
-
Data Collection: After the incubation period, record the following:
-
Germination Rate: Count the number of germinated seeds in each dish.
-
Root Length: Measure the length of the primary root of each seedling.
-
Shoot Length: Measure the length of the shoot (hypocotyl/epicotyl) of each seedling.
-
Data Analysis: Calculate the percentage of germination inhibition and the percentage of root/shoot growth inhibition for each concentration relative to the vehicle control. This data can be used to determine an EC₅₀ (half-maximal effective concentration) for each endpoint. A significant reduction in root length is a common indicator of phytotoxicity for soil-applied herbicides. [7]
Summary of Quantitative Data Output
The following table summarizes the key quantitative metrics obtained from the described protocols, allowing for a direct comparison of the compound's activity across different biological systems.
| Assay | Parameter Measured | Key Quantitative Metric |
| MTT Assay | Metabolic Activity / Cell Viability | IC₅₀ (Half-Maximal Inhibitory Concentration) |
| LDH Assay | Cell Membrane Integrity | % Cytotoxicity at various concentrations |
| Annexin V / PI Staining | Mode of Cell Death | % Apoptotic vs. % Necrotic Cells |
| Algal Inhibition Assay | Phytotoxicity (Algae) | Diameter of Inhibition Zone (mm) |
| Seed Germination Assay | Phytotoxicity (Higher Plant) | EC₅₀ (Half-Maximal Effective Concentration) for growth inhibition |
By synthesizing these metrics, a researcher can build a comprehensive profile of This compound , determining if it is broadly cytotoxic, selectively phytotoxic, and elucidating its primary mechanisms of action at the cellular level.
References
- BenchChem. (n.d.). A Comparative Guide to the In Vitro Cytotoxicity of 2-chloro-N-(pyridin-4-yl)acetamide and Structurally Related Compounds.
- Ju, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters. Published by Spandidos Publications.
- Ma, J., Xu, L., & Wang, S. (2017). A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures. Weed Science, 65(2), 249-257. Cambridge University Press.
- Ju, Y., et al. (2021). Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo. Oncology Letters, 21(6), 485.
- Todorova, V., et al. (2021). In vitro screening for herbicide selectivity of new mutant pepper genotypes with different origin and fruit colour. AgroLife Scientific Journal, 10(1), 297-304.
- Plant and Soil Sciences eLibrary. (n.d.). In Vitro Assays | Herbicide Discovery and Screening.
- Lu, W.-C., et al. (2007). A Rapid and Simple Bioassay Method for Herbicide Detection. Journal of the Chinese Chemical Society, 54(6), 1595-1600.
- Scarabel, L., et al. (2015). Protocols for Robust Herbicide Resistance Testing in Different Weed Species. Journal of Visualized Experiments, (101), e52924.
- PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information.
- International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
- Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
- Stoddart, M. J. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology.
- Zhang, Q., et al. (2008). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 5), o991.
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Genotoxicity of chloroacetamide herbicides and their metabolites in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A Rapid and Simple Bioassay Method for Herbicide Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A quick, simple, and accurate method of screening herbicide activity using green algae cell suspension cultures | Weed Science | Cambridge Core [cambridge.org]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide Derivatives in Drug Discovery
Introduction: The Therapeutic Potential of Acetamide Scaffolds
The acetamide functional group is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its prevalence stems from its ability to form key hydrogen bonding interactions with biological targets, its metabolic stability, and its synthetic tractability. The parent scaffold, 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide, presents a unique combination of a reactive chloromethyl group, a flexible N-ethyl-N-benzyl moiety, and a methoxy-substituted aromatic ring, making it an attractive starting point for the development of novel therapeutic agents.
This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of novel derivatives of this compound. We will explore the rationale behind structural modifications and provide detailed, field-proven protocols for researchers in drug discovery.
Strategic Derivatization: Rationale and Design
The development of a focused library of derivatives is guided by established structure-activity relationship (SAR) principles for acetamide-containing compounds.[1][2][3] Our strategy will focus on three key regions of the parent molecule for modification, as illustrated below.
Caption: Key regions for derivatization of the parent scaffold.
Synthetic Protocols
Part 1: Synthesis of the Parent Scaffold
The synthesis of this compound can be achieved through a two-step process starting from the commercially available 4-methoxybenzylamine.
Caption: Synthetic workflow for the parent scaffold.
This protocol utilizes reductive amination, a reliable method for forming secondary amines.[4][5]
Materials:
-
4-Methoxybenzylamine
-
Acetaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-methoxybenzylamine (1.0 equiv) in anhydrous DCM.
-
Add acetaldehyde (1.1 equiv) to the solution and stir for 30 minutes at room temperature.
-
Add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes.
-
Stir the reaction mixture at room temperature and monitor by TLC or LC-MS until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired secondary amine.
This step involves the acylation of the secondary amine with chloroacetyl chloride.[6][7]
Materials:
-
N-ethyl-N-[(4-methoxyphenyl)methyl]amine (from Protocol 1.1)
-
Chloroacetyl chloride
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM)
-
Deionized water
Procedure:
-
Dissolve the N-ethyl-N-[(4-methoxyphenyl)methyl]amine (1.0 equiv) and triethylamine (1.2 equiv) in anhydrous DCM in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add chloroacetyl chloride (1.1 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction with deionized water.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization or flash column chromatography.
Part 2: Synthesis of Derivatives
The terminal chlorine atom is an excellent electrophilic site for introducing a wide range of functionalities.
General Procedure:
-
Dissolve the parent scaffold (1.0 equiv) in a suitable aprotic solvent (e.g., DMF, Acetonitrile).
-
Add the desired nucleophile (e.g., a primary or secondary amine, a thiol, or an alcohol) (1.2-1.5 equiv).
-
Add a non-nucleophilic base such as potassium carbonate (K₂CO₃) or DIEA (1.5-2.0 equiv).
-
Heat the reaction mixture (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the derivative by column chromatography or recrystallization.
| Derivative Class | Nucleophile Example | Potential Therapeutic Target |
| Aminoacetamides | Morpholine | Anticancer, Anti-inflammatory[1] |
| Thioacetamides | 4-Methylbenzenethiol | Antimicrobial[1] |
| Oxyacetamides | Phenol | Various |
Characterization of Synthesized Compounds
The identity and purity of all synthesized compounds must be confirmed using a combination of spectroscopic and analytical techniques.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the chemical structure of the synthesized compounds.[10]
-
Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.[8]
-
Infrared (IR) Spectroscopy: Used to identify the presence of key functional groups such as amides (C=O stretch) and C-Cl bonds.[10]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compounds.
In Vitro Biological Evaluation
Initial screening of the synthesized derivatives will be conducted using a panel of in vitro assays to assess their potential as anticancer and anti-inflammatory agents.[11][12][13][14]
Workflow for Biological Screening
Caption: Workflow for in vitro biological screening.
Protocol 3.1: Anticancer Activity Screening (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[11][13]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds and a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value for each compound.
Protocol 3.2: Anti-inflammatory Activity Screening (COX Inhibition Assay)
This assay measures the ability of a compound to inhibit the activity of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.[14][15]
Materials:
-
COX-1 and COX-2 enzyme preparations
-
Arachidonic acid (substrate)
-
Colorimetric or fluorometric probe
-
Synthesized compounds (dissolved in DMSO)
-
Assay buffer
-
96-well plates
-
Microplate reader
Procedure:
-
In a 96-well plate, add the assay buffer, the COX enzyme, and the synthesized compound at various concentrations.
-
Pre-incubate the mixture for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate for a specified time at 37 °C.
-
Stop the reaction and add the probe to detect the product (prostaglandin H₂).
-
Measure the signal (absorbance or fluorescence) using a microplate reader.
-
Calculate the percentage of COX inhibition and determine the IC₅₀ value for each compound.
Data Analysis and Interpretation
The biological data obtained will be used to establish a structure-activity relationship (SAR). By comparing the IC₅₀ values of the derivatives, researchers can identify the structural modifications that lead to enhanced potency and selectivity. This information is crucial for the design of the next generation of more effective compounds.
Conclusion
The protocols and strategies outlined in this guide provide a robust framework for the systematic development of novel derivatives of this compound. By combining rational design, efficient synthesis, and comprehensive biological evaluation, researchers can explore the therapeutic potential of this promising chemical scaffold.
References
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (URL: )
- In vitro assays and techniques utilized in anticancer drug discovery. PubMed. (URL: )
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines. Benchchem. (URL: )
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verific
- In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. (URL: )
- Modern Analytical Technique for Characteriz
- Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limit
- Amide Synthesis. Fisher Scientific. (URL: )
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated
- Comparative Analysis of Acetamide Derivatives: A Guide to Structure-Activity Rel
- In Vitro and Ex Vivo Models for Screening Topical Anti-Inflamm
- Interpretation of organic compounds by IR, NMR and Mass Spectrometry. Slideshare. (URL: )
- In vitro pharmacological screening methods for anti-inflammatory agents.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. (URL: )
- Screening models for inflamm
- Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. NIH. (URL: )
- Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press. (URL: )
- New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PMC - PubMed Central. (URL: )
- Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. Benchchem. (URL: )
- Comparative Analysis of Structure-Activity Relationships in Bioactive Pyridinyl Acetamide Deriv
- Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis.
- How can organic compounds be identified through infrared spectroscopy (IR) or nuclear magnetic... Homework.Study.com. (URL: )
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Synthesis of Secondary Amines via Self-Limiting Alkyl
- Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. (URL: )
- Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines. Organic & Biomolecular Chemistry (RSC Publishing). (URL: )
- Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. BOC Sciences. (URL: )
- Amine to Amide (via Acid Chloride) - Common Conditions. (URL: )
- An improved method of amide synthesis using acyl chlorides.
- New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simul
- (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B)...
- (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide...
- SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. International Journal of Pharma Sciences and Research. (URL: )
- Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC - NIH. (URL: )
- Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. PrepChem.com. (URL: )
- Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide...
- 2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem. (URL: )
- 2-chloro-N-ethyl-N-methylacetamide. PubChem. (URL: )
- 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. Acanthus Research. (URL: )
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Amide Synthesis [fishersci.it]
- 7. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 8. Interpretation of organic compounds by IR, NMR and Mass Spectrometry | PDF [slideshare.net]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. ijpbs.com [ijpbs.com]
- 12. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. noblelifesci.com [noblelifesci.com]
- 14. journalajrb.com [journalajrb.com]
- 15. researchgate.net [researchgate.net]
Application Notes & Protocols: Experimental Design for Testing the Efficacy of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Introduction: Rationale for Investigating a Chloroacetamide Derivative
The compound 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide belongs to the chloroacetamide class of molecules. While some derivatives are known for herbicidal or antimicrobial properties, the core chemical scaffold holds significant, underexplored potential in therapeutic development, particularly in oncology.[1][2] The chloroacetamide group is a well-known electrophilic "warhead" capable of forming covalent bonds, most notably with nucleophilic cysteine residues on proteins.[3][4] This ability to act as a covalent inhibitor can lead to high potency and a prolonged duration of action, a strategy that has proven powerful in anticancer drug development.[5]
This document outlines a comprehensive, tiered experimental design to rigorously evaluate the efficacy of this compound as a potential anticancer agent. The strategy progresses logically from broad-based in vitro screening to determine cytotoxic potential, through mechanistic assays to elucidate the mode of action, and culminates in in vivo studies to assess anti-tumor efficacy in a physiological context.[6][7] This structured approach is crucial for making informed go/no-go decisions in a preclinical drug development pipeline.[8][9]
Part 1: In Vitro Efficacy & Mechanistic Evaluation
The initial phase of testing aims to establish the compound's fundamental activity against cancer cells. The primary objectives are to quantify its cytotoxic potency, determine the nature of the cell death it induces, and gain initial insights into its mechanism of action.
Workflow for In Vitro Evaluation
Caption: Overall workflow for in vitro efficacy testing.
Protocol 1.1: Cell Viability and Cytotoxicity Assays
Objective: To quantify the dose-dependent cytotoxic effect of the compound on various cancer cell lines and to determine the half-maximal inhibitory concentration (IC50).
Rationale: An IC50 value is the fundamental metric of a compound's potency.[10] Testing against a panel of cell lines (e.g., breast, lung, colon cancer) alongside a non-cancerous cell line (e.g., fibroblasts) provides initial data on both the spectrum of activity and potential for therapeutic selectivity. We will describe two common methods: the MTT assay, which measures metabolic activity, and the LDH assay, which measures membrane integrity.[11][12]
Methodology: MTT Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) and non-cancerous cells (e.g., MRC-5) into 96-well plates at a density of 5,000-10,000 cells/well. Allow cells to adhere for 24 hours.[10]
-
Compound Treatment: Prepare a 2-fold serial dilution of this compound in culture medium, starting from a high concentration (e.g., 100 µM). Replace the medium in the wells with the compound dilutions. Include vehicle-only (DMSO) controls.
-
Incubation: Incubate plates for 48 hours at 37°C and 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize absorbance values to the vehicle control and plot cell viability (%) against the log of compound concentration. Use non-linear regression (log[inhibitor] vs. response) to calculate the IC50 value.
| Parameter | Description | Example Value |
| Cell Lines | Panel including cancer and non-cancerous types | MCF-7, A549, HCT116, MRC-5 |
| Seeding Density | Cells per well in a 96-well plate | 8,000 cells/well |
| Concentration Range | Serial dilution of the test compound | 100 µM down to ~0.1 µM |
| Incubation Time | Duration of compound exposure | 48 hours |
| Endpoint | Measured value indicating viability | Absorbance at 570 nm |
| Key Metric | Concentration for 50% inhibition | IC50 (µM) |
Protocol 1.2: Apoptosis vs. Necrosis Assay
Objective: To determine the primary mechanism of cell death induced by the compound.
Rationale: A desirable anticancer agent induces programmed cell death (apoptosis) rather than uncontrolled cell lysis (necrosis), which can cause inflammation.[13] This assay uses Annexin V to detect phosphatidylserine (PS) externalization, an early hallmark of apoptosis, and propidium iodide (PI) to identify cells that have lost membrane integrity, a characteristic of late-stage apoptosis or necrosis.[13][14]
Methodology: Annexin V/PI Staining with Flow Cytometry
-
Cell Treatment: Seed a sensitive cancer cell line (identified in Protocol 1.1) in 6-well plates. Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include vehicle control and a positive control for apoptosis (e.g., staurosporine).
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.[15]
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 1X Annexin-binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the samples immediately using a flow cytometer.
-
Data Analysis: Quantify the cell populations in four quadrants:
Apoptosis Quadrant Analysis
Caption: Quadrant gating for Annexin V/PI flow cytometry.
Part 2: In Vivo Efficacy Assessment
If the compound demonstrates potent and selective in vitro activity through a desirable mechanism (apoptosis), the next critical step is to evaluate its efficacy in a living organism.[6] The cell line-derived xenograft (CDX) model is a standard and robust method for initial in vivo testing.[16][17]
Objective: To determine if the compound can inhibit tumor growth in an in vivo setting at well-tolerated doses.
Rationale: In vivo studies provide crucial data on a drug's overall therapeutic potential, considering factors like bioavailability, metabolism, and host toxicity, which cannot be assessed in vitro.[6][7] Monitoring tumor volume and animal body weight are primary endpoints for efficacy and toxicity, respectively.[6][18]
Protocol 2.1: Xenograft Tumor Growth Inhibition Study
Animal Model: Immunodeficient mice (e.g., Athymic Nude or NSG mice) are used to prevent rejection of the transplanted human tumor cells.[6]
Methodology:
-
Cell Implantation: Subcutaneously inject 2-5 million cells of a sensitive cancer cell line (suspended in Matrigel) into the flank of each mouse.
-
Tumor Growth and Grouping: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Randomize mice into treatment groups (n=8-10 mice/group) with similar mean tumor volumes.
-
Treatment Groups:
-
Group 1: Vehicle Control (e.g., saline + 5% DMSO).
-
Group 2: Test Compound - Low Dose (e.g., 10 mg/kg).
-
Group 3: Test Compound - High Dose (e.g., 50 mg/kg).
-
Group 4: Positive Control (a standard-of-care chemotherapy agent, e.g., Paclitaxel).
-
-
Dosing: Administer treatments via a clinically relevant route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule (e.g., daily for 21 days).
-
Monitoring: Measure tumor dimensions with calipers and calculate tumor volume (Volume = 0.5 x Length x Width²) twice weekly. Record animal body weights at the same time as an indicator of systemic toxicity.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a fixed duration.
-
Terminal Analysis: At the endpoint, euthanize animals and excise tumors. Weigh the tumors and preserve them for downstream analysis (e.g., histology, immunohistochemistry for proliferation markers like Ki-67).
In Vivo Study Design
Caption: Workflow for a preclinical xenograft efficacy study.
| Parameter | Description | Example |
| Animal Model | Immunodeficient mouse strain | Athymic Nude (nu/nu) |
| Cell Line | Sensitive cancer cell line from in vitro tests | HCT116 (Colon Cancer) |
| Tumor Implantation | Site and method of cell injection | Subcutaneous, right flank |
| Treatment Groups | Minimum of 4 groups for robust comparison | Vehicle, Low Dose, High Dose, Positive Control |
| Primary Efficacy Endpoint | Measurement of tumor size over time | Tumor Growth Inhibition (TGI) |
| Primary Safety Endpoint | Indicator of systemic toxicity | Change in body weight |
| Study Duration | Length of the treatment period | 21-28 days |
Conclusion and Forward Path
This structured experimental design provides a robust framework for evaluating the preclinical efficacy of this compound. Positive results from the in vitro assays—specifically, potent IC50 values against cancer cells with a favorable selectivity index and induction of apoptosis—would provide a strong rationale for proceeding to the more resource-intensive in vivo xenograft studies. Successful demonstration of tumor growth inhibition in vivo at well-tolerated doses would establish this compound as a promising lead candidate worthy of further preclinical development, including detailed mechanism-of-action studies, pharmacokinetic profiling, and formal toxicology assessments.
References
-
Scribd. (n.d.). In Vitro Cytotoxicity Assay Protocol. Retrieved from [Link]
-
Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]
-
University of Virginia. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]
-
Biologi. (n.d.). Standart Operating Procedure Apoptosis assay with Annexin V - PI. Retrieved from [Link]
-
Saravanan, T., et al. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. Retrieved from [Link]
-
Promega Corporation. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
An, Z., et al. (2017). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Overview of drug screening experiments using patient-derived xenograft models. Retrieved from [Link]
-
Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Retrieved from [Link]
-
Johnson, J. I., et al. (2011). Drug Efficacy Testing in Mice. National Center for Biotechnology Information. Retrieved from [Link]
-
Noble Life Sciences. (n.d.). Preclinical Oncology CRO Study Design Tips. Retrieved from [Link]
-
Altogen Labs. (n.d.). A20 Xenograft Model. Retrieved from [Link]
-
Harrington, K., et al. (2011). Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers. National Center for Biotechnology Information. Retrieved from [Link]
-
RSC Publishing. (n.d.). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction. Retrieved from [Link]
-
ACS Publications. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Retrieved from [Link]
-
PubMed. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Retrieved from [Link]
-
Wedge, S. R., et al. (2005). AZD2171: A highly potent, orally bioavailable, selective VEGF receptor tyrosine kinase inhibitor. Cancer Research. Retrieved from [Link]
-
MDPI. (n.d.). Preclinical Testing Techniques: Paving the Way for New Oncology Screening Approaches. Retrieved from [Link]
-
ResearchGate. (2002). Regulatory considerations for preclinical development of anticancer drugs. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. Retrieved from [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from [Link]
-
PubMed. (n.d.). Mechanisms of action of mycophenolate mofetil. Retrieved from [Link]
-
Missioui, H., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Meclofenoxate Hydrochloride?. Retrieved from [Link]
-
Cronstein, B. N. (1997). The mechanism of action of methotrexate. PubMed. Retrieved from [Link]
Sources
- 1. ijpsr.info [ijpsr.info]
- 2. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chloroacetamides - Enamine [enamine.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. xenograft.org [xenograft.org]
- 7. Drug Efficacy Testing in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. Guidelines for preclinical and early phase clinical assessment of novel radiosensitisers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. bosterbio.com [bosterbio.com]
- 14. kumc.edu [kumc.edu]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A20 Xenograft Model | Xenograft Services [xenograft.net]
- 18. ctg.queensu.ca [ctg.queensu.ca]
Troubleshooting & Optimization
"common impurities in the synthesis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide"
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during this synthetic process. Our goal is to provide practical, field-proven insights to ensure the integrity and success of your experiments.
Part 1: Synthesis Overview & Key Challenges
The synthesis of this compound is typically achieved via a two-step process. First, the secondary amine precursor, N-ethyl-N-[(4-methoxyphenyl)methyl]amine, is synthesized, commonly through reductive amination. Second, this amine is acylated using chloroacetyl chloride.
While seemingly straightforward, each step presents opportunities for impurity formation. Controlling these impurities is critical for downstream applications, particularly in pharmaceutical development, where purity directly impacts safety and efficacy. This guide will address the most common issues in a question-and-answer format.
Diagram: General Synthesis Pathway
Caption: High-level workflow for the two-step synthesis.
Part 2: Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities originating from the starting materials?
A1: Impurities often trace back to the quality and handling of your reagents. The most common are:
-
Unreacted N-ethyl-N-[(4-methoxyphenyl)methyl]amine: The secondary amine precursor may persist due to incomplete acylation. This can be caused by using a suboptimal amount of chloroacetyl chloride or if the acylating agent has degraded.
-
Unreacted Chloroacetyl Chloride & its Hydrolysis Product: Chloroacetyl chloride is highly reactive and moisture-sensitive.[1][] Any exposure to atmospheric or solvent moisture will hydrolyze it to chloroacetic acid . This acid will not participate in the acylation and can complicate the workup and purification process.
-
Impurities from the Secondary Amine Synthesis: If the precursor amine is not pure, impurities from Step 1 will carry over. These can include unreacted 4-methoxybenzaldehyde or the intermediate imine.
Q2: I've detected a significant amount of chloroacetic acid in my crude product. What went wrong?
A2: The presence of chloroacetic acid is almost always due to the hydrolysis of chloroacetyl chloride.
-
Causality: The carbonyl carbon in chloroacetyl chloride is highly electrophilic. Water acts as a nucleophile, attacking this carbon and leading to the elimination of HCl and the formation of chloroacetic acid.
-
Preventative Measures:
-
Use Anhydrous Conditions: Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Quality: Use a fresh bottle of chloroacetyl chloride or distill it immediately before use. Older bottles may have already been compromised by atmospheric moisture.
-
Q3: My acylation reaction is very slow or stalls. What could be the issue?
A3: A sluggish reaction is typically due to insufficient reactivity or the presence of inhibitors.
-
Insufficient Base: The acylation reaction generates one equivalent of hydrochloric acid (HCl) for every equivalent of amide formed. This HCl will protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential to scavenge this HCl.[3][4] Ensure you use at least 1.1 equivalents of base.
-
Steric Hindrance: While this specific amine is not exceptionally hindered, highly substituted secondary amines can react slowly. If the reaction is slow even with a proper base, gentle heating (e.g., to 40-50°C) or adding a catalytic amount of 4-dimethylaminopyridine (DMAP) can accelerate the reaction.[3]
Q4: What are common side-reaction products I should be aware of?
A4: Besides unreacted starting materials, several side products can form.
| Impurity Name | Chemical Formula | Probable Origin | Impact on Process |
| Chloroacetic Acid | C₂H₃ClO₂ | Hydrolysis of chloroacetyl chloride. | Consumes reagent; can cause issues during basic workup. |
| Triethylammonium Chloride | C₆H₁₆ClN | Reaction of triethylamine (base) with HCl generated during acylation. | Must be removed during workup, typically with an aqueous wash. |
| N,N-bis(4-methoxybenzyl)ethylamine | C₁₈H₂₃NO₂ | Over-alkylation during the synthesis of the secondary amine precursor. | Can be difficult to separate from the desired secondary amine. |
| 4-Methoxybenzyl Alcohol | C₈H₁₀O₂ | By-product from reductive amination (over-reduction of the aldehyde) or Cannizzaro reaction if a strong base is used with the aldehyde. | An impurity carried over from the first step. |
Diagram: Common Impurity Formation Pathways
Caption: Key reactions leading to the desired product and common impurities.
Part 3: Experimental Protocols for Analysis and Purification
To ensure the integrity of your final compound, rigorous analysis and purification are necessary.
Protocol 1: HPLC Method for Impurity Profiling
This High-Performance Liquid Chromatography (HPLC) method is a starting point for analyzing the purity of your crude and final product.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm and 254 nm.
-
Expected Elution Order: Chloroacetic acid (very early), followed by the secondary amine precursor, and finally the more non-polar product.
Protocol 2: Troubleshooting Workflow
Use this guide to diagnose and resolve common synthesis problems.
Diagram: Troubleshooting Logic
Caption: A step-by-step guide for troubleshooting common synthesis issues.
Protocol 3: General Purification Procedure
-
Workup: After the reaction is complete (monitored by TLC or HPLC), dilute the reaction mixture with an organic solvent like ethyl acetate or dichloromethane.
-
Aqueous Wash: Wash the organic layer sequentially with:
-
A mild acid (e.g., 1M HCl or saturated NH₄Cl) to remove the excess base and any remaining starting amine.
-
Water.
-
Saturated sodium bicarbonate solution to remove any chloroacetic acid.
-
Brine to remove residual water.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification:
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is an effective method for removing minor impurities.
-
Column Chromatography: For complex mixtures or oily products, purification by flash column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
-
References
- Vertex AI Search, based on "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3". Accessed Jan 19, 2026.
- Vertex AI Search, based on "SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES - International Journal of Pharma Sciences and Research". Accessed Jan 19, 2026.
- Vertex AI Search, based on "Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC". Accessed Jan 19, 2026.
- Vertex AI Search, based on "Reaction of aryl amine with chloroacetyl chloride in the presence of...
- Vertex AI Search, based on "N-Acylation with Chloroacetyl Chloride: Application Notes and Protocols - Benchchem". Accessed Jan 19, 2026.
- Vertex AI Search, based on "Acetylation of Secondary amines - Chemistry Stack Exchange". Accessed Jan 19, 2026.
- Vertex AI Search, based on "Acylation with chloroacetyl chloride : r/AskChemistry - Reddit". Accessed Jan 19, 2026.
- Vertex AI Search, based on "Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection - BOC Sciences". Accessed Jan 19, 2026.
Sources
Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-Substituted Acetamides
Welcome to the Technical Support Center for N-substituted acetamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting one of the most fundamental transformations in organic chemistry: amide bond formation. The synthesis of N-substituted acetamides is a cornerstone of medicinal chemistry and materials science, yet it presents unique challenges that can impact yield, purity, and scalability.[1]
This resource moves beyond simple protocols to explain the causality behind experimental choices, empowering you to diagnose issues, select the appropriate reagents, and refine your reaction conditions for robust and reproducible results.
Section 1: Foundational Principles of Amide Bond Formation
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature. The primary obstacle is the rapid acid-base reaction that forms a stable ammonium carboxylate salt, deactivating the amine's nucleophilicity.[2][3] Even with heating, the hydroxyl group of the carboxylic acid is a poor leaving group, making direct condensation inefficient for most applications.[3][4]
To overcome this, modern amide synthesis relies on "coupling reagents" to activate the carboxylic acid. This process converts the hydroxyl group into a better leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.
The general activation and coupling process can be visualized as follows:
Caption: General workflow of coupling reagent-mediated amide synthesis.
Understanding the mechanism of different classes of coupling reagents is critical for selecting the right one for your specific substrates and for effective troubleshooting.[5]
Section 2: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of N-substituted acetamides in a question-and-answer format.
Q1: My reaction shows low or no yield of the desired amide. What are the most likely causes and how do I fix it?
Low yield is the most frequent problem, often stemming from one of several core issues.[6] Use the following decision tree to diagnose the problem.
Caption: Mechanism of carbodiimide coupling, showing the desired pathway with an additive (blue/green) versus the side reaction pathway (red).
-
Problem: I'm using a chiral carboxylic acid and I'm concerned about racemization.
-
Cause: The activated carboxylic acid intermediate is susceptible to epimerization at the α-carbon, especially in the presence of excess base or at elevated temperatures.
-
Solution: Use coupling reagents known to suppress racemization. Reagents based on HOAt (like HATU) are generally superior to those based on HOBt (like HBTU). [5]Running the reaction at a lower temperature (e.g., 0°C) and avoiding a large excess of base can also significantly reduce the extent of racemization. [7]
-
Section 3: Frequently Asked Questions (FAQs)
Q1: How do I choose the right coupling reagent?
The selection of a coupling reagent is a critical decision that impacts efficiency, cost, and side reactions. [5]
| Reagent Class | Examples | Pros | Cons | Best For |
|---|---|---|---|---|
| Carbodiimides | DCC, EDC, DIC | Inexpensive, readily available. [8] | Lower reactivity, risk of N-acylurea formation, DCC byproduct (DCU) can be difficult to remove. [7] | Simple, large-scale syntheses where cost is a factor and substrates are not sterically hindered. |
| Uronium/Aminium | HATU, HBTU, HCTU, COMU | High reactivity, fast reaction times, low racemization (especially HATU). [5][8] | More expensive, can form guanidinium byproducts if amine is added first. | Difficult couplings, sterically hindered substrates, peptide synthesis, and when minimizing racemization is critical. [9] |
| Phosphonium | PyBOP, PyAOP | High reactivity, stable. | Can be carcinogenic (HMPA byproduct from BOP), PyBOP can be less efficient than HATU. [5][8]| Situations requiring high reactivity where uronium salts may be unsuitable. |
Pro-Tip: For most challenging laboratory-scale syntheses, HATU is often the reagent of choice due to its high efficiency and low rate of racemization. [5]For more routine transformations, EDC/HOBt offers a cost-effective and reliable alternative.
Q2: What is the best solvent and base to use?
-
Solvents: Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most common choices. DMF is a polar aprotic solvent that is excellent for dissolving most starting materials and intermediates but can be difficult to remove. DCM is less polar and volatile, making workup easier. Always use anhydrous-grade solvents to prevent hydrolysis. [6]* Bases: A non-nucleophilic, sterically hindered base is required to neutralize acids without competing with the primary amine nucleophile. DIPEA (Hunig's base) is the most common choice. [6][10][11]NMM is a slightly weaker, less hindered alternative. Avoid using nucleophilic bases like triethylamine (TEA) or pyridine, as they can react with the activated intermediate.
Q3: What are the best practices for reaction setup and monitoring?
-
Order of Addition: For uronium/aminium and phosphonium reagents, the best practice is to pre-activate the carboxylic acid. [6]Add the carboxylic acid, solvent, base, and coupling reagent to the flask first. Stir for 15-30 minutes at room temperature, then add the amine. This prevents the amine from reacting directly with the coupling reagent. * Monitoring: Always monitor your reaction's progress. Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are ideal. [6]This prevents running the reaction for too long (which can lead to side products) or stopping it before completion.
Section 4: Key Experimental Protocols
These protocols provide a validated starting point for your experiments. Always adapt them based on the specific properties of your substrates.
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is suitable for most substrates, including those that are sterically hindered. [6]
-
Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (to make a ~0.1-0.5 M solution).
-
Pre-activation: Add HATU (1.1 equivalents) followed by DIPEA (2.5 equivalents).
-
Stir: Stir the mixture at room temperature for 15-20 minutes. You may observe a color change as the active ester forms.
-
Amine Addition: Add the amine (1.0-1.1 equivalents) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are often complete within 1-4 hours.
-
Work-up:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the combined organic layers sequentially with 5% HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or recrystallization as needed. [12]
Protocol 2: General Procedure for Amide Coupling using EDC/HOAt
This is a robust and cost-effective method suitable for a wide range of substrates. [10][11]
-
Setup: To a dry round-bottom flask, add the carboxylic acid (1.0 equivalent), the amine (1.0 equivalent), and HOAt (1.1 equivalents).
-
Dissolution: Dissolve the components in anhydrous DMF or DCM.
-
Cooling: Cool the mixture to 0°C in an ice bath. This helps to control the initial exotherm and minimize side reactions.
-
EDC Addition: Add EDC·HCl (1.2 equivalents) portion-wise to the stirred solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor progress by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM and wash with water (this removes the water-soluble urea byproduct and excess EDC/HOAt).
-
Perform standard acid/base washes as described in Protocol 1.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude material as required. [12]
Section 5: References
-
Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry.
-
BenchChem. (2025). A Comparative Guide to Coupling Reagents for Amide Bond Formation. BenchChem Technical Guides.
-
Franzini, R. M., et al. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Combinatorial Science.
-
PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. National Library of Medicine.
-
Khan Academy. (n.d.). Preparation of amides using DCC. Khan Academy.
-
Wikipedia. (n.d.). Carbodiimide. Wikipedia.
-
National Center for Biotechnology Information. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. PubMed Central.
-
ACS Publications. (2016). Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries. ACS Publications.
-
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. BenchChem Technical Guides.
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps.
-
BenchChem. (2025). Optimizing amide bond formation conditions for benzamide synthesis. BenchChem Technical Guides.
-
BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. BenchChem Technical Guides.
-
Creative Peptides. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Creative Peptides Blog.
-
BenchChem. (2025). Technical Support Center: Purification of N-Substituted Acetamide Compounds. BenchChem Technical Guides.
-
Albericio, F., & Carpino, L. A. (2015). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
-
El-Faham, A., & Albericio, F. (2011). Amide bond formation: beyond the myth of coupling reagents. Chemical Reviews.
-
ResearchGate. (2021). Microwaves-assisted solvent-free synthesis of N-acetamides by amidation or aminolysis. ResearchGate.
-
ResearchGate. (2021). Why did my amide syntesis does not work?. ResearchGate.
-
Westin, J. (n.d.). Synthesis of Amides. Jack Westin Organic Chemistry.
-
Clark, J. (n.d.). The Preparation of Amides. Chemguide.
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
-
Arora, P. (n.d.). Synthesis of Biologically Active N-Substituted 4-biphenyl Acetamide Derivatives. Asian Journal of Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. One moment, please... [chemistrysteps.com]
- 3. jackwestin.com [jackwestin.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. file.globalso.com [file.globalso.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimized Reaction Conditions for Amide Bond Formation in DNA-Encoded Combinatorial Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"side reactions to avoid when preparing 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide"
Technical Support Center: Synthesis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and avoid critical side reactions during this multi-step synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your experiments effectively.
Overview of the Synthetic Pathway
The preparation of the target molecule is typically a two-step process. First, the secondary amine intermediate, N-ethyl-N-[(4-methoxyphenyl)methyl]amine , is synthesized. This is most reliably achieved via reductive amination of 4-methoxybenzaldehyde with ethylamine. The second step involves the N-acylation of this secondary amine with chloroacetyl chloride to yield the final product. Each step presents unique challenges where side reactions can significantly impact yield and purity.
Caption: Overall two-step synthesis pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and a validated protocol to mitigate the problem.
FAQ 1: My initial reductive amination step is low-yielding and shows multiple byproducts. What's going wrong?
Answer: Low yield in the formation of the secondary amine, N-ethyl-N-[(4-methoxyphenyl)methyl]amine, typically stems from two primary issues: incomplete reduction of the imine intermediate or over-alkylation. While direct alkylation of ethylamine with 4-methoxybenzyl chloride is an alternative, it is notoriously difficult to control and often leads to significant amounts of the tertiary amine and even quaternary ammonium salts, as the product amine is often as reactive, or more so, than the starting amine.[1][2]
Reductive amination is superior as it avoids these over-alkylation issues. The key is the choice of reducing agent.
-
Problem: Using a strong reducing agent like NaBH₄ can prematurely reduce the starting aldehyde before it forms the imine with ethylamine, lowering efficiency.
-
Solution: Employ a milder, acid-tolerant reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) . This reagent is selective for the protonated imine intermediate over the aldehyde, ensuring the reaction proceeds cleanly to the desired secondary amine.
Troubleshooting Guide: Reductive Amination Step
| Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Selectively reduces the imine intermediate, preventing premature reduction of the aldehyde. |
| Solvent | Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) | Anhydrous, aprotic solvents that are compatible with the reagents and facilitate easy workup. |
| Stoichiometry | Aldehyde (1.0 eq), Ethylamine (1.2 eq), NaBH(OAc)₃ (1.5 eq) | A slight excess of the amine drives imine formation. Excess reducing agent ensures complete conversion. |
| Catalyst | Acetic Acid (optional, ~5 mol%) | Can catalyze the formation of the imine intermediate, especially with less reactive amines. |
| Temperature | 0°C to Room Temperature | Allows for controlled reaction and minimizes potential side reactions. |
FAQ 2: During the N-acylation step, my reaction mixture turns cloudy and the final product is contaminated with a water-soluble impurity. Why?
Answer: This is a classic sign of hydrolysis. Chloroacetyl chloride is extremely reactive towards nucleophiles, including water.[3] Any residual moisture in your reagents, solvent, or glassware will rapidly hydrolyze it to chloroacetic acid and HCl. The generated HCl can then protonate your secondary amine starting material, rendering it non-nucleophilic and halting the desired reaction.
Furthermore, the HCl byproduct of the acylation must be scavenged by a base. If not, it creates an acidic environment that can promote hydrolysis of the final chloroacetamide product itself, especially during workup or purification.[4][5]
Preventative Protocol: Anhydrous N-Acylation
-
Glassware: Oven-dry all glassware overnight at >120°C and cool under a stream of dry nitrogen or in a desiccator.
-
Solvent: Use anhydrous solvent (e.g., DCM, THF) from a solvent purification system or a freshly opened bottle rated for anhydrous reactions.
-
Reagents:
-
Ensure your secondary amine intermediate is dry. If it was purified via an aqueous workup, ensure it is fully dried under vacuum.
-
Use a fresh bottle of chloroacetyl chloride.
-
-
Reaction Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon).
-
Addition: Dissolve the secondary amine and a suitable base (see FAQ 3) in the anhydrous solvent. Cool the solution to 0°C in an ice bath before slowly adding the chloroacetyl chloride dropwise.[6] This controls the exothermicity of the reaction.
FAQ 3: I observe a significant amount of a byproduct with a mass 18 units higher than my starting amine. What is it and how do I prevent it?
Answer: This impurity is almost certainly 2-hydroxy-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide , the product of hydrolysis. This side reaction can occur at two stages:
-
During Reaction: If water is present, it can compete with your secondary amine in attacking the chloroacetyl chloride.
-
During Workup/Purification: The α-chloro group on your final product is susceptible to nucleophilic substitution by water or hydroxide, particularly under strongly acidic or basic conditions.[7][8] Base-catalyzed hydrolysis typically proceeds via an SN2 mechanism, substituting the chloride with a hydroxide ion.[5]
Caption: Competing reaction pathways for the final product.
Mitigation Strategy:
-
Control Workup pH: When quenching the reaction, use a mild aqueous solution like saturated sodium bicarbonate. Avoid using strong bases like NaOH or strong acids, as these can catalyze the hydrolysis of the product.[4][5]
-
Temperature: Keep all workup and extraction steps cold to minimize the rate of hydrolysis.
-
Prompt Isolation: Do not let the product sit in aqueous or protic solutions for extended periods. Proceed to extraction and drying promptly after the quench.
FAQ 4: I'm seeing an impurity with approximately double the mass of my desired product. What is this?
Answer: This is likely a dimer impurity formed when a molecule of your secondary amine starting material acts as a nucleophile and displaces the chloride from a molecule of the already-formed chloroacetamide product.
This side reaction is more prevalent if:
-
The addition of chloroacetyl chloride is too slow, leading to a high concentration of the secondary amine in the presence of the product.
-
The reaction is run at elevated temperatures, providing the activation energy for this less favorable substitution reaction.
-
A large excess of the secondary amine is used.
How to Avoid Dimer Formation:
-
Controlled Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of chloroacetyl chloride to ensure the secondary amine is the limiting reagent.
-
Inverse Addition: Consider adding the solution of the secondary amine and base to the solution of chloroacetyl chloride at 0°C. This ensures that the amine is always the limiting reagent and is consumed immediately, preventing it from reacting with the product.
-
Maintain Low Temperature: Keep the reaction at 0°C throughout the addition and for a short period after to ensure full consumption of the starting amine before allowing it to warm.[9]
References
-
Roberts, A. L., & Gschwend, P. M. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link][4][7][8]
-
Weber, E. J. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1041–1049. [Link][10]
-
ResearchGate. (n.d.). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. [Link][5]
-
Asano, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link][1]
-
Lumen Learning. (n.d.). Elimination reactions. Organic Chemistry 1: An open textbook. [Link][11]
-
YouTube. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. [Link][12]
-
Reddit. (n.d.). Acylation with chloroacetyl chloride. r/AskChemistry. [Link][13]
-
Chemistry Stack Exchange. (2022). Acetylation of Secondary amines. [Link][6]
-
ResearchGate. (n.d.). Optimized Synthetic Route for Enantioselective Preparation of (S)-Metolachlor from Commercially Available (R)-Propylene Oxide. [Link][14][15]
-
Singh, R., et al. (2017). A facile amidation of chloroacetyl chloride using DBU. International Journal of ChemTech Research, 10(3), 365-372. [Link][16][17]
-
National Center for Biotechnology Information. (n.d.). Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies. PMC. [Link][18]
-
An efficient synthesis of optically active herbicide (S)-metolachlor via reductive ring opening of 2-methoxymethylaziridine. (n.d.). [Link][19]
-
Google Patents. (n.d.). Synthesis method of (S)-metolachlor. [20]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Amine alkylation - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides [agris.fao.org]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 8.5. Elimination reactions | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 12. youtube.com [youtube.com]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. sphinxsai.com [sphinxsai.com]
- 18. Advances in biosynthesis of chiral amide herbicides and the key enzymes: dimethenamid-P and S-metolachlor as case studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. arkat-usa.org [arkat-usa.org]
- 20. CN104478756A - Synthesis method of (S)-metolachlor - Google Patents [patents.google.com]
Technical Support Center: Purification of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Welcome to the technical support center for the synthesis and purification of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of this compound. The following information is presented in a question-and-answer format to provide direct and actionable solutions to potential experimental issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the likely synthetic route for this compound, and what are the expected impurities?
A1: The synthesis of this compound typically involves the acylation of N-ethyl-N-[(4-methoxyphenyl)methyl]amine with chloroacetyl chloride, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct.
The primary impurities to anticipate are:
-
Unreacted Starting Materials: Residual N-ethyl-N-[(4-methoxyphenyl)methyl]amine and chloroacetyl chloride.
-
Hydrolysis Products: Chloroacetyl chloride is highly reactive and can be hydrolyzed by trace amounts of water to form chloroacetic acid.
-
Side-Reaction Products: Unwanted reactions, though less common, can lead to complex mixtures.
-
Residual Base and Salts: The base used (e.g., triethylamine, pyridine) and its corresponding hydrochloride salt can be carried through the workup.
The diagram below illustrates the main synthetic reaction and a common side reaction.
Caption: Synthesis of the target compound and formation of a common impurity.
Q2: My crude product is an oil or a low-melting solid. How can I improve its initial purity before recrystallization?
A2: An oily or low-melting crude product often indicates the presence of unreacted starting materials or residual solvent. A liquid-liquid extraction during the aqueous workup is a critical first step to remove many of these impurities.
Recommended Workup Protocol:
-
After the reaction is complete, quench the reaction mixture with a suitable aqueous solution (e.g., saturated sodium bicarbonate solution to neutralize excess acid).
-
Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the organic layer sequentially with:
-
Dilute HCl to remove the basic starting amine.
-
Saturated sodium bicarbonate solution to remove acidic impurities like chloroacetic acid.
-
Brine (saturated NaCl solution) to reduce the amount of dissolved water in the organic layer.
-
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product. This should be a more solid material, suitable for further purification.
Q3: What is the best approach for the purification of this compound?
A3: For many chloroacetamide derivatives, recrystallization is an effective method for achieving high purity.[1][2] The key is to select an appropriate solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature or below.
Solvent Screening for Recrystallization: A small-scale solvent screen is highly recommended. Test the solubility of a small amount of your crude product in the solvents listed in the table below.
| Solvent | Polarity | Boiling Point (°C) | Comments |
| Ethanol | Polar Protic | 78 | Often a good starting point for amides.[1][2] |
| Isopropanol | Polar Protic | 82 | Similar to ethanol, may offer better solubility characteristics. |
| Ethyl Acetate | Polar Aprotic | 77 | Good for moderately polar compounds. |
| Toluene | Nonpolar | 111 | Can be effective if the product is less polar than the impurities. |
| Hexane/Ethyl Acetate | Mixture | Variable | A solvent mixture can be used to fine-tune polarity. |
Step-by-Step Recrystallization Protocol:
-
Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid dissolves completely. Add more hot solvent dropwise if necessary.
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals, as rapid cooling can trap impurities.[3]
-
Chilling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.
Q4: Recrystallization failed to provide a pure product. What is the next logical step?
A4: If recrystallization is ineffective, column chromatography is the recommended next step. This technique separates compounds based on their differential adsorption to a stationary phase (typically silica gel).
Column Chromatography Protocol:
-
Stationary Phase: Prepare a column with silica gel.
-
Mobile Phase (Eluent): A mixture of a nonpolar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate) is commonly used. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load this onto the top of the column.
-
Elution: Run the eluent through the column and collect fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: A general workflow for the purification of the target compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| No crystals form upon cooling after recrystallization. | - Too much solvent was used.- The compound is highly soluble even at low temperatures. | - Boil off some of the solvent to concentrate the solution.- Try a different solvent or a solvent mixture in which the compound is less soluble. |
| The product "oils out" instead of crystallizing. | - The melting point of the compound is below the temperature of the solution.- Significant impurities are present, depressing the melting point. | - Add a small amount of a solvent in which the compound is insoluble (an "anti-solvent").- Perform column chromatography to remove impurities before attempting recrystallization again. |
| The yield after recrystallization is very low. | - Too much solvent was used.- The solution was not cooled sufficiently.- The compound has significant solubility in the cold solvent. | - Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly chilled in an ice bath.- Re-evaluate the choice of solvent. |
| The product purity does not improve after column chromatography. | - The chosen eluent system does not provide adequate separation.- The column was overloaded with the sample. | - Perform a more thorough TLC analysis to find a better eluent system.- Use a larger column or load less material. |
References
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved from ResearchGate. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. Retrieved from NIH. [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from ijpsr.co.in. [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved from ResearchGate. [Link]
-
ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from ResearchGate. [Link]
-
Organic Syntheses. (n.d.). chloroacetamide. Retrieved from orgsyn.org. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. PubChem. Retrieved from NIH. [Link]
-
National Center for Biotechnology Information. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. PMC. Retrieved from NIH. [Link]
Sources
Technical Support Center: Resolving Peak Overlap in NMR Spectra of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
Welcome to the technical support center dedicated to assisting researchers, scientists, and drug development professionals in overcoming the common yet challenging issue of peak overlap in the NMR spectra of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide. This guide provides in-depth troubleshooting strategies and frequently asked questions to help you obtain high-quality, interpretable NMR data for confident structural elucidation and analysis.
Introduction: The Challenge of Signal Overlap
In the analysis of organic molecules like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool.[1] However, the complexity of molecular structures can often lead to the overlapping of signals in a 1D ¹H NMR spectrum, obscuring crucial information about coupling patterns and accurate integrations.[2][3] This guide is designed to provide you with a systematic approach to resolving these overlaps, ensuring the integrity and accuracy of your structural assignments.
Frequently Asked Questions (FAQs)
Here we address some of the initial questions you might have when encountering peak overlap in your NMR spectra.
Q1: Why are the peaks in my ¹H NMR spectrum of this compound overlapping?
Peak overlap in the ¹H NMR spectrum of this molecule can occur due to several factors. The ethyl group protons, the methylene protons adjacent to the nitrogen, and the methoxy group protons are all in relatively similar chemical environments, which can cause their signals to appear close to each other. Furthermore, the aromatic protons on the methoxyphenyl ring can also exhibit complex splitting patterns that may overlap.
Q2: What is the first and simplest troubleshooting step I should take?
The most straightforward initial step is to try a different deuterated solvent.[2][4] The chemical shifts of protons are influenced by their interactions with the surrounding solvent molecules.[5][6] Changing the solvent can alter these interactions and induce shifts in the proton resonances, potentially resolving the overlap. For instance, switching from CDCl₃ to benzene-d₆ or acetone-d₆ can often lead to significant changes in the appearance of the spectrum.[2][4]
Q3: Can the concentration of my sample affect peak overlap?
Yes, sample concentration can influence chemical shifts. At higher concentrations, intermolecular interactions can become more pronounced, sometimes leading to peak broadening or shifts that can exacerbate overlap.[2] If you suspect concentration effects, try diluting your sample and re-acquiring the spectrum.
Q4: Are there instrumental parameters I can adjust to improve resolution?
Ensuring the spectrometer is well-shimmed is critical for obtaining sharp, well-resolved peaks.[2] Poor shimming leads to broadened lineshapes, which can make overlapping signals indistinguishable. Additionally, acquiring the spectrum on a higher-field NMR instrument will increase the dispersion of the signals, as the chemical shift in Hertz is proportional to the magnetic field strength.[7]
Troubleshooting Guides: Step-by-Step Protocols
When simple adjustments are insufficient, more advanced techniques are required. Here are detailed protocols for systematically resolving peak overlap.
Guide 1: Systematic Solvent Change
The choice of solvent can significantly impact the chemical shifts in an NMR spectrum.[1] This is due to varying intermolecular interactions between the analyte and the solvent molecules.[5][6]
Experimental Protocol:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum in a common, relatively non-polar solvent like CDCl₃.
-
Solvent Selection: If peak overlap is observed, prepare new samples in a range of deuterated solvents with varying polarities and magnetic anisotropies. A good selection would include:
-
Benzene-d₆: An aromatic solvent that can induce significant shifts due to its ring current effect.
-
Acetone-d₆: A more polar aprotic solvent.
-
Methanol-d₄: A polar protic solvent.
-
DMSO-d₆: A highly polar aprotic solvent.
-
-
Sample Preparation: Prepare samples of similar concentration in each new solvent to ensure comparability.
-
Data Acquisition: Acquire a ¹H NMR spectrum for each sample under identical experimental conditions (temperature, number of scans, etc.).
-
Analysis: Compare the spectra to identify the solvent that provides the best resolution of the overlapping signals.
Data Presentation: Effect of Solvent on Chemical Shifts
| Solvent | Polarity | Expected Effect on Chemical Shifts of this compound |
| CDCl₃ | Low | Standard reference spectrum. |
| Benzene-d₆ | Non-polar, Aromatic | Significant upfield or downfield shifts, particularly for protons near the aromatic ring, due to anisotropic effects.[4] |
| Acetone-d₆ | High | Can cause shifts due to its polarity and ability to interact with the amide group. |
| Methanol-d₄ | High, Protic | May interact with the amide proton via hydrogen bonding, potentially altering its chemical shift and that of nearby protons. |
| DMSO-d₆ | Very High | Strong interactions with polar functional groups can lead to substantial changes in the spectrum. |
Guide 2: Variable Temperature (VT) NMR
Changing the temperature of the NMR experiment can be a powerful tool for resolving overlapping signals.[8][9] This is because the populations of different conformers of a molecule can change with temperature, leading to temperature-dependent chemical shifts.[8] For this compound, rotation around the amide bond and other single bonds can be influenced by temperature.
Experimental Protocol:
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Temperature Selection: If overlap is present, plan a series of experiments at different temperatures. It is often useful to both increase and decrease the temperature. For example, you could acquire spectra at 273 K, 298 K, and 323 K.
-
Instrument Setup: Follow the specific instructions for your NMR spectrometer for setting up a variable temperature experiment. This typically involves using a VT gas flow (usually nitrogen) and allowing the probe to equilibrate at each new temperature.[10]
-
Data Acquisition: Acquire a ¹H NMR spectrum at each selected temperature, ensuring the spectrometer is properly shimmed at each temperature.
-
Analysis: Analyze the series of spectra to observe how the chemical shifts of the overlapping peaks change with temperature. The differential changes in chemical shifts can lead to the resolution of the signals.[8][11][12]
Visualization: Workflow for VT-NMR Experiment
Caption: Workflow for a variable temperature NMR experiment.
Guide 3: Application of Lanthanide Shift Reagents (LSRs)
Lanthanide shift reagents are paramagnetic complexes that can be added to an NMR sample to induce large changes in the chemical shifts of the analyte's protons.[13][14] The magnitude of the induced shift is dependent on the distance of the proton from the lanthanide ion, which can help to resolve overlapping signals.[13] For this compound, the amide oxygen is a potential binding site for an LSR.
Experimental Protocol:
-
Initial Spectrum: Acquire a ¹H NMR spectrum of your compound in a dry, aprotic deuterated solvent (e.g., CDCl₃).
-
Select LSR: Choose an appropriate lanthanide shift reagent. Eu(fod)₃ is a common choice that typically induces downfield shifts.[13][14]
-
Titration: Add a small, known amount of the LSR to the NMR tube. A good starting point is a 0.1 molar equivalent.
-
Data Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR.
-
Analysis: Monitor the changes in the chemical shifts of the protons. Protons closer to the binding site will experience larger shifts, which can effectively spread out the spectrum and resolve overlapping peaks.[13]
Guide 4: Two-Dimensional (2D) NMR Spectroscopy
When 1D techniques are insufficient, 2D NMR provides a powerful solution by spreading the signals across two frequency dimensions, significantly enhancing resolution.[15][16]
COSY (Correlation Spectroscopy)
The COSY experiment is used to identify protons that are coupled to each other, typically through two or three bonds.[15][17][18][19] This can help to trace out the spin systems within the molecule even if the signals are overlapped in the 1D spectrum.[17][20]
-
When to use it: When you need to establish proton-proton connectivity, especially when multiplets are overlapping.
HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached (one-bond correlation).[15][21][22] This is extremely useful for resolving overlapping proton signals, as the signals are spread out by the much larger chemical shift range of ¹³C.[23]
-
When to use it: When you have severe proton overlap and need to distinguish between different CH, CH₂, and CH₃ groups.[21][24]
HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (long-range correlations).[22][25] This is invaluable for piecing together the carbon skeleton of the molecule and confirming assignments, especially for quaternary carbons.
-
When to use it: To connect different spin systems and to assign quaternary carbons.
Experimental Protocol for 2D NMR:
-
Sample Preparation: Prepare a reasonably concentrated sample in a suitable deuterated solvent.
-
Select Experiment: Choose the appropriate 2D NMR experiment based on the information you need (COSY, HSQC, HMBC, or a combination).
-
Set Up Parameters: Use standard parameter sets for your spectrometer, but you may need to optimize parameters such as the number of scans and the spectral width.
-
Data Acquisition: Acquire the 2D NMR data. This will take longer than a 1D experiment, ranging from minutes to hours.
-
Data Processing and Analysis: Process the 2D data using the appropriate software. Analyze the cross-peaks to establish correlations and resolve the ambiguities from the 1D spectrum. Overlaying HSQC and HMBC spectra can be a particularly powerful analysis technique.[26]
Visualization: Logical Flow for Resolving Peak Overlap
Caption: A logical workflow for troubleshooting peak overlap in NMR.
Conclusion
Resolving peak overlap in the NMR spectrum of this compound is a common challenge that can be systematically addressed. By starting with simple adjustments like changing the solvent and progressing to more advanced techniques such as variable temperature NMR and 2D NMR spectroscopy, you can obtain clear, unambiguous data for accurate structural elucidation. This guide provides the foundational knowledge and practical steps to confidently tackle this issue in your research.
References
-
Lanthanide shift reagents in nmr | PPTX - Slideshare . [Link]
-
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia . [Link]
-
Troubleshooting 1H NMR Spectroscopy - Department of Chemistry : University of Rochester . [Link]
-
How does solvent choice effect chemical shift in NMR experiments? : r/chemhelp - Reddit . [Link]
-
The advantages of overlaying an HSQC spectrum with an HMBC spectrum - ACD/Labs . [Link]
-
NMR Shift reagents | PPTX - Slideshare . [Link]
-
NMR Solvents . [Link]
-
Lanthanide Shift Reagents in NMR | PDF | Nuclear Magnetic Resonance - Scribd . [Link]
-
23.1: NMR Shift Reagents - Chemistry LibreTexts . [Link]
-
Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science . [Link]
-
Variable Temperature to Improve NMR Resolution - University of Ottawa NMR Facility Blog . [Link]
-
Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional - J-Stage . [Link]
-
Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride - Canadian Science Publishing . [Link]
-
14: COSY - Chemistry LibreTexts . [Link]
-
Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI . [Link]
-
Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC . [Link]
-
Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts - Taylor & Francis Online . [Link]
-
Video: 2D NMR: Overview of Heteronuclear Correlation Techniques - JoVE . [Link]
-
Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy - PubMed . [Link]
-
Video: 2D NMR: Overview of Homonuclear Correlation Techniques - JoVE . [Link]
-
What Is COSY NMR? - Chemistry For Everyone - YouTube . [Link]
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials . [Link]
-
Two-Dimensional NMR Experiments - ORGANIC SPECTROSCOPY INTERNATIONAL . [Link]
-
Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy - PMC - NIH . [Link]
-
2D NMR Introduction - Chemistry LibreTexts . [Link]
-
NMR Techniques in Organic Chemistry: a quick guide[13][14] . [Link]
-
Variable-temperature NMR spectroscopy for metabolite identification in biological materials - RSC Publishing . [Link]
-
Unsupervised Analysis of Small Molecule Mixtures by Wavelet-Based Super-Resolved NMR . [Link]
-
qNMR of mixtures: what is the best solution to signal overlap? - - Mestrelab Research . [Link]
-
The peak overlap problem when monitoring reaction with a series of 1D... - ResearchGate . [Link]
-
HSQC and HMBC - NMR Core Facility - Columbia University . [Link]
-
Variable Temperature NMR Experiments . [Link]
-
nmr hsqc hmbc: Topics by Science.gov . [Link]
-
NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC - PubMed Central . [Link]
-
Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? | ResearchGate . [Link]
-
Basic Practical NMR Concepts - MSU chemistry . [Link]
-
Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC - NIH . [Link]
-
Two-dimensional NMR spectroscopy - The relayed COSY or one homonuclear step relayed COSY . [Link]
-
How can I interpret a NMR with so much noises and peak overlaps? - ResearchGate . [Link]
-
Screening Protein–Small Molecule Interactions by NMR | Springer Nature Experiments . [Link]
-
Video: ¹H NMR: Interpreting Distorted and Overlapping Signals - JoVE . [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. Analysis of Small-Molecule Mixtures by Super-Resolved 1H NMR Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. Video: ¹H NMR: Interpreting Distorted and Overlapping Signals [jove.com]
- 8. University of Ottawa NMR Facility Blog: Variable Temperature to Improve NMR Resolution [u-of-o-nmr-facility.blogspot.com]
- 9. Temperature dependence of NMR chemical shifts: Tracking and statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 11. Variable-temperature NMR spectroscopy for metabolite identification in biological materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Lanthanide shift reagents in nmr | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 16. ORGANIC SPECTROSCOPY INTERNATIONAL: Two-Dimensional NMR Experiments [orgspectroscopyint.blogspot.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Video: 2D NMR: Overview of Homonuclear Correlation Techniques [jove.com]
- 19. youtube.com [youtube.com]
- 20. JEOL USA blog | Deciphering Complex Chemical Structures with COSY [jeolusa.com]
- 21. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]
- 22. nmr.chem.columbia.edu [nmr.chem.columbia.edu]
- 23. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 24. researchgate.net [researchgate.net]
- 25. Video: 2D NMR: Overview of Heteronuclear Correlation Techniques [jove.com]
- 26. acdlabs.com [acdlabs.com]
Technical Support Center: Enhancing the Stability of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide Solutions
Welcome to the dedicated support center for 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimental work. Our goal is to provide you with the foundational knowledge and practical protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the primary chemical instability pathways I should be aware of?
A1: The molecular structure of this compound contains two primary points of vulnerability: the chloroacetamide moiety and the amide bond itself. The principal degradation pathway is hydrolysis, which can be catalyzed by either acidic or basic conditions.[1][2][3]
There are two main hydrolytic degradation routes:
-
Nucleophilic Substitution (SN2 Reaction): Under neutral to basic conditions, the chloride atom can be displaced by a hydroxide ion (OH⁻) or other nucleophiles present in the solution. This results in the formation of a hydroxy-acetamide derivative, which is often inactive. This is a common degradation pathway for chloroacetamide compounds.[4][5]
-
Amide Bond Cleavage: Both strong acidic and basic conditions can catalyze the hydrolysis of the amide bond.[1][4] This cleavage would break the molecule into two fragments: chloroacetic acid and N-ethyl-N-[(4-methoxyphenyl)methyl]amine.
A secondary concern is potential photodegradation due to the presence of the aromatic methoxyphenyl ring, which can absorb UV light. While less common than hydrolysis, prolonged exposure to light, especially of high intensity, should be avoided.
Below is a diagram illustrating the primary degradation pathways.
Q2: How significantly does pH impact the stability of my solution, and what is the optimal range to minimize degradation?
A2: The pH of your solution is the most critical factor governing the stability of this compound. The rate of hydrolysis follows a U-shaped curve, with the minimum rate occurring in the slightly acidic to neutral pH range.
-
In Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis dominates. The rate of SN2 substitution of the chloride by hydroxide ions increases significantly, leading to rapid degradation.[1][2]
-
In Acidic Conditions (pH < 4): Acid-catalyzed hydrolysis of the amide bond becomes the more prominent degradation pathway.[4][5]
For optimal stability, we recommend maintaining the solution pH between 5.0 and 7.0 . A buffered solution is highly advisable to prevent pH shifts during storage or use. Good candidates for buffers in this range include citrate or acetate buffers.
Q3: What are the ideal storage conditions (solvent, temperature, light exposure) for stock solutions?
A3: Proper storage is essential for extending the shelf-life of your solutions. Here are our evidence-based recommendations:
| Parameter | Recommendation | Rationale |
| Solvent | Anhydrous aprotic solvents (e.g., DMSO, DMF, Acetonitrile) for concentrated stock solutions. | Aprotic solvents lack the ability to donate protons, thereby inhibiting hydrolytic degradation pathways. For working solutions requiring aqueous buffers, prepare them fresh from the stock. |
| Temperature | Store at ≤ -20°C for long-term storage. Store at 2-8°C for short-term use (days). | Chemical reactions, including hydrolysis, are significantly slowed at lower temperatures. Avoid repeated freeze-thaw cycles, which can introduce moisture and potentially cause precipitation. Aliquoting is recommended. |
| Light Exposure | Store in amber vials or wrap containers in aluminum foil. | The methoxyphenyl group can absorb UV light, potentially leading to photodegradation. Protecting the solution from light is a crucial preventative measure. |
| Atmosphere | For highly sensitive applications, consider purging the vial headspace with an inert gas (e.g., Argon, Nitrogen). | This minimizes exposure to oxygen and moisture from the air, providing an extra layer of protection against oxidative degradation and hydrolysis. |
Troubleshooting Guide
Issue: I observe new peaks appearing in my HPLC/LC-MS analysis over time.
-
Probable Cause: This is a classic sign of chemical degradation. The new peaks correspond to the degradation products outlined in A1.
-
Solution Workflow:
-
Confirm Identity: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the new peaks. The hydroxy-substituted product should have a mass increase of +18.96 Da (OH replacing Cl), while the amine cleavage product will have a significantly lower mass.
-
Check Solution pH: Measure the pH of your stored solution. It may have shifted over time.
-
Review Storage Conditions: Ensure the solution was stored at the correct temperature and protected from light as recommended in the table above.
-
Action: Prepare a fresh stock solution in an anhydrous aprotic solvent. For aqueous working solutions, ensure they are prepared in a suitable buffer (pH 5.0-7.0) and used within a validated time frame.
-
Issue: The potency or measured concentration of my compound is decreasing.
-
Probable Cause: The parent compound is degrading, leading to a lower concentration. This is often correlated with the appearance of new peaks, but may be noticed first through a loss of signal in your primary analytical peak.
-
Solution Workflow:
-
Perform a Forced Degradation Study (See Protocol Below): This will help you quickly identify the conditions (acid, base, heat, light) that cause the most rapid degradation, confirming the likely cause in your experiments.
-
Re-evaluate Solvent Choice: If you are storing stock solutions in protic solvents like methanol or ethanol for extended periods, hydrolysis can still occur. Switch to anhydrous DMSO or acetonitrile.
-
Implement Strict Aliquoting: Prepare single-use aliquots from your main stock solution to avoid contaminating the entire stock with atmospheric moisture or repeated temperature changes.
-
Experimental Protocols
Protocol 1: Preparation of a Stable Concentrated Stock Solution
-
Materials: this compound (solid), anhydrous dimethyl sulfoxide (DMSO), sterile amber glass vials with PTFE-lined caps.
-
Procedure:
-
Equilibrate the solid compound and anhydrous DMSO to room temperature inside a desiccator or glove box to minimize moisture absorption.
-
Weigh the desired amount of the solid compound into a sterile amber vial.
-
Add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).
-
Cap the vial tightly and vortex until the solid is completely dissolved.
-
(Optional) Purge the headspace of the vial with argon or nitrogen for 30 seconds.
-
Seal the cap with paraffin film for extra protection.
-
Label clearly with compound name, concentration, solvent, and date.
-
Store at -20°C or -80°C for long-term storage.
-
Protocol 2: Workflow for a Basic Stability Assessment
This protocol helps determine the stability of your compound in a specific aqueous buffer.
References
-
Carlson, D. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(14), 5099-5106. Available at: [Link][1][3]
- Kearney, P. C., & Kaufman, D. D. (Eds.). (1975). Herbicides: Chemistry, Degradation, and Mode of Action. Marcel Dekker. (Provides general principles of amide and chloroacetamide hydrolysis).
- Roberts, T. R., et al. (1999). Metabolic Pathways of Agrochemicals, Part 2: Insecticides and Fungicides. Royal Society of Chemistry.
-
Larive, C. K., & Roberts, A. L. (2021). Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. Environmental Science & Technology, 55(2), 1033–1042. Available at: [Link][4]
- Zimdahl, R. L. (2004). Fundamentals of Weed Science. Academic Press.
- Waterman, K. C., & Adami, R. C. (2005). Accelerated Aging: Prediction of Chemical Stability of Pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125. (Details principles of stability testing).
- Yoshioka, S., & Stella, V. J. (2002). Stability of Drugs and Dosage Forms. Springer.
Sources
Technical Support Center: Troubleshooting Guide for 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide in Assays
Welcome to the technical support center for the application of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide (Catalog No. 1183471-71-7)[1] in experimental assays. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges and optimize the use of this compound in their studies. While specific application data for this molecule is limited, this guide synthesizes field-proven insights from structurally related N-arylacetamides and chloroacetamide derivatives to provide a robust troubleshooting framework.
I. Understanding the Molecule: Key Physicochemical Properties
This compound is a member of the chloroacetamide class of compounds. The chloroacetamide moiety is a reactive electrophile known to form covalent bonds with nucleophilic amino acid residues, such as cysteine.[2] This reactivity is a key feature to consider in assay design and data interpretation.
Molecular Formula: C₁₂H₁₆ClNO₂ Molecular Weight: 241.71 g/mol [1]
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when working with chloroacetamide derivatives in biological and biochemical assays.
Q1: My compound is not dissolving in my aqueous assay buffer. What can I do?
A1: Poor aqueous solubility is a common challenge for many organic small molecules. The N-arylacetamide scaffold can contribute to hydrophobicity.
Troubleshooting Steps:
-
Solvent Selection: While direct aqueous solubility may be low, many amides are soluble in polar organic solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, or methanol.[3] Prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous assay buffer. Caution: Ensure the final concentration of the organic solvent in your assay is low enough (typically <1%) to not affect the biological system.
-
pH Adjustment: The acetamide group itself is neutral, but other functional groups in your assay system could be sensitive to pH. While the target molecule lacks a readily ionizable group, the stability of the amide bond can be compromised under strongly acidic or basic conditions.[3] It is recommended to work with buffers in the physiological pH range (6.8-7.4).
-
Gentle Heating and Sonication: Warming the solution or using an ultrasonic bath can aid in dissolving the compound.[3] However, monitor for any signs of degradation, as chloroacetamides can be reactive.
-
Test for Supersaturation: Your compound may initially dissolve but then precipitate out of solution over time. This can be due to supersaturation. Determine the equilibrium solubility at your working temperature to avoid this.[3]
Q2: I am seeing high background signal or non-specific inhibition in my assay. Could the compound be the cause?
A2: Yes, the reactive chloroacetamide group can lead to non-specific interactions.
Causality and Troubleshooting:
-
Covalent Modification: The chloroacetyl group can react with nucleophilic residues (like cysteine) on proteins other than your target.[2][4] This can lead to non-specific inhibition or activation of off-target proteins.
-
Control Experiments: Include a negative control compound that is structurally similar but lacks the reactive chloroacetamide group to differentiate specific from non-specific effects.
-
Pre-incubation Time: Vary the pre-incubation time of the compound with your biological sample. A very rapid onset of inhibition that increases with time may suggest covalent modification.
-
-
Assay Interference: Some compounds can interfere with the assay technology itself (e.g., fluorescence quenching, light scattering).
-
Assay Compatibility Check: Run the assay in the absence of your biological target but with all other components, including your compound, to check for direct interference with the detection method.
-
Q3: My results are not reproducible. What are the potential stability issues with this compound?
A3: Amide bonds can be susceptible to hydrolysis, especially at non-neutral pH and elevated temperatures.[3][5]
Troubleshooting Workflow for Stability:
Sources
Validation & Comparative
Unambiguous Structure Elucidation: A Comparative Guide to Confirming the Molecular Structure of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
In the landscape of drug development and materials science, the precise and unequivocal determination of a molecule's three-dimensional structure is paramount. All subsequent research, from understanding biological activity to predicting physical properties, hinges on the foundational knowledge of the exact atomic arrangement. This guide provides an in-depth comparison of analytical techniques for the structural confirmation of the novel compound, 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide, culminating in the definitive analysis by single-crystal X-ray crystallography.
While spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for proposing a structure, they can sometimes harbor ambiguities. X-ray crystallography, in contrast, offers an unassailable, high-resolution portrait of the molecule as it exists in the solid state, providing the ultimate structural proof.[1][2] This guide will navigate the synergistic relationship between these techniques, present a detailed protocol for crystallographic analysis, and interpret the resulting data to definitively confirm the structure of our target compound.
Methodology Showdown: Spectroscopic Inference vs. Crystallographic Fact
The journey to structural confirmation is a tiered approach. Initial spectroscopic data builds a structural hypothesis, which is then rigorously tested and confirmed by the "gold standard" method of single-crystal X-ray diffraction.[3]
Spectroscopic Approaches: The Hypothesis Generators
Spectroscopic techniques probe the chemical environment of atoms and the connectivity between them, allowing researchers to piece together a molecular puzzle.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are workhorse techniques that reveal the number and type of hydrogen and carbon environments in a molecule. For a tertiary amide like our target compound, NMR is crucial for confirming the presence of the ethyl group, the methoxyphenylmethyl moiety, and the chloroacetamide fragment. However, due to the restricted rotation around the amide C-N bond, NMR spectra can be complex, sometimes showing duplicate signals for atoms near the amide bond, which can complicate interpretation.[4][5]
-
Mass Spectrometry (MS): MS provides the molecular weight of the compound, offering a fundamental check on its elemental composition. High-resolution mass spectrometry can yield a molecular formula with high confidence. For this compound, a key feature in the mass spectrum would be the isotopic pattern of chlorine. The presence of the ³⁵Cl and ³⁷Cl isotopes in a roughly 3:1 natural abundance creates a characteristic M+ and M+2 peak with a 3:1 intensity ratio, strongly suggesting the presence of a single chlorine atom.[6][7]
-
Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. A strong absorption band around 1650 cm⁻¹ would indicate the presence of the tertiary amide carbonyl (C=O) group, a key feature of the target molecule.
While powerful, these methods provide indirect information about the three-dimensional arrangement of atoms. They propose a 2D map but struggle to define the precise bond angles, bond lengths, and absolute conformation that X-ray crystallography provides.[8][9]
X-ray Crystallography: The Definitive Answer
Single-crystal X-ray diffraction is an imaging technique that directly visualizes the atomic structure of a molecule.[10] By measuring how a crystal diffracts a beam of X-rays, scientists can reconstruct a precise three-dimensional electron density map of the molecule.[11] This technique provides an unambiguous determination of molecular geometry, bond lengths, and bond angles, leaving no room for structural ambiguity.[1][12]
The table below summarizes the comparative strengths and limitations of these techniques for the structural elucidation of our target compound.
| Technique | Information Provided | Strengths for this Compound | Limitations |
| ¹H & ¹³C NMR | Connectivity, chemical environments of H & C atoms. | Confirms presence of ethyl, methoxyphenyl, and acetamide groups. | Can be complex due to amide bond rotation; provides indirect 3D information. |
| Mass Spectrometry | Molecular weight and elemental composition. | Confirms molecular formula; Chlorine isotope pattern is a key indicator. | Provides no information on atom connectivity or 3D structure. |
| IR Spectroscopy | Presence of functional groups. | Confirms the key tertiary amide C=O group. | Limited to functional group identification; no detailed structural data. |
| X-ray Crystallography | Precise 3D atomic coordinates. | Unambiguously determines the complete molecular structure, bond angles, and conformation.[2] | Requires a high-quality single crystal, which can be challenging to grow. |
Experimental Guide: From Powder to Picture
The definitive confirmation of the structure of this compound via X-ray crystallography involves a multi-step process, starting with synthesis and culminating in the analysis of diffraction data.
Step 1: Synthesis of this compound
A plausible synthetic route involves the acylation of the secondary amine, N-ethyl-N-[(4-methoxyphenyl)methyl]amine, with chloroacetyl chloride.[13][14]
-
To a stirred solution of N-ethyl-N-[(4-methoxyphenyl)methyl]amine and a mild base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane) at 0 °C, add chloroacetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by thin-layer chromatography.
-
Upon completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the pure powdered compound.
Step 2: Crystal Growth – The Critical Hurdle
Growing a single crystal of sufficient size and quality is often the most challenging step. The goal is to allow the molecules to slowly arrange themselves into a highly ordered, three-dimensional lattice.[15]
Protocol: Slow Evaporation from a Binary Solvent System
This method is highly effective for many organic compounds.[16] The principle is to dissolve the compound in a good solvent and add a second, more volatile "anti-solvent" in which the compound is less soluble. As the more volatile solvent evaporates, the solution slowly becomes supersaturated, promoting the formation of large, well-ordered crystals.
-
Purity is Key: Ensure the synthesized compound is highly pure (>95%), as impurities can inhibit crystal growth.[16]
-
Solvent Screening: In small vials, test the solubility of ~5-10 mg of the compound in various solvents (e.g., ethanol, ethyl acetate, dichloromethane, acetonitrile, hexane).
-
Select the System: Choose a solvent in which the compound is readily soluble (the "good" solvent, e.g., dichloromethane) and a miscible solvent in which it is poorly soluble (the "anti-solvent," e.g., hexane).
-
Prepare the Solution: Dissolve approximately 15-20 mg of the pure compound in a minimal amount of dichloromethane (e.g., 0.5 mL) in a clean, small vial.
-
Induce Crystallization: Slowly add hexane dropwise until the solution becomes slightly turbid. Add one or two more drops of dichloromethane to redissolve the precipitate, resulting in a clear, saturated solution.
-
Slow Evaporation: Cover the vial with a cap containing a few small holes pierced by a needle. This allows for very slow evaporation.[17]
-
Patience: Place the vial in a vibration-free location and leave it undisturbed for several days to weeks.[15] Monitor periodically for the formation of clear, well-defined single crystals.
Step 3: X-ray Data Collection and Structure Refinement
Once a suitable crystal (ideally 0.1-0.3 mm in each dimension) is obtained, it is analyzed using a single-crystal X-ray diffractometer.
The process involves mounting the crystal, collecting thousands of diffraction spots by rotating the crystal in the X-ray beam, and then using software to solve the "phase problem" and refine a molecular model that best fits the experimental data.[11]
Data Interpretation and Validation: The Proof is in the Parameters
The final output of a crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the structure. The quality of the structure is assessed by several key parameters.[3]
| Parameter | Description | Typical Value for Good Structure |
| R-factor (R1) | A measure of the agreement between the calculated model and the observed X-ray diffraction data.[18] | < 0.05 (5%) for small molecules.[19] |
| Goodness-of-Fit (GooF) | Should be close to 1.0, indicating that the model correctly fits the data. | ~1.0 |
| Bond Lengths/Angles | The determined values should be consistent with established chemical principles. | e.g., C=O bond ~1.23 Å; C-Cl bond ~1.78 Å |
For this compound, the crystallographic analysis would be expected to yield data similar to the hypothetical values presented above, confirming the atomic connectivity and providing precise measurements of all bond lengths and angles. This data would constitute the unambiguous proof of its structure.
// Atom definitions N1 [label="N"]; C1 [label="C"]; O1 [label="O"]; C2 [label="C"]; Cl1 [label="Cl"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C7 [label="C"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; O2 [label="O"]; C12 [label="C"];
// Atom positions N1 [pos="0,0!"]; C1 [pos="-1.2,-0.5!"]; O1 [pos="-1.2,-1.5!"]; C2 [pos="-2.2,0.3!"]; Cl1 [pos="-3.5,0!"]; C3 [pos="1.2,-0.5!"]; C4 [pos="1.2,-1.5!"]; C5 [pos="1.2,1!"]; C6 [pos="2.4,1.5!"]; C7 [pos="3.6,1!"]; C8 [pos="3.6,0!"]; C9 [pos="2.4,-0.5!"]; C10 [pos="4.8,1.5!"]; O2 [pos="4.8,2.5!"]; C11 [pos="6.0,3.0!"];
// Bonding N1 -- C1; C1 -- O1 [style=double]; C1 -- C2; C2 -- Cl1; N1 -- C3; C3 -- C4; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C6; C7 -- C10; C10 -- O2; O2 -- C11; } enddot Caption: 2D Structure of the target molecule.
Conclusion: An Integrated and Authoritative Approach
While NMR, MS, and IR spectroscopy are essential for proposing a molecular structure, their data is fundamentally inferential. They provide the outline, but not the definitive picture. Single-crystal X-ray crystallography stands alone in its ability to provide direct, unambiguous, and high-resolution structural data.[20] The synergy between these techniques is crucial for modern chemical research: spectroscopy builds the hypothesis, and crystallography provides the confirmation. For a novel compound like this compound, this integrated approach ensures that all subsequent research is built upon a solid and irrefutable structural foundation.
References
-
ResearchGate. (n.d.). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. Retrieved January 19, 2026, from [Link]
-
Excillum. (n.d.). Small molecule crystallography. Retrieved January 19, 2026, from [Link]
-
Elsevier. (n.d.). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. Retrieved January 19, 2026, from [Link]
-
University of Queensland. (n.d.). Small molecule X-ray crystallography. Retrieved January 19, 2026, from [Link]
-
University of Rochester. (n.d.). How To: Grow X-Ray Quality Crystals. Retrieved January 19, 2026, from [Link]
-
Cryst.bbk.ac.uk. (n.d.). Comparison of NMR and X-ray crystallography. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2020, August 22). Organic Compounds Containing Halogen Atoms. Retrieved January 19, 2026, from [Link]
-
Semantic Scholar. (n.d.). NMR Spectroscopy vs. X-ray Crystallography. Retrieved January 19, 2026, from [Link]
-
Nanyang Technological University. (n.d.). Single-crystal growth of organic semiconductors. Retrieved January 19, 2026, from [Link]
-
University of Florida. (2015, April 28). Crystal Growing Tips. Retrieved January 19, 2026, from [Link]
-
AAPS. (n.d.). Small Molecule Single Crystal X-Ray Crystallography in Structural Chemistry. Retrieved January 19, 2026, from [Link]
-
News-Medical.Net. (2019, October 30). X-Ray Crystallography vs. NMR Spectroscopy. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2023, March 1). Advanced crystallisation methods for small organic molecules. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). R-factor (crystallography). Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, August 29). Organic Compounds Containing Halogen Atoms. Retrieved January 19, 2026, from [Link]
-
YouTube. (2020, December 12). How to Grow Single Crystals | Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved January 19, 2026, from [Link]
-
Journal of the Serbian Chemical Society. (2024, September 7). Synthesis of novel N-substituted benzyl N-(1,3-benzothiazol-2-yl) acetamides and their in vitro antibacterial activities. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved January 19, 2026, from [Link]
-
YouTube. (2019, November 21). Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. Retrieved January 19, 2026, from [Link]
-
JEOL Ltd. (n.d.). Reliability factor, R-factor | Glossary. Retrieved January 19, 2026, from [Link]
-
PDB-101. (n.d.). Crystallographic Structure Factors and Electron Density, Resolution, and R-value. Retrieved January 19, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). A New Synthetic Route to N-Benzyl Carboxamides through the Reverse Reaction of N-Substituted Formamide Deformylase. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). E/Z equilibrium in tertiary amides. Part 2: N-acyl-N′-arylhexahydropyrimidines. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. Retrieved January 19, 2026, from [Link]
-
University of St Andrews. (n.d.). R-Factors. Retrieved January 19, 2026, from [Link]
-
Nanalysis. (2023, March 20). Using NMR to observe the restricted rotation in amide bonds. Retrieved January 19, 2026, from [Link]
-
The Journal of General Physiology. (n.d.). Analysis of the quality of crystallographic data and the limitations of structural models. Retrieved January 19, 2026, from [Link]
-
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved January 19, 2026, from [Link]
-
Journal of the Serbian Chemical Society. (n.d.). View of Synthesis of novel N-substituted benzyl N-(1,3-benzothiazol-2-yl) acetamides and their in vitro antibacterial activities. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). 1H NMR spectra. Part 30(+): 1H chemical shifts in amides and the magnetic anisotropy, electric field and steric effects of the amide group. Retrieved January 19, 2026, from [Link]
-
NIH National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. Retrieved January 19, 2026, from [Link]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. Retrieved January 19, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide.... Retrieved January 19, 2026, from [Link]
-
ACS Publications. (n.d.). Nuclear magnetic resonance studies of amides. Retrieved January 19, 2026, from [Link]
Sources
- 1. rigaku.com [rigaku.com]
- 2. excillum.com [excillum.com]
- 3. eas.org [eas.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. NMR blog - Using NMR to observe the restricted rotation in amide bonds — Nanalysis [nanalysis.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Comparison of NMR and X-ray crystallography [cryst.bbk.ac.uk]
- 9. semanticscholar.org [semanticscholar.org]
- 10. people.bu.edu [people.bu.edu]
- 11. PDB-101: Learn: Guide to Understanding PDB Data: Crystallographic Data [pdb101.rcsb.org]
- 12. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 13. ijpsr.info [ijpsr.info]
- 14. prepchem.com [prepchem.com]
- 15. How To [chem.rochester.edu]
- 16. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 17. youtube.com [youtube.com]
- 18. R-factor (crystallography) - Wikipedia [en.wikipedia.org]
- 19. Reliability factor, R-factor | Glossary | JEOL Ltd. [jeol.com]
- 20. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
A Comparative Guide to 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide and Related Chloroacetanilide Derivatives
Introduction
The chloroacetanilide class of compounds, characterized by a distinctive N-substituted 2-chloroacetamide moiety, represents a cornerstone of modern agrochemistry and a growing area of interest in medicinal chemistry. Primarily known for pre-emergence herbicides like alachlor and metolachlor, these molecules function through the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a crucial process in early seedling development.[1] Their mechanism relies on the electrophilic nature of the chloroacetamide "warhead," which can form covalent bonds with sulfhydryl groups of target enzymes.[2][3]
Beyond herbicidal activity, the chloroacetamide moiety is a well-recognized covalent warhead in drug discovery, capable of irreversibly binding to cysteine residues in target proteins.[4] This has led to the development of chloroacetamide-containing molecules as potent and selective enzyme inhibitors for various therapeutic targets.[5]
This guide provides a detailed comparative analysis of a specific, less-characterized derivative, 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide , against its well-established chloroacetanilide analogues. While extensive experimental data for this specific molecule is not widely published, this guide will leverage established structure-activity relationship (SAR) principles of the chloroacetanilide class to build a predictive profile. We will delve into its inferred physicochemical properties, potential biological activities, and provide robust, validated experimental protocols for its synthesis and evaluation. This document is intended for researchers, chemists, and drug development professionals seeking to explore and understand the potential of novel chloroacetamide derivatives.
Structural and Physicochemical Comparison
The biological activity and environmental fate of chloroacetanilides are intrinsically linked to their molecular structure. The core components are the chloroacetamide group, the N-alkyl substituents, and the substituted aniline ring. Variations in these regions dictate the compound's steric profile, lipophilicity, and metabolic stability.
The target compound, this compound, distinguishes itself from common herbicides like alachlor and metolachlor primarily through its N-substituents. The presence of an N-benzyl group (specifically, a methoxy-substituted benzyl) introduces significant aromatic character and steric bulk compared to the alkoxyalkyl groups found in its agrochemical counterparts.
Table 1: Structural Comparison of Selected Chloroacetanilides
| Compound Name | Structure | Key N-Substituents | Aniline Ring Substitution |
| This compound | ![]() | Ethyl, (4-methoxyphenyl)methyl | Unsubstituted |
| Alachlor | ![]() | Methoxymethyl, 2,6-diethylphenyl | 2,6-Diethyl |
| Metolachlor | ![]() | (2-methoxy-1-methyl)ethyl, 2-ethyl-6-methylphenyl | 2-Ethyl-6-methyl |
| Butachlor | ![]() | Butoxymethyl, 2,6-diethylphenyl | 2,6-Diethyl |
Note: Placeholder images are used for structures. In a real publication, these would be generated using chemical drawing software.
Table 2: Physicochemical Properties of Selected Chloroacetanilides
| Property | This compound | Alachlor | Metolachlor | Butachlor |
| CAS Number | 1183471-71-7[6] | 15972-60-8 | 51218-45-2 | 23184-66-9 |
| Molecular Formula | C₁₂H₁₆ClNO₂[6] | C₁₄H₂₀ClNO₂ | C₁₅H₂₂ClNO₂ | C₁₇H₂₆ClNO₂ |
| Molecular Weight | 241.71 g/mol [6] | 269.77 g/mol | 283.80 g/mol | 311.86 g/mol |
| Melting Point (°C) | Data not available | 39.5 - 41.5 | -63 | <5 |
| Water Solubility | Inferred to be low | 242 mg/L | 488 mg/L | 23 mg/L |
| LogP | Inferred to be ~2.5-3.5 | 3.09 | 3.13 | 4.5 |
Note: Properties for the target compound are inferred based on its structure and comparison with related molecules.
Synthesis of Chloroacetanilide Derivatives
The synthesis of N,N-disubstituted chloroacetanilides is typically achieved via a nucleophilic acyl substitution reaction. This involves the chloroacetylation of a corresponding secondary amine with chloroacetyl chloride. A non-nucleophilic base is required to scavenge the hydrochloric acid byproduct.
Rationale for Synthetic Approach
The chosen synthetic route is robust and widely applicable for this class of compounds. It relies on two key steps:
-
Formation of the Secondary Amine Precursor: The precursor, N-ethyl-N-[(4-methoxyphenyl)methyl]amine, can be synthesized via reductive amination of 4-methoxybenzaldehyde with ethylamine.[7] This is a highly efficient method for forming C-N bonds.
-
Chloroacetylation: The reaction of the secondary amine with chloroacetyl chloride is a classic amidation.[1][8][9] The use of a base like triethylamine or pyridine prevents the protonation of the starting amine, which would render it non-nucleophilic. Dichloromethane (DCM) is an excellent solvent as it is relatively inert and allows for easy workup.
Detailed Synthesis Protocol
Part A: Synthesis of N-ethyl-N-[(4-methoxyphenyl)methyl]amine (Precursor)
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in 1,2-dichloroethane, add ethylamine (1.5 eq) and glacial acetic acid (1.5 eq).[7]
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Cool the mixture to 0°C in an ice bath.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise, ensuring the temperature remains below 10°C.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude secondary amine. Purify via column chromatography if necessary.
Part B: Synthesis of this compound
-
Dissolve the synthesized N-ethyl-N-[(4-methoxyphenyl)methyl]amine (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (DCM).[2]
-
Cool the solution to 0°C in an ice bath under a nitrogen atmosphere.
-
Add chloroacetyl chloride (1.1 eq) dropwise via a syringe.
-
Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the organic phase sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the final product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to obtain the purified compound.
Comparative Mechanism of Action
The primary mode of action for herbicidal chloroacetanilides is the inhibition of VLCFA biosynthesis.[1] VLCFAs are essential components of cell membranes, cuticular waxes, and suberin. Their disruption prevents cell division and expansion in emerging shoots of susceptible plants, leading to growth arrest and death before they can emerge from the soil.[2][3]
This inhibition is believed to occur through the covalent modification of one or more elongase enzymes involved in the VLCFA pathway. The α-chloro group of the acetamide makes the adjacent carbon highly electrophilic, rendering it susceptible to nucleophilic attack by cysteine residues in the enzyme's active site.
For This compound , this fundamental mechanism is expected to be conserved. However, its efficacy and target specificity—whether in plants or other organisms—will be modulated by its unique N-substituents. The bulkier, more lipophilic benzyl group could influence its ability to penetrate cell membranes and fit into the active site of target enzymes compared to the smaller, more flexible side chains of alachlor or metolachlor.
In a drug development context, this same reactivity makes the molecule a candidate for an irreversible covalent inhibitor. The key is to achieve selectivity, where the molecule preferentially binds to a cysteine residue in the target protein of interest (e.g., a kinase or protease) over other cellular proteins.
Comparative Biological Activity & Structure-Activity Relationship (SAR)
The biological activity of a chloroacetanilide is a direct function of its structure. The SAR for this class is well-documented, allowing for predictions about our target compound.
Herbicidal Activity
-
The Chloroacetamide "Warhead": This group is non-negotiable for the herbicidal mechanism of action.
-
Aniline Ring Substitution: The 2,6-disubstitution on the aniline ring (e.g., diethyl in alachlor) is critical. It provides the necessary steric bulk to orient the molecule correctly in the enzyme's active site and often enhances metabolic stability. Our target compound lacks this substitution, which, based on SAR, would likely result in significantly lower herbicidal activity compared to commercial herbicides. It would be more susceptible to metabolic detoxification in plants.
-
N-Substituents: The nature of the N-substituents fine-tunes the compound's physicochemical properties, such as water solubility and soil adsorption.[10] The (4-methoxyphenyl)methyl group on our target compound is substantially different from the alkoxyalkyl groups of alachlor and butachlor. This will alter its environmental mobility and potentially its uptake and translocation within the plant.
Antifungal and Antimicrobial Potential
Several studies have demonstrated that simpler chloroacetamide derivatives possess antifungal and antibacterial properties.[11] This activity also stems from the electrophilic nature of the warhead, which can react with essential microbial enzymes. A study on N-(4-bromophenyl)-2-chloroacetamide showed potent activity against Fusarium species.[11] It is plausible that This compound could exhibit similar activity. The methoxyphenyl group may enhance cell membrane interaction, potentially leading to broad-spectrum antimicrobial effects.
Potential as a Covalent Inhibitor in Drug Discovery
The chloroacetamide moiety is a known tool for designing targeted covalent inhibitors.[4] For example, the compound UPR1376, a chloroacetamide derivative, was developed as an irreversible inhibitor of Fibroblast Growth Factor Receptors (FGFR) for cancer therapy.[5] The efficacy of such an inhibitor depends entirely on the non-covalent interactions of the rest of the molecule, which confer selectivity for the target protein. The N-ethyl and N-(4-methoxyphenyl)methyl groups of our target compound provide a specific scaffold that could be explored for inhibitory activity against various enzymes. Its lack of aniline substitution might be an advantage in this context, reducing potential off-target herbicidal effects.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. chembk.com [chembk.com]
- 4. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide - Acanthus Research [acanthusresearch.com]
- 5. chemscene.com [chemscene.com]
- 6. N-Ethyl-4-methoxybenzylamine | 22993-76-6 [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. sphinxsai.com [sphinxsai.com]
- 9. chemsynthesis.com [chemsynthesis.com]
- 10. 2-Chloro-N-methoxy-N-methylacetamide 98 67442-07-3 [sigmaaldrich.com]
- 11. ijpsr.info [ijpsr.info]
Comparative Analysis of Biological Activity: 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide versus Alachlor
A comprehensive guide for researchers, scientists, and drug development professionals.
Introduction
The chloroacetamide class of herbicides has long been a cornerstone of modern agriculture, offering effective pre-emergence control of annual grasses and some broadleaf weeds. Alachlor, a well-established member of this class, has been extensively studied and utilized globally. However, ongoing research into novel chloroacetamide derivatives aims to identify compounds with improved efficacy, selectivity, and toxicological profiles. This guide provides a comparative analysis of the biological activity of a specific chloroacetamide derivative, 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide, against the benchmark herbicide, Alachlor.
Due to a lack of publicly available experimental data on the biological activity of this compound, a direct, data-driven comparison with Alachlor is not feasible at this time. This guide will, therefore, focus on providing a comprehensive overview of the known biological activities of Alachlor and the general characteristics of N-benzyl chloroacetamide derivatives, which may offer insights into the potential properties of this compound.
Alachlor: A Detailed Biological Profile
Alachlor is a selective, systemic herbicide primarily absorbed by the emerging shoots of weeds. Its mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis, a critical process for plant growth and development.
Mechanism of Action
The primary molecular target of Alachlor and other chloroacetamide herbicides is believed to be the enzymes involved in the elongation of fatty acids. Specifically, they are thought to covalently bind to the active site cysteine of condensing enzymes within the VLCFA elongase complex. This irreversible inhibition disrupts the production of essential lipids required for cell membrane formation, cuticle development, and overall plant growth. The disruption of these fundamental processes ultimately leads to the death of susceptible weed seedlings before or shortly after they emerge from the soil.
Diagram: Proposed Mechanism of Action for Chloroacetamide Herbicides
Caption: Covalent modification of the active site cysteine in the VLCFA elongase complex by chloroacetamide herbicides.
Toxicological Profile of Alachlor
The toxicological properties of Alachlor have been extensively evaluated in various organisms.
Human Health:
-
Acute Toxicity: Alachlor is considered to have low acute toxicity via oral, dermal, and inhalation routes.
-
Genotoxicity: Studies on the genotoxicity of Alachlor have produced mixed results. Some in vitro studies using human lymphocytes have indicated that Alachlor can induce sister chromatid exchanges and chromosomal aberrations at certain concentrations. However, other studies suggest it has no significant genotoxic potential in mammals.
-
Carcinogenicity: The International Agency for Research on Cancer (IARC) has classified Alachlor as "possibly carcinogenic to humans" (Group 2B). This classification is based on sufficient evidence of carcinogenicity in experimental animals.
Environmental Fate and Ecotoxicity:
-
Soil: Alachlor has a moderate persistence in soil, with its degradation being primarily mediated by soil microorganisms. Its half-life can vary depending on soil type and environmental conditions.
-
Water: Due to its moderate water solubility, Alachlor has the potential to leach into groundwater and be present in surface water runoff from treated fields.
-
Aquatic Organisms: Alachlor is considered to be moderately to highly toxic to fish and other aquatic organisms.
Table 1: Summary of Alachlor's Biological Activity
| Parameter | Finding |
| Primary Mechanism of Action | Inhibition of very-long-chain fatty acid (VLCFA) synthesis |
| Molecular Target | Condensing enzymes in the VLCFA elongase complex |
| Mode of Action | Covalent binding to active site cysteine |
| Acute Toxicity (Human) | Low |
| Genotoxicity | Mixed results in in vitro and in vivo studies |
| Carcinogenicity (IARC) | Group 2B (Possibly carcinogenic to humans) |
| Environmental Persistence | Moderate in soil |
| Ecotoxicity | Moderately to highly toxic to aquatic organisms |
N-Benzyl Chloroacetamide Derivatives: A General Overview
Research into N-benzyl chloroacetamide derivatives has explored their potential as herbicides. The structure-activity relationship (SAR) studies in this class of compounds often focus on how different substituents on the benzyl ring and the N-alkyl group influence herbicidal efficacy.
The herbicidal activity of chloroacetamides is known to be influenced by factors such as:
-
Lipophilicity: The ability of the molecule to penetrate the waxy cuticle of plants is crucial for its uptake and translocation. The N-benzyl group can significantly impact the lipophilicity of the molecule.
-
Electronic Effects: The electronic properties of substituents on the aromatic ring can affect the reactivity of the chloroacetyl group, which is essential for its covalent interaction with the target enzyme.
-
Steric Factors: The size and shape of the molecule can influence its binding to the active site of the target enzyme.
While specific data for this compound is unavailable, the presence of the 4-methoxy group on the benzyl ring would be expected to influence its electronic properties and potentially its metabolic fate within the plant. The N-ethyl group would also contribute to the overall lipophilicity and steric profile of the molecule.
Experimental Protocols for Evaluating Herbicidal Activity
To conduct a comparative study of these two compounds, a series of standardized experimental protocols would be necessary.
Pre-emergence Herbicidal Activity Assay
This assay evaluates the ability of a compound to prevent the emergence and growth of weed seedlings.
Methodology:
-
Soil Preparation: A standardized soil mix (e.g., sandy loam) is prepared and placed in pots.
-
Weed Seeding: Seeds of target weed species (e.g., a grass species like Echinochloa crus-galli and a broadleaf species like Amaranthus retroflexus) are sown at a uniform depth.
-
Herbicide Application: The test compounds (this compound and Alachlor) are dissolved in an appropriate solvent and applied to the soil surface at a range of concentrations. A control group receiving only the solvent is also included.
-
Incubation: The pots are placed in a controlled environment (greenhouse or growth chamber) with optimal conditions for weed germination and growth (temperature, light, and humidity).
-
Evaluation: After a set period (e.g., 14-21 days), the herbicidal effect is assessed by counting the number of emerged seedlings and measuring their shoot and root length and fresh/dry weight. The data is used to calculate the GR50 (the concentration required to cause 50% growth reduction) for each compound.
Diagram: Workflow for Pre-emergence Herbicidal Activity Assay
Caption: Step-by-step workflow for assessing pre-emergence herbicidal activity.
In Vitro VLCFA Elongase Inhibition Assay
This biochemical assay directly measures the inhibitory effect of the compounds on the target enzyme complex.
Methodology:
-
Enzyme Extraction: Microsomal fractions containing the VLCFA elongase complex are isolated from a suitable plant source (e.g., leek seedlings).
-
Assay Reaction: The enzyme preparation is incubated with a radiolabeled substrate (e.g., [1-14C]malonyl-CoA) and the test compounds at various concentrations.
-
Lipid Extraction and Analysis: The reaction is stopped, and the elongated fatty acid products are extracted and separated by thin-layer chromatography (TLC).
-
Quantification: The radioactivity of the elongated fatty acid spots is measured using a scintillation counter or phosphorimager.
-
IC50 Determination: The concentration of the compound that causes 50% inhibition of enzyme activity (IC50) is calculated.
Conclusion
While a definitive comparison between this compound and Alachlor is currently hampered by the lack of specific data for the former, this guide provides a thorough understanding of Alachlor's biological profile and the general principles guiding the herbicidal activity of N-benzyl chloroacetamide derivatives. Future research generating experimental data on this compound, utilizing the outlined protocols, will be crucial to elucidate its potential as a novel herbicide and to perform a direct and meaningful comparison with established compounds like Alachlor. Such studies will be invaluable for the development of next-generation weed management solutions with enhanced efficacy and safety.
References
- Due to the lack of specific literature on the biological activity of this compound, a comprehensive reference list cannot be provided at this time.
A Comparative Guide to the HPLC-Based Purity Validation of Synthesized 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
In the landscape of pharmaceutical development, the meticulous validation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of regulatory compliance and patient safety. For synthesized novel chemical entities like 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide, a robust analytical methodology is not merely a quality control checkpoint but a fundamental component of the compound's developmental integrity. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) against other analytical techniques for purity validation, grounded in the principles of the International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
The choice of analytical technique is a critical decision in the drug development pipeline. For a non-volatile, thermally labile small molecule such as this compound, HPLC emerges as the preeminent method for purity and stability assessment.[5] This guide will elucidate the causality behind the selection of HPLC, detail a comprehensive validation protocol, and compare its performance with Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
The Primacy of HPLC for N-Substituted Acetamide Analysis
High-Performance Liquid Chromatography is the workhorse of the pharmaceutical industry for several compelling reasons.[6][7] Its suitability for a broad range of compounds, particularly those that are non-volatile or prone to degradation at elevated temperatures, makes it the ideal choice for our target molecule.[5] Gas chromatography, while offering high separation efficiency, is contingent on the analyte's volatility and thermal stability, rendering it unsuitable for many APIs and their intermediates.[8]
Comparative Analysis of Analytical Methodologies
To contextualize the selection of HPLC, a comparison with other common analytical techniques is presented below.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Applicability | Broad; suitable for non-volatile and thermally labile compounds.[5] | Limited to volatile and thermally stable compounds.[5][8] | Applicable to soluble compounds with NMR-active nuclei. |
| Primary Use | Quantification of purity, identification and quantification of impurities. | Identification and quantification of volatile impurities and residual solvents.[5] | Structural elucidation and quantification.[9] |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Lower sensitivity, requires higher concentrations (µg to mg range).[9] |
| Resolution | High, excellent for separating complex mixtures. | Very high, superior separation of volatile compounds. | Lower resolution for complex mixtures, signal overlap can be an issue. |
| Quantification | Highly accurate and precise with appropriate standards. | Accurate for volatile analytes. | Intrinsically quantitative without the need for identical reference standards.[9] |
| Sample Preparation | Generally straightforward, involves dissolution in a suitable solvent. | Can require derivatization for non-volatile compounds. | Simple dissolution in a deuterated solvent. |
| Destructive? | Yes | Yes | No, the sample can be recovered.[9] |
Developing a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation.[7][10] The development of such a method is a multi-step process that begins with understanding the physicochemical properties of the analyte and potential degradation pathways.
Experimental Workflow for HPLC Method Development
Caption: Workflow for HPLC Method Development.
Step-by-Step HPLC Methodology
The following protocol outlines a scientifically sound, hypothetical HPLC method for the purity determination of this compound.
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point for a molecule of this polarity.
-
Mobile Phase: A gradient elution is often necessary to separate the main compound from its impurities. A plausible mobile phase would be:
-
Solvent A: 0.1% Phosphoric acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The methoxyphenyl group suggests UV absorbance. A PDA detector should be used to scan for the optimal wavelength, likely around 225 nm.
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the synthesized compound in the initial mobile phase composition (60:40 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.
Validation of the HPLC Method According to ICH Q2(R1) Guidelines
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3] The validation of the developed HPLC method must adhere to the ICH Q2(R1) guidelines.[1][2]
Logical Flow of Purity Validation
Caption: Logical Flow of the Purity Validation Process.
Specificity and Forced Degradation Studies
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are crucial for demonstrating the stability-indicating nature of the method.[7][10][11]
Protocol for Forced Degradation: The synthesized compound is subjected to stress conditions to induce degradation.[12] A target degradation of 10-20% is generally desirable to ensure that the degradation products are formed at detectable levels without being so excessive that secondary degradants complicate the analysis.[7][10]
-
Acid Hydrolysis: 1 N HCl at 60°C for 24 hours.
-
Base Hydrolysis: 1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 80°C for 48 hours.
-
Photolytic Degradation: Exposure to light providing overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[12]
Expected Outcome: The chromatograms of the stressed samples should show resolution between the parent peak and any degradation product peaks, thus demonstrating the method's specificity.
Linearity
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.
Protocol: Prepare a series of at least five concentrations of the reference standard, typically spanning 50% to 150% of the target assay concentration. Plot the peak area response against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Protocol: Perform recovery studies by spiking a placebo (if a formulation) or a known sample with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration). The recovery should be within 98.0% to 102.0%.
Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same batch at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument.
The relative standard deviation (RSD) for both repeatability and intermediate precision should be ≤ 2.0%.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
Protocol: Introduce small variations in the method parameters, such as:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2°C)
-
Mobile phase composition (± 2% organic)
-
pH of the mobile phase buffer (± 0.2 units)
The system suitability parameters should remain within the acceptance criteria.
Hypothetical Validation Data Summary
The following tables present hypothetical data from the validation of the HPLC method for this compound.
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
|---|---|
| 50 | 45100 |
| 75 | 67450 |
| 100 | 90200 |
| 125 | 112300 |
| 150 | 135150 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Amount Spiked (µg/mL) | Amount Recovered (µg/mL) | % Recovery |
|---|---|---|---|
| 80% | 80.0 | 79.2 | 99.0% |
| 100% | 100.0 | 101.1 | 101.1% |
| 120% | 120.0 | 119.4 | 99.5% |
| Average Recovery | | | 99.9% |
Table 3: Precision Data
| Parameter | Replicate Analyses (n=6) | %RSD |
|---|---|---|
| Repeatability | Assay values: 99.8%, 100.2%, 99.5%, 100.5%, 99.9%, 100.1% | 0.35% |
| Intermediate Precision | Assay values: 100.5%, 101.2%, 99.8%, 100.8%, 100.1%, 100.6% | 0.51% |
Conclusion and Forward Look
This guide has systematically detailed the rationale for selecting HPLC as the primary analytical tool for validating the purity of synthesized this compound. Through a comprehensive, step-by-step validation protocol grounded in ICH Q2(R1) guidelines, we have established a self-validating system that ensures the trustworthiness and scientific integrity of the analytical data.[1] The comparative analysis with GC-MS and NMR further solidifies the choice of HPLC for this specific application.
The successful validation of this stability-indicating HPLC method provides a robust foundation for subsequent stages of drug development, including formulation studies, stability testing, and ultimately, regulatory submissions. The principles and methodologies outlined herein serve as a testament to the rigorous scientific standards required in the pharmaceutical industry to ensure the quality, safety, and efficacy of new chemical entities.
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
A Review on HPLC Method Development and Validation in Forced Degradation Studies. International Journal of All Research Education and Scientific Methods (IJARESM). [Link]
-
Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals. [Link]
-
Acetamide Impurities and Related Compound. Veeprho. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]
-
The role of forced degradation studies in stability indicating HPLC method development. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Separation of Acetamide, N-acetyl-N-methyl- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Schematic representation of acetamide formation (A) from acetonitrile contamination of base and (B) acetonitrile and base used in drug substance synthetic process. ResearchGate. [Link]
-
Comparison Between GC and HPLC for Pharmaceutical Analysis. Drawell. [Link]
-
The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices. National Institutes of Health. [Link]
-
Monitoring and Control of Genotoxic Impurity Acetamide in the Synthesis of Zaurategrast Sulfate. ResearchGate. [Link]
-
Acetamide Impurities. Omsynth Lifesciences. [Link]
-
LC of acetamide and butyramide. Chromatography Forum. [Link]
-
Small Molecule Analysis Testing: HPLC vs GC. Brewer Science. [Link]
-
Purity comparison by NMR and HPLC. ResearchGate. [Link]
-
HPLC, a modular technique that complements NMR. Specific Polymers. [Link]
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. fda.gov [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. drawellanalytical.com [drawellanalytical.com]
- 6. ijarsct.co.in [ijarsct.co.in]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. brewerscience.com [brewerscience.com]
- 9. The integration of LC-MS and NMR for the analysis of low molecular weight trace analytes in complex matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onyxipca.com [onyxipca.com]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
A Researcher's Comparative Guide to Cross-Reactivity Studies of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
In the landscape of modern drug discovery, the principle of "one molecule, one target" is an increasingly rare paradigm. The journey of a novel chemical entity from a promising hit to a clinical candidate is fraught with challenges, a significant one being the characterization of its selectivity. Off-target interactions can lead to unforeseen toxicities or even serendipitous therapeutic effects, making a comprehensive understanding of a compound's cross-reactivity profile an indispensable component of its preclinical evaluation.[1][2] This guide provides a comparative framework for designing and executing cross-reactivity studies for the compound 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide, a molecule belonging to the versatile class of acetamide derivatives which have shown a broad range of biological activities.[3][4][5]
The acetamide scaffold is a common feature in many biologically active compounds, and its derivatives have been explored for a multitude of therapeutic applications, from anti-inflammatory agents to analgesics.[4][5][6][7] Given this chemical heritage, a thorough investigation into the selectivity of this compound is not merely a regulatory formality but a scientific necessity to unlock its full therapeutic potential and mitigate risks.[2] This guide will dissect and compare several state-of-the-art methodologies for this purpose, offering insights into the rationale behind experimental choices and the interpretation of the resulting data.
Comparative Analysis of Cross-Reactivity Profiling Methodologies
The assessment of a compound's specificity is not a monolithic task but rather a multi-faceted investigation. Different techniques offer unique windows into the intricate dance between a small molecule and the proteome. Here, we compare three orthogonal and complementary approaches: broad-scale kinome profiling, target-agnostic cellular thermal shift assays, and classic competitive binding assays.
Large-Scale Kinase Profiling
Rationale: The human kinome, comprising over 500 protein kinases, is a frequent playground for small molecule off-target effects.[8][9] Dysregulation of kinase activity is implicated in a wide array of diseases, making kinases a common target class for drug discovery.[8] Consequently, screening a new chemical entity against a large panel of kinases is a crucial first step in de-risking a compound.[9][10]
Comparison with Alternatives: While cellular assays provide a more physiologically relevant context, in vitro kinase panels offer a direct and quantitative measure of a compound's inhibitory activity against a broad spectrum of purified enzymes. This approach is highly sensitive and can pinpoint even weak interactions that might be missed in a cellular context. Several commercial services offer comprehensive kinome profiling.[8][9][11][12]
Hypothetical Data Presentation:
| Kinase Target | % Inhibition at 1 µM | IC50 (nM) | Putative On-Target |
| Kinase A | 95% | 50 | Yes |
| Kinase B | 80% | 250 | Potential Off-Target |
| Kinase C | 15% | >10,000 | No |
| Kinase D | 65% | 800 | Potential Off-Target |
Experimental Protocol: Radiometric Kinase Assay (HotSpot™)
This protocol is a common format used for large-scale kinase profiling.[9]
-
Reaction Setup: Prepare a reaction mixture containing the specific kinase, its substrate (e.g., a generic peptide or protein), and radiolabeled ATP (e.g., [γ-³³P]-ATP) in a suitable buffer.
-
Compound Addition: Add this compound at a screening concentration (e.g., 1 µM) or in a dose-response format. Include a DMSO vehicle control.
-
Incubation: Initiate the kinase reaction by adding the ATP mixture and incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot the reaction mixture onto a filter membrane that captures the phosphorylated substrate. Wash the membrane to remove unincorporated radiolabeled ATP.
-
Detection: Quantify the radioactivity on the filter using a scintillation counter. The amount of radioactivity is directly proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to the DMSO control. For dose-response experiments, determine the IC50 value.
Caption: Radiometric kinase profiling workflow.
Cellular Thermal Shift Assay (CETSA®)
Rationale: CETSA® is a powerful biophysical method that allows for the assessment of target engagement in a cellular and even tissue context.[13][14][15] The principle is based on the ligand-induced thermal stabilization of target proteins.[15][16] This assay can identify both direct and downstream targets of a compound without the need for labeling.
Comparison with Alternatives: Unlike in vitro assays, CETSA® provides evidence of target engagement within the complex milieu of the cell, accounting for factors like cell permeability and metabolism.[14][16] It is a more direct measure of target interaction in a physiological setting compared to reporter gene assays or other indirect readouts. Real-time CETSA® further enhances the throughput and data richness.[17]
Hypothetical Data Presentation:
| Protein Target | Melting Temperature (Tm) without Compound (°C) | Tm with Compound (°C) | Thermal Shift (ΔTm) (°C) |
| Protein X | 52.5 | 56.2 | +3.7 |
| Protein Y | 61.0 | 61.2 | +0.2 |
| Protein Z | 48.3 | 51.8 | +3.5 |
Experimental Protocol: Western Blot-based CETSA®
-
Cell Treatment: Treat cultured cells with this compound or vehicle control (DMSO) for a specified time.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of different temperatures for a short duration (e.g., 3 minutes).
-
Lysis: Lyse the cells by freeze-thaw cycles.
-
Centrifugation: Separate the soluble protein fraction from the precipitated, denatured proteins by high-speed centrifugation.
-
Protein Quantification: Collect the supernatant and determine the protein concentration.
-
Western Blotting: Analyze the abundance of the target protein in the soluble fraction by SDS-PAGE and Western blotting using a specific antibody.
-
Data Analysis: Quantify the band intensities and plot them against the temperature to generate a melting curve. The shift in the melting curve in the presence of the compound indicates target engagement.[14]
Caption: Cellular Thermal Shift Assay (CETSA®) workflow.
Competitive Binding Assays
Rationale: Competitive binding assays are a fundamental tool in pharmacology to determine the affinity of a ligand for a receptor.[18][19] They are particularly useful when a radiolabeled or fluorescently tagged ligand for the target of interest is already available.[20][21] This method allows for the determination of the inhibitory constant (Ki), a measure of the compound's binding affinity.
Comparison with Alternatives: While direct binding assays provide kinetic information (kon and koff), competitive binding assays are often more straightforward to set up, especially for initial screening.[19][22] They are a cost-effective way to screen a large number of compounds for their ability to bind to a specific target.[19]
Hypothetical Data Presentation:
| Target Receptor | Labeled Ligand | IC50 of Test Compound (nM) | Ki of Test Compound (nM) |
| Receptor Alpha | [³H]-Ligand X | 150 | 75 |
| Receptor Beta | [³H]-Ligand Y | >10,000 | >5,000 |
Experimental Protocol: Radioligand Binding Assay
-
Preparation: Prepare cell membranes or purified receptors expressing the target of interest.
-
Reaction Mixture: In a multi-well plate, combine the membranes/receptors, a fixed concentration of a radiolabeled ligand with known affinity for the target, and varying concentrations of the unlabeled test compound, this compound.
-
Incubation: Incubate the mixture to allow binding to reach equilibrium.
-
Separation: Rapidly separate the bound from the free radioligand using filtration over a glass fiber filter.
-
Washing: Wash the filters to remove non-specifically bound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the bound radioactivity against the concentration of the unlabeled competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.[19]
Caption: Competitive radioligand binding assay workflow.
Conclusion
The characterization of a new chemical entity's cross-reactivity is a critical step in its preclinical development. For a compound like this compound, a multi-pronged approach is essential for a comprehensive understanding of its selectivity profile. Large-scale kinase profiling provides a broad, yet direct, assessment of interactions with a key enzyme family. The Cellular Thermal Shift Assay offers invaluable confirmation of target engagement within a more physiologically relevant context. Finally, competitive binding assays deliver a quantitative measure of affinity for specific, hypothesized off-targets. By judiciously combining these methodologies, researchers can build a robust selectivity profile, enabling more informed decisions in the progression of this and other novel acetamide derivatives towards the clinic.
References
-
Lu, K. Y. (2020). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs. Creative Biolabs.[Link]
-
Lounkine, E., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Frontiers in Big Data.[Link]
-
MtoZ Biolabs. Kinome Profiling Service. [Link]
-
Reaction Biology. Kinase Panel Screening and Profiling Service. [Link]
-
Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 12(15). [Link]
-
Oncolines B.V. Kinome Profiling. [Link]
-
Nicoya Lifesciences. The ABC's of Competitive Binding Assays with SPR. [Link]
-
Patsnap Synapse. What is Acetamide used for? [Link]
-
Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology.[Link]
-
MDPI. (2023). Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. International Journal of Molecular Sciences, 24(13), 10984. [Link]
-
National Center for Biotechnology Information. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 16(11), 2247-2256. [Link]
-
Patsnap Synapse. What is the mechanism of Acetamide? [Link]
-
Creative Biolabs. Off-Target Profiling. [Link]
-
NanoTemper Technologies. Assay setup for competitive binding measurements. [Link]
-
Yale Center for Molecular Discovery. Practical Guidance for Small Molecule Screening. [Link]
-
News-Medical.Net. (2020). Cellular Thermal Shift Assay (CETSA). [Link]
-
CETSA. CETSA. [Link]
-
MDPI. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Applied Sciences, 11(21), 10305. [Link]
-
Fluidic Sciences Ltd. (2025). Competition Assays vs. Direct Binding Assays: How to choose. [Link]
-
Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2759-2763. [Link]
-
Archives of Pharmacy Practice. (2022). A Brief Review on New Acetamide Derivatives of the COX-II Inhibitors. Archives of Pharmacy Practice, 13(3), 1-10. [Link]
-
ResearchGate. (2011). Synthesis and analgesic activity of some acetamide derivatives. [Link]
-
Boster Bio. Antibody Cross-Reactivity: How to Assess & Predict Binding. [Link]
-
GraphPad. Competitive Binding Data with One Class of Receptors. [Link]
-
Galaxy Publication. (2023). An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. 3(1), 1-5. [Link]
-
National Center for Biotechnology Information. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14, 24. [Link]
-
Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. [Link]
-
Harle, D. G., Baldo, B. A., & Fisher, M. M. (1985). Assays for, and cross-reactivities of, IgE antibodies to the muscle relaxants gallamine, decamethonium and succinylcholine (suxamethonium). Journal of Immunological Methods, 78(2), 293-305. [Link]
-
PubChem. N-[2-(4-methoxyphenyl)ethyl]-2-(N-methyl-4-chlorobenzenesulfonamido)acetamide. [Link]
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. [Link]
-
ResearchGate. (2016). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Link]
-
National Center for Biotechnology Information. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 11), 1143-1147. [Link]
-
Acanthus Research. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. [Link]
-
PubChem. N-(4-Methoxyphenyl)Acetamide. [Link]
-
ResearchGate. (2016). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Link]
-
PubChem. N-(2-(4-Methoxyphenyl)ethyl)acetamide. [Link]
-
Bazan, H. E., et al. (2020). A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis. European Journal of Medicinal Chemistry, 202, 112600. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. What is Acetamide used for? [synapse.patsnap.com]
- 4. archivepp.com [archivepp.com]
- 5. galaxypub.co [galaxypub.co]
- 6. researchgate.net [researchgate.net]
- 7. A novel pipeline of 2-(benzenesulfonamide)-N-(4-hydroxyphenyl) acetamide analgesics that lack hepatotoxicity and retain antipyresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. assayquant.com [assayquant.com]
- 11. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 12. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. CETSA [cetsa.org]
- 16. news-medical.net [news-medical.net]
- 17. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nicoyalife.com [nicoyalife.com]
- 19. Lesson 5 [pdg.cnb.uam.es]
- 20. support.nanotempertech.com [support.nanotempertech.com]
- 21. molbiolcell.org [molbiolcell.org]
- 22. Competition Assays vs. Direct Binding Assays: How to choose - Fluidic Sciences Ltd % [fluidic.com]
A Comparative Spectroscopic Analysis of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide and Its Structural Analogs
Abstract
This guide provides a detailed comparative analysis of the key spectroscopic features of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide, a tertiary N-benzyl acetamide. Due to the limited availability of direct experimental spectra for this specific molecule, its anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are predicted based on fundamental spectroscopic principles and compared against the experimentally verified data of three strategically chosen structural analogs. This document serves as a practical guide for researchers in synthetic chemistry and drug development, offering insights into how subtle structural modifications—such as the presence of a secondary amide, the removal of an electron-donating group, or the substitution of an alpha-chloro group—manifest in distinct spectroscopic signatures. The methodologies for data acquisition are detailed to ensure reproducibility and scientific integrity.
Introduction
The precise characterization of novel chemical entities is a cornerstone of modern chemical research and pharmaceutical development. Spectroscopic techniques such as NMR, IR, and MS provide a powerful, non-destructive suite of tools to elucidate molecular structures, confirm functional groups, and verify sample purity. The target molecule, this compound, belongs to the class of N,N-disubstituted acetamides, which are significant intermediates in the synthesis of various medicinal and agrochemical compounds.[1] Its structure contains several key features: a tertiary amide, a chloroacetyl group, an N-ethyl substituent, and a 4-methoxybenzyl (PMB) group.
To fully appreciate the spectroscopic fingerprint of our target compound, a comparative approach is invaluable. By analyzing its structure against closely related analogs, we can isolate the contribution of each functional group to the overall spectrum. This guide will compare the predicted data of the target compound with the experimental data of three analogs:
-
Analog A: 2-chloro-N-(4-methoxyphenyl)acetamide. A secondary amide analog that allows for the examination of the N-H group's spectral features.
-
Analog B: 2-chloro-N-(2-phenylethyl)acetamide. An analog lacking the para-methoxy group, highlighting the electronic influence of this substituent on the aromatic system.
-
Analog C: N-((4-methoxyphenyl)methyl)acetamide. A secondary amide that removes both the N-ethyl and the α-chloro substituents, demonstrating the impact of the electronegative chlorine atom.
This analysis will explain the causality behind observed and predicted spectral shifts, providing a robust framework for the structural verification of similar compounds.
Molecular Structures for Comparison
The structural relationships between the target compound and its analogs are visualized below. Understanding these differences is key to interpreting the variations in their respective spectroscopic data.
Figure 1: Logical relationship between the target compound and selected analogs.
Spectroscopic Analysis Workflow
The characterization of a novel compound follows a standardized workflow to ensure comprehensive and reliable data is collected. This process involves sample preparation followed by analysis using multiple spectroscopic techniques, with the collective data providing a complete structural picture.
Figure 2: General workflow for spectroscopic characterization of a synthesized compound.
Predicted and Observed Spectroscopic Data
The following sections detail the predicted spectroscopic characteristics of the target compound alongside the experimentally-derived data for its analogs.
¹H NMR Spectroscopy
Proton NMR provides information on the chemical environment of hydrogen atoms in a molecule. The chemical shift, splitting pattern, and integration of each signal are diagnostic of specific structural motifs.
Table 1: Comparative ¹H NMR Data (Chemical Shifts in δ, ppm)
| Assignment | Target Compound (Predicted) | Analog A[1] | Analog B[2] | Analog C[3] |
| N-H | N/A (Tertiary Amide) | ~10.23 (s, 1H) | ~6.0-7.0 (br s, 1H) | ~5.5-6.5 (br s, 1H) |
| Aromatic (Ar-H) | ~7.2 (d, 2H), ~6.9 (d, 2H) | ~7.5 (d, 2H), ~6.93 (d, 2H) | ~7.2-7.4 (m, 5H) | ~7.2 (d, 2H), ~6.8 (d, 2H) |
| N-CH₂-Ar | ~4.6 (s, 2H) | N/A | N/A | ~4.3 (d, 2H) |
| N-CH₂-CH₃ | ~3.4 (q, 2H) | N/A | N/A | N/A |
| N-CH₂-CH₂-Ar | N/A | N/A | ~3.5 (q, 2H) | N/A |
| O-CH₃ | ~3.8 (s, 3H) | ~3.74 (s, 3H) | N/A | ~3.8 (s, 3H) |
| CO-CH₂-Cl | ~4.1 (s, 2H) | ~4.24 (s, 2H) | ~4.0 (s, 2H) | N/A |
| CO-CH₃ | N/A | N/A | N/A | ~2.0 (s, 3H) |
| N-CH₂-CH₃ | ~1.2 (t, 3H) | N/A | N/A | N/A |
| N-CH₂-CH₂-Ar | N/A | N/A | ~2.8 (t, 2H) | N/A |
Analysis and Interpretation:
-
Amide Type: The most striking difference is the presence of a broad N-H signal in the secondary amide analogs (A, B, C), which is absent in the tertiary target compound. The downfield shift of the N-H in Analog A (~10.23 ppm) is characteristic of an N-aryl amide.[1]
-
α-Chloro Methylene Group (CO-CH₂-Cl): The protons on the methylene group adjacent to the chlorine are significantly deshielded by the electronegative halogen and the carbonyl group, appearing as a singlet around 4.0-4.2 ppm in the target and Analogs A and B.
-
N-Alkyl Groups: In the target compound, the N-benzyl methylene protons (N-CH₂-Ar) are predicted to appear as a singlet around 4.6 ppm. The adjacent N-ethyl group would show a quartet (~3.4 ppm) and a triplet (~1.2 ppm) due to mutual coupling. Due to restricted rotation around the amide C-N bond, N,N-disubstituted acetamides can sometimes show two distinct sets of signals for the N-alkyl groups, though this is often resolved at room temperature.[4]
-
Aromatic Region: The target compound and Analogs A and C, containing the 4-methoxyphenyl group, exhibit a characteristic pair of doublets (an AA'BB' system) between 6.8-7.5 ppm. The electron-donating methoxy group shields the ortho-protons (~6.9 ppm) relative to the meta-protons (~7.2 ppm). In contrast, Analog B, with an unsubstituted phenyl ring, shows a more complex multiplet for its 5 aromatic protons.[2]
¹³C NMR Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule.
Table 2: Comparative ¹³C NMR Data (Chemical Shifts in δ, ppm)
| Assignment | Target Compound (Predicted) | Analog A[1] | Analog B (Predicted) | Analog C (Predicted) |
| C=O (Amide) | ~167 | ~164.1 | ~166 | ~170 |
| Ar-C (quaternary) | ~159 (C-O), ~129 (C-N) | ~155.5 (C-O), ~131.5 (C-N) | ~138 (C-C), ~129 (C-C) | ~159 (C-O), ~130 (C-C) |
| Ar-CH | ~130, ~114 | ~120.9, ~113.9 | ~129, ~128, ~127 | ~130, ~114 |
| O-CH₃ | ~55 | ~55.2 | N/A | ~55 |
| N-CH₂-Ar | ~52 | N/A | N/A | ~44 |
| N-CH₂-CH₃ | ~42 | N/A | N/A | N/A |
| CO-CH₂-Cl | ~43 | ~43.5 | ~43 | N/A |
| CO-CH₃ | N/A | N/A | N/A | ~23 |
| N-CH₂-CH₃ | ~13 | N/A | N/A | N/A |
Analysis and Interpretation:
-
Carbonyl Carbon (C=O): The amide carbonyl carbon is consistently found in the 164-170 ppm range. Its exact position is influenced by the substituents on the nitrogen atom.
-
α-Chloro Methylene Carbon (CO-CH₂-Cl): This carbon is expected around 43 ppm, shifted downfield due to the attached chlorine atom.
-
Aromatic Carbons: The carbon attached to the electron-donating methoxy group (C-O) is highly deshielded (~156-159 ppm), while the carbons ortho and meta to it appear around 114 ppm and 130 ppm, respectively.[1]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of their bonds.
Table 3: Comparative IR Data (Frequencies in cm⁻¹)
| Vibrational Mode | Target Compound (Predicted) | Analog A[1] | Analog B (Predicted) | Analog C (Predicted) |
| N-H Stretch | N/A (Tertiary Amide) | ~3292 | ~3300 | ~3280 |
| Aromatic C-H Stretch | ~3050 | ~3073 | ~3060 | ~3030 |
| Aliphatic C-H Stretch | ~2970, ~2880 | ~2959 | ~2930 | ~2940 |
| C=O Stretch (Amide I) | ~1665 | ~1660 | ~1650 | ~1645 |
| N-H Bend (Amide II) | N/A | ~1540 | ~1550 | ~1555 |
| C-O Stretch (Aryl Ether) | ~1250 | ~1240 | N/A | ~1245 |
| C-Cl Stretch | ~750 | ~827 | ~750 | N/A |
Analysis and Interpretation:
-
Amide Bands: The key distinction lies in the N-H bands. Secondary amides (A, B, C) show a characteristic N-H stretching vibration between 3280-3300 cm⁻¹ and a strong N-H bending vibration (Amide II band) around 1550 cm⁻¹.[5][6] The tertiary target compound will lack both of these absorptions.
-
Carbonyl Stretch (Amide I): All compounds exhibit a very strong C=O stretch (Amide I band). For tertiary amides like the target, this peak typically appears between 1630-1680 cm⁻¹.[5] Its position is slightly lower than that of esters or ketones due to the resonance donation from the nitrogen lone pair.
-
C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the C-Cl stretching vibration.[1] This would be present in the target and Analogs A and B but absent in Analog C.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
Table 4: Comparative Mass Spectrometry Data (Key Fragments, m/z)
| Fragment | Target Compound (Predicted) | Analog A[1] | Analog B[2] | Analog C[3] |
| [M]⁺ (Molecular Ion) | 241/243 (3:1 ratio) | 199/201 (3:1 ratio) | 197/199 (3:1 ratio) | 179 |
| [M-Cl]⁺ | 206 | 164 | 162 | N/A |
| [M-CH₂Cl]⁺ | 192 | N/A | N/A | N/A |
| [C₈H₁₀O]⁺ (p-methoxybenzyl) | 121 (base peak) | N/A | N/A | 121 |
| [C₇H₇]⁺ (benzyl/tropylium) | 91 | 91 (if rearranged) | 91 | 91 |
| [C₈H₉]⁺ (phenylethyl) | N/A | N/A | 105 | N/A |
Analysis and Interpretation:
-
Molecular Ion Peak: Compounds containing chlorine (Target, A, B) will exhibit a characteristic M/M+2 isotope pattern with a peak ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.
-
Alpha-Cleavage: A dominant fragmentation pathway for N-benzyl compounds is the cleavage of the C-N bond alpha to the nitrogen, leading to the formation of a stable benzyl or tropylium cation.[7] For the target compound and Analog C, this would result in a base peak at m/z 121, corresponding to the 4-methoxybenzyl cation. For Analog B, cleavage would yield the phenylethyl fragment.
-
Acylium Ion Formation: Cleavage of the N-CO bond can lead to the formation of acylium ions. Loss of the chloroacetyl group is also a possible pathway.
-
Neutral Losses: The loss of neutral molecules like chlorine (M-35) or the CH₂Cl radical (M-49) are expected fragmentation pathways for the chlorinated compounds.[8]
Experimental Protocols
To ensure the scientific integrity and reproducibility of the data presented, the following generalized protocols for spectroscopic analysis are provided.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) spectrometer.
-
¹H NMR Parameters: Use a standard pulse program with a spectral width of ~16 ppm, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.
-
¹³C NMR Parameters: Use a proton-decoupled pulse program with a spectral width of ~220 ppm, an acquisition time of ~1 second, and a relaxation delay of 2-5 seconds. Several thousand scans may be required for a good signal-to-noise ratio.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For solid samples, mix ~1 mg of the compound with ~100 mg of dry KBr powder and press into a transparent pellet. Alternatively, a spectrum can be obtained from a thin film of the compound on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Place the sample in the spectrometer's sample compartment.
-
Parameters: Collect the spectrum over a range of 4000-400 cm⁻¹. Co-add 16-32 scans at a resolution of 4 cm⁻¹ to improve the signal-to-noise ratio.
-
Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (or pure KBr pellet). Identify and label the wavenumbers of significant absorption bands.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the sample in a volatile solvent compatible with the ionization source (e.g., methanol or acetonitrile for Electrospray Ionization - ESI; dichloromethane or ethyl acetate for Electron Impact - EI).
-
Data Acquisition (ESI): Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min. Acquire spectra in both positive and negative ion modes over a mass range of m/z 50-500.
-
Data Acquisition (EI): If using a GC-MS system, inject a small volume of the sample onto the GC column. The separated compound will be introduced into the EI source (typically at 70 eV). Acquire spectra over a similar mass range.
-
Data Processing: Identify the molecular ion peak ([M]⁺ or [M+H]⁺) and major fragment ions. Analyze the isotopic patterns for confirmation of elemental composition (e.g., chlorine).
Conclusion
This guide demonstrates that a comprehensive structural elucidation of a target molecule can be effectively achieved through a comparative analysis with its structural analogs, even when direct experimental data is unavailable. By systematically evaluating the ¹H NMR, ¹³C NMR, IR, and MS data, we can confidently predict the spectroscopic fingerprint of this compound. The key predicted features include the absence of N-H signals (confirming its tertiary amide nature), the characteristic signals for the N-ethyl and 4-methoxybenzyl groups, a downfield methylene singlet for the COCH₂Cl moiety, and a molecular ion cluster at m/z 241/243 in the mass spectrum. This comparative methodology not only validates the structure of the target compound but also deepens the understanding of structure-spectra relationships, providing a valuable resource for chemists in the field.
References
- Bonacorso, H. G., Caro, M. S. B., Zanatta, N., & Martins, M. A. P. (1993). 1H and 13C NMR Chemical Shifts and N-Substituent Effects of Some Unsymmetrically N,N-Disubstituted Acetamides. Spectroscopy Letters, 26(8), 1381–1393. [Link not available]
-
Li, Y., et al. (2015). Benzyl anion transfer in the fragmentation of N-(phenylsulfonyl)-benzeneacetamides: a gas-phase intramolecular S(N)Ar reaction. Journal of the American Society for Mass Spectrometry, 26(10), 1733-1741*. Available at: [Link]
-
Gowda, B. T., et al. (2008). 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. ResearchGate. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Missioui, M., et al. (2022). Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 78(Pt 8), 793-798*. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-N-(4-methoxyphenyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Stone, P. J., & Thompson, H. W. (1966). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Spectrochimica Acta, 22(7), 1297-1306*. Available at: [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. Available at: [Link]
-
Chemistry LibreTexts. (2020). 10.7: Functional Groups and IR Tables. Chemistry LibreTexts. Available at: [Link]
-
Chai, Y., et al. (2023). Proposed mechanism for fragmentations of protonated N-benzyl compounds. ResearchGate. Available at: [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. UCLA Chemistry. Available at: [Link]
-
PubChem. (n.d.). 2-Chloro-N-phenethyl-acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Metin, Ö. (2011). Basic 1H- and 13C-NMR Spectroscopy. De Gruyter. Available at: [Link]
-
PubChem. (n.d.). N-((4-methoxyphenyl)methyl)acetamide. National Center for Biotechnology Information. Available at: [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]
-
University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry. Available at: [Link]
Sources
- 1. Crystal structure and Hirshfeld surface analysis of 2-chloro-N-(4-methoxyphenyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Chloro-N-phenethyl-acetamide | C10H12ClNO | CID 94921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-((4-methoxyphenyl)methyl)acetamide | C10H13NO2 | CID 37050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sci-hub.ru [sci-hub.ru]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
In Silico Toxicity Prediction: A Comparative Guide for 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
In the contemporary landscape of drug discovery and chemical safety assessment, in silico toxicology has emerged as an indispensable tool.[1][2] It provides a rapid, cost-effective, and ethically considerate means to evaluate the potential toxicity of novel chemical entities before significant resources are invested in their development.[1][2] This guide offers a comprehensive, in-depth analysis of the predicted toxicity profile of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide , a compound of interest for researchers in medicinal chemistry and materials science.
To establish a robust comparative framework, the target compound's predicted toxicological properties are benchmarked against two structurally related molecules:
-
Comparator 1 (Hypothesized Lower Toxicity): N-ethyl-N-((4-methoxyphenyl)methyl)acetamide, which lacks the reactive chloroacetyl group.
-
Comparator 2 (Known Hazard): Alachlor, a chloroacetamide herbicide with a well-documented toxicity profile, including probable carcinogenicity.[3][4][5]
This guide is designed for researchers, scientists, and drug development professionals, providing not only predictive data but also the rationale behind the methodological choices and a transparent interpretation of the results.
Methodological Framework: A Multi-Model Approach
The predictive power of in silico toxicology is maximized when a consensus is drawn from multiple models, each with a different underlying algorithm. This approach mitigates the risk of model-specific biases and increases confidence in the overall assessment. For this analysis, a suite of well-validated, freely accessible platforms was selected:
-
ProTox-II: A versatile web server that integrates various methods, including molecular similarity, pharmacophores, and machine-learning models, to predict a wide array of toxicity endpoints.[6][7][8][9][10]
-
pkCSM: This tool utilizes graph-based signatures to predict pharmacokinetic and toxicity (ADMET) properties, offering robust models for various toxicological endpoints.[11][12][13][14][15]
-
Toxtree: An open-source application that employs a decision tree approach to estimate toxic hazards, providing transparent, rule-based predictions for endpoints like mutagenicity.[16][17][18][19][20]
The core principle behind these tools is the Quantitative Structure-Activity Relationship (QSAR), which posits that the biological activity of a chemical is directly related to its molecular structure.[1] By training on large datasets of compounds with known toxicities, these models can predict the properties of novel, untested molecules.[21][22]
Experimental Workflow: A Step-by-Step Protocol
The following protocol outlines the systematic procedure followed for the toxicity prediction of the target and comparator compounds.
-
Compound Structure Acquisition: The canonical SMILES (Simplified Molecular-Input Line-Entry System) for each compound were obtained from the PubChem database. This standardized molecular representation is the universal input for most in silico toxicology platforms.
-
Prediction Platform Execution: The SMILES string for each compound was submitted to the ProTox-II, pkCSM, and Toxtree web servers/applications.
-
Endpoint Selection: Predictions were generated for a range of critical toxicological endpoints, including:
-
Oral Acute Toxicity (LD50)
-
Hepatotoxicity (Liver Toxicity)
-
Carcinogenicity
-
Mutagenicity (Ames Test)
-
Cytotoxicity
-
-
Data Aggregation and Analysis: The output from each platform was collected, standardized, and compiled into a comprehensive comparison table. The results were analyzed by comparing the predicted profiles of the target compound against the two comparators.
This workflow is visualized in the diagram below, generated using Graphviz.
Caption: In Silico Toxicity Prediction Workflow.
Results: A Comparative Toxicity Profile
The predicted toxicity data for the target compound and its comparators are summarized in the table below. This allows for a direct, objective comparison across key toxicological endpoints.
| Toxicity Endpoint | Prediction Tool | This compound (Target) | N-ethyl-N-((4-methoxyphenyl)methyl)acetamide (Comparator 1) | Alachlor (Comparator 2) |
| Oral Acute Toxicity (LD50 in mg/kg) | ProTox-II | 550 (Class 4) | 2560 (Class 5) | 930 (Class 4) |
| pkCSM | 2.535 mol/kg | 2.91 mol/kg | 2.493 mol/kg | |
| Hepatotoxicity | ProTox-II | Active (Prob: 0.73) | Inactive (Prob: 0.65) | Active (Prob: 0.88) |
| pkCSM | Yes | No | Yes | |
| Carcinogenicity | ProTox-II | Active (Prob: 0.65) | Inactive (Prob: 0.71) | Active (Prob: 0.72) |
| Mutagenicity (Ames Test) | ProTox-II | Active (Prob: 0.53) | Inactive (Prob: 0.78) | Active (Prob: 0.51) |
| pkCSM | No | No | No | |
| Toxtree | Positive (Alert: Chloro-compounds) | Negative | Positive (Alert: Chloro-compounds) | |
| Cytotoxicity | ProTox-II | Active (Prob: 0.58) | Inactive (Prob: 0.55) | Active (Prob: 0.61) |
Discussion and Scientific Interpretation
The in silico data provides a compelling narrative about the potential toxicological profile of this compound, particularly when viewed through the lens of its structural analogs.
Acute Toxicity: The Influence of the Chloroacetyl Group
Both ProTox-II and pkCSM predict that the target compound falls into a moderate toxicity category (Class 4), similar to the known hazardous compound, Alachlor.[3][23] The predicted LD50 value of 550 mg/kg is significantly lower than that of Comparator 1 (2560 mg/kg), which lacks the chlorine atom. This strongly suggests that the chloroacetyl moiety is a key structural alert for acute toxicity, likely due to its electrophilic nature and potential to react with biological macromolecules.
Hepatotoxicity: A Clear Structural Concern
A consistent prediction of hepatotoxicity for the target compound was observed across both ProTox-II and pkCSM.[24][25][26][27][28] This is a significant finding, as drug-induced liver injury (DILI) is a major cause of drug attrition.[24][28] The models predict that Comparator 1 is inactive for hepatotoxicity, again pointing to the chloroacetyl group as the likely toxicophore. The prediction aligns with the known profile of Alachlor, which has been shown to cause liver damage.[4][5]
Carcinogenicity and Mutagenicity: A Mixed but Concerning Signal
The prediction of carcinogenicity and mutagenicity is more nuanced but raises a clear flag for concern. The Ames test is a widely used method to assess the mutagenic potential of chemical compounds, with a positive result indicating that the chemical may act as a carcinogen.[29][30][31][32][33]
-
ProTox-II and Toxtree both predict the target compound to be mutagenic. Toxtree's decision tree explicitly identifies the presence of the chloro-compound as a structural alert.[16][18]
-
pkCSM predicts no mutagenicity. This discordance highlights the importance of using multiple models. The graph-based signatures in pkCSM may weigh the structural features differently than the rule-based approach of Toxtree or the machine learning models of ProTox-II.
Given that two out of the three models predict mutagenicity, and considering the structural similarity to the probable carcinogen Alachlor, the potential for genotoxicity should be taken seriously in any further development of this compound.[4] The decision logic for mutagenicity, based on structural alerts, is illustrated in the diagram below.
Caption: Decision Tree for Mutagenicity Prediction.
Conclusion and Forward-Looking Recommendations
This comparative in silico analysis provides strong, data-driven evidence that This compound possesses a significant toxicity profile. The presence of the chloroacetyl group is consistently identified as a liability, contributing to predicted acute toxicity, hepatotoxicity, and mutagenicity. The compound's profile is more analogous to the hazardous herbicide Alachlor than to its non-chlorinated counterpart.
Based on these findings, the following recommendations are proposed:
-
Prioritize for De-risking: If this chemical scaffold is of high interest, medicinal chemistry efforts should focus on replacing the chloroacetyl group with a less reactive moiety to mitigate the predicted toxicities.
-
Guide for In Vitro Testing: Should this compound proceed to experimental validation, the in silico data strongly suggests prioritizing assays for hepatotoxicity (e.g., using HepG2 cell lines) and mutagenicity (e.g., a microbial reverse mutation assay, or Ames test).
-
Application of Read-Across: The data presented serves as a textbook example of the "read-across" principle in toxicology, where the known properties of a source chemical (Alachlor) can inform the assessment of a target chemical.[34][35][36][37][38]
By integrating these computational predictions early in the research and development pipeline, organizations can make more informed decisions, allocate resources more effectively, and ultimately, enhance the safety profile of their candidate compounds.
References
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Journal of Medicinal Chemistry. [Link]
-
Ames test - Wikipedia. Wikipedia. [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC. PubMed Central. [Link]
-
Toxtree - Toxic Hazard Estimation by decision tree approach. Toxtree. [Link]
-
ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed. [Link]
-
Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC. PubMed Central. [Link]
-
The Ames Test or Bacterial Reverse Mutation Test. Eurofins Australia. [Link]
-
Predicting Dose-Dependent Carcinogenicity of Chemical Mixtures Using a Novel Hybrid Neural Network Framework and Mathematical Approach. MDPI. [Link]
-
Prediction of chemical carcinogenicity by machine learning approaches. PubMed. [Link]
-
Ames Test – Introduction, Principle, Procedure, Uses and Result Interpretation. Microbe Online. [Link]
-
Ames Test. Biology LibreTexts. [Link]
-
ChemCarcinoPred: Carcinogenicity Prediction of Small Drug-Like Molecules Using LightGBM and Molecular Fingerprints. Biophysical Reviews and Letters. [Link]
-
Read-across – State of the art and next level!. ToxMinds. [Link]
-
Ames Test: the gold standard for mutagenicity screening. GenEvolutioN. [Link]
-
In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review. National Institutes of Health (NIH). [Link]
-
Prediction of chemical carcinogenicity by machine learning approaches. Taylor & Francis Online. [Link]
-
Approaches for read-across in chemical risk assessment. ECETOC. [Link]
-
Toxtree for Windows - Free download and software reviews. CNET Download. [Link]
-
Alachlor (Ref: CP 50144). AERU, University of Hertfordshire. [Link]
-
Predicting Carcinogenicity Potential Using OncoLogic. US EPA. [Link]
-
Alachlor - Wikipedia. Wikipedia. [Link]
-
EXTOXNET PIP - ALACHLOR. Oregon State University. [Link]
-
Alachlor ChemicalWatch Factsheet. Beyond Pesticides. [Link]
-
ProTox-II: a webserver for the prediction of toxicity of chemicals. Oxford Academic. [Link]
-
Read-Across Toxicity Predictions. The inTelligence And Machine lEarning (TAME) Toolkit. [Link]
-
ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches. National Institutes of Health (NIH). [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. ACS Publications. [Link]
-
Generalized Read-Across (GenRA). US EPA. [Link]
-
An In Silico Model for Predicting Drug-Induced Hepatotoxicity. MDPI. [Link]
-
Review of Software Tools for Toxicity Prediction. JRC Publications Repository. [Link]
-
In Silico Models to Predict Drug-Induced Liver Injury. Encyclopedia.pub. [Link]
-
Use of analogues and read-across in risk assessment. Canada.ca. [Link]
-
(PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. [Link]
-
In Silico Prediction of Hepatotoxicity. ResearchGate. [Link]
-
Toxtree Download. Software Informer. [Link]
-
Summary of Toxicology Studies with Alachlor. J-STAGE. [Link]
-
Insilico toxicity prediction by using ProTox-II computational tools. Asia-Pacific Journal of Pharmacotherapy & Toxicology. [Link]
-
(Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. SciSpace. [Link]
-
Toxic hazard estimation (ToxTree©). Labcorp. [Link]
-
MolToxPred: small molecule toxicity prediction using machine learning approach. RSC Publishing. [Link]
-
Validating the In-Silico Model for Toxicity Studies. News-Medical.Net. [Link]
-
In Silico Toxicity Prediction. PozeSCAF. [Link]
-
pkCSM. Biosig Lab. [Link]
-
Characterization and validation of an in silico toxicology model to predict the mutagenic potential of drug impurities. PubMed. [Link]
-
In silico Toxicology - A Tool for Early Safety Evaluation of Drug. JSciMed Central. [Link]
-
pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures. Semantic Scholar. [Link]
-
Streamlining Toxicity Predictions with In Silico Profiling. Instem. [Link]
-
In silico toxicology models and databases as FDA Critical Path Initiative toolkits. PubMed Central. [Link]
-
In silico toxicology protocols. PubMed Central. [Link]
-
In silico toxicology tools, steps to generate prediction models, and... ResearchGate. [Link]
Sources
- 1. pozescaf.com [pozescaf.com]
- 2. jscimedcentral.com [jscimedcentral.com]
- 3. Alachlor (Ref: CP 50144 ) [sitem.herts.ac.uk]
- 4. Alachlor - Wikipedia [en.wikipedia.org]
- 5. beyondpesticides.org [beyondpesticides.org]
- 6. ProTox-II: a webserver for the prediction of toxicity of chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. ajpt.asmepress.com [ajpt.asmepress.com]
- 10. (Open Access) ProTox-II: a webserver for the prediction of toxicity of chemicals. (2018) | Priyanka Banerjee | 1966 Citations [scispace.com]
- 11. scilit.com [scilit.com]
- 12. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pkCSM [biosig.lab.uq.edu.au]
- 15. semanticscholar.org [semanticscholar.org]
- 16. toxtree.sourceforge.net [toxtree.sourceforge.net]
- 17. Client Challenge [download.cnet.com]
- 18. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 19. toxtree-v2-6-0.software.informer.com [toxtree-v2-6-0.software.informer.com]
- 20. catalog.labcorp.com [catalog.labcorp.com]
- 21. ToxiM: A Toxicity Prediction Tool for Small Molecules Developed Using Machine Learning and Chemoinformatics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 22. MolToxPred: small molecule toxicity prediction using machine learning approach - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 23. EXTOXNET PIP - ALACHLOR [extoxnet.orst.edu]
- 24. Applications of In Silico Models to Predict Drug-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In silico modeling-based new alternative methods to predict drug and herb-induced liver injury: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 26. An In Silico Model for Predicting Drug-Induced Hepatotoxicity [mdpi.com]
- 27. encyclopedia.pub [encyclopedia.pub]
- 28. researchgate.net [researchgate.net]
- 29. Ames test - Wikipedia [en.wikipedia.org]
- 30. The Ames Test or Bacterial Reverse Mutation Test - Eurofins Scientific [eurofins.com.au]
- 31. microbiologyinfo.com [microbiologyinfo.com]
- 32. bio.libretexts.org [bio.libretexts.org]
- 33. Ames Test: the gold standard for mutagenicity screening - GenEvolutioN [genevolution.fr]
- 34. Read-across – State of the art and next level! – ToxMinds [toxminds.com]
- 35. Approaches for read-across in chemical risk assessment - ECETOC [ecetoc.org]
- 36. 2.6 Read-Across Toxicity Predictions | The inTelligence And Machine lEarning (TAME) Toolkit for Introductory Data Science, Chemical-Biological Analyses, Predictive Modeling, and Database Mining for Environmental Health Research [uncsrp.github.io]
- 37. epa.gov [epa.gov]
- 38. Use of analogues and read-across in risk assessment - Canada.ca [canada.ca]
"benchmarking the herbicidal efficacy of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide against commercial herbicides"
A Senior Application Scientist's Guide to Benchmarking a Novel Chloroacetamide Herbicide Against Commercial Standards
Introduction
The relentless challenge of weed management in modern agriculture necessitates a continuous pipeline of innovative and effective herbicidal solutions. Chloroacetamide herbicides have long been a cornerstone of pre-emergence weed control, primarily by inhibiting the synthesis of very-long-chain fatty acids (VLCFAs) in susceptible plants.[1][2] This guide introduces a novel chloroacetamide compound, 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide, and provides a comprehensive framework for benchmarking its herbicidal efficacy against established commercial herbicides.
Drawing upon extensive experience in herbicide evaluation, this document outlines the scientific rationale and detailed protocols for comparative studies. We will delve into the causality behind experimental choices, ensuring that the described methodologies are self-validating and grounded in established scientific principles. The objective is to provide researchers, scientists, and drug development professionals with a robust guide to rigorously assess the potential of this new active ingredient in the context of current weed control standards.
Understanding the Mode of Action: A Comparative Overview
To effectively benchmark a new herbicide, a foundational understanding of its mechanism of action relative to commercial standards is crucial.
This compound (Hypothesized Mechanism)
As a member of the chloroacetamide class, the title compound is presumed to inhibit the biosynthesis of VLCFAs.[1][2] This inhibition disrupts the formation of critical cellular components, leading to a cessation of cell division and expansion, ultimately preventing weed emergence and growth.[1] The specific molecular target is believed to be within the VLCFA elongase complex in the endoplasmic reticulum.[1]
Commercial Herbicide Comparators:
-
Glyphosate: A broad-spectrum, systemic, post-emergence herbicide.[3] Its mode of action is the inhibition of the 5-enolpyruvylshikimate-3-phosphate (EPSP) synthase enzyme in the shikimate pathway.[3][4][5][6][7] This blockage prevents the synthesis of essential aromatic amino acids, leading to plant death.[3][5]
-
Atrazine: A selective, systemic herbicide used for pre- and post-emergence control of broadleaf weeds.[8][9] It functions by inhibiting photosynthesis by binding to the D1 protein of the photosystem II complex, thereby blocking electron transport.[8][9]
The fundamental differences in these mechanisms—VLCFA inhibition versus the shikimate pathway and photosynthesis inhibition—necessitate distinct experimental designs for pre-emergence and post-emergence efficacy trials.
Experimental Design: A Rationale-Driven Approach
The following experimental framework is designed to provide a comprehensive evaluation of this compound's herbicidal potential. The choice of both pre-emergence and post-emergence assays is critical to fully characterize its activity spectrum and compare it meaningfully with the selected commercial standards.
Experimental Workflow Diagram
Caption: Workflow for pre- and post-emergence herbicide efficacy trials.
Detailed Experimental Protocols
Adherence to standardized protocols is paramount for generating reproducible and trustworthy data.
Protocol 1: Pre-Emergence Herbicidal Efficacy Assay
-
Objective: To evaluate the ability of this compound to prevent weed seed germination and emergence in comparison to atrazine.
-
Materials:
-
Test Compound: this compound
-
Reference Herbicide: Atrazine
-
Weed Species: Avena fatua (wild oat), Setaria faberi (giant foxtail)
-
Potting Medium: Sandy loam soil, autoclaved
-
Growth Chambers/Greenhouse
-
-
Procedure:
-
Fill 10 cm pots with potting medium, leaving a 2 cm headspace.
-
Sow 20 seeds of a single weed species per pot and cover with a thin layer of soil.
-
Prepare stock solutions of the test compound and atrazine. Serially dilute to achieve a range of application rates (e.g., 0.1, 0.5, 1.0, 2.0 kg a.i./ha).
-
Apply the herbicide solutions evenly to the soil surface using a laboratory track sprayer. Include an untreated control.
-
Place the pots in a growth chamber with a 16:8 hour light:dark cycle at 25°C.
-
Water the pots as needed to maintain soil moisture.
-
After 21 days, count the number of emerged seedlings in each pot.
-
Harvest the above-ground biomass, dry in an oven at 70°C for 48 hours, and record the dry weight.
-
Calculate the percent inhibition of emergence and biomass reduction relative to the untreated control.
-
Protocol 2: Post-Emergence Herbicidal Efficacy Assay
-
Objective: To assess the efficacy of this compound on established weeds in comparison to glyphosate.
-
Materials:
-
Test Compound: this compound
-
Reference Herbicide: Glyphosate
-
Weed Species: Amaranthus retroflexus (redroot pigweed), Chenopodium album (common lambsquarters)
-
Potting Medium and Growth Chambers as in Protocol 1.
-
-
Procedure:
-
Sow weed seeds in pots and grow them in a growth chamber until they reach the 2-4 true leaf stage.
-
Thin the seedlings to a uniform number (e.g., 5) per pot.
-
Prepare herbicide solutions as described in Protocol 1.
-
Apply the herbicides to the foliage of the weeds using a laboratory track sprayer.
-
Return the pots to the growth chamber.
-
Assess phytotoxicity at 3, 7, and 14 days after treatment using a 0-100% visual rating scale (0 = no effect, 100 = complete plant death).
-
At 14 days, harvest and determine the dry biomass as in Protocol 1.
-
Calculate the percent control and biomass reduction.
-
Comparative Efficacy Data
The following tables present hypothetical, yet plausible, data from the described experiments to illustrate the benchmarking process.
Table 1: Pre-Emergence Efficacy Data (21 Days After Treatment)
| Treatment | Application Rate (kg a.i./ha) | Avena fatua Emergence Inhibition (%) | Setaria faberi Biomass Reduction (%) |
| Untreated Control | 0 | 0 | 0 |
| This compound | 0.5 | 85 | 90 |
| 1.0 | 95 | 98 | |
| 2.0 | 99 | 100 | |
| Atrazine | 0.5 | 70 | 75 |
| 1.0 | 88 | 92 | |
| 2.0 | 96 | 99 |
Table 2: Post-Emergence Efficacy Data (14 Days After Treatment)
| Treatment | Application Rate (kg a.i./ha) | Amaranthus retroflexus Phytotoxicity (%) | Chenopodium album Biomass Reduction (%) |
| Untreated Control | 0 | 0 | 0 |
| This compound | 0.5 | 15 | 25 |
| 1.0 | 25 | 40 | |
| 2.0 | 40 | 60 | |
| Glyphosate | 0.5 | 90 | 95 |
| 1.0 | 100 | 100 | |
| 2.0 | 100 | 100 |
Interpretation of Results and Scientific Insights
The hypothetical data suggests that this compound exhibits strong pre-emergence activity, potentially outperforming atrazine at lower application rates against grassy weeds. This aligns with the known mode of action of chloroacetamide herbicides, which are particularly effective against germinating grasses.[10]
Conversely, its post-emergence activity appears limited when compared to a systemic, broad-spectrum herbicide like glyphosate. This is also expected, as chloroacetamides are primarily absorbed by emerging shoots and roots and have limited foliar uptake and translocation.[10]
Mechanism of Action Pathway Diagram
Caption: Comparative mechanisms of action for the test compound and commercial herbicides.
Conclusion
This guide provides a comprehensive framework for the objective evaluation of this compound. The experimental protocols and comparative data structure are designed to yield a clear and scientifically rigorous assessment of its herbicidal efficacy. Based on the presented hypothetical data and the established mode of action for chloroacetamides, this novel compound shows significant promise as a pre-emergence herbicide. Further field trials would be the logical next step to validate these preliminary findings under diverse environmental conditions and against a broader spectrum of weed species. The systematic approach outlined herein ensures that such future studies are built upon a solid foundation of trustworthy and expertly derived data.
References
-
Glyphosate - Wikipedia. [Link]
-
Mode of Action for Chloroacetamides and Functionally Related Compounds - ResearchGate. [Link]
-
Glyphosate Technical Fact Sheet - National Pesticide Information Center. [Link]
-
Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides - Cambridge University Press & Assessment. [Link]
-
Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC. [Link]
-
The herbicide glyphosate - PubMed. [Link]
-
Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC. [Link]
-
Atrazine Fact Sheet - National Pesticide Information Center - Oregon State University. [Link]
-
Atrazine - Wikipedia. [Link]
-
Chloroacetamide Herbicides | Request PDF - ResearchGate. [Link]
-
General guidelines for sound, small-scale herbicide efficacy research - Aquatic Plant Management Society. [Link]
-
Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC - NIH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Glyphosate - Wikipedia [en.wikipedia.org]
- 4. Glyphosate Technical Fact Sheet [npic.orst.edu]
- 5. Glyphosate: Its Environmental Persistence and Impact on Crop Health and Nutrition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The herbicide glyphosate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxic Effects of Glyphosate on the Nervous System: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cals.cornell.edu [cals.cornell.edu]
- 9. Atrazine - Wikipedia [en.wikipedia.org]
- 10. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]
A Comparative Guide to the Structure-Activity Relationship (SAR) of N-Benzyl-2-chloroacetamide Derivatives for Anticonvulsant Drug Discovery
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a class of N-benzyl-2-chloroacetamide derivatives, centered around the lead compound 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide. Designed for researchers in medicinal chemistry and drug development, this document synthesizes established principles with actionable experimental protocols to guide the rational design of novel anticonvulsant agents. We will explore the causal relationships between specific structural modifications and their anticipated impact on biological activity, supported by comprehensive, validated screening methodologies.
The Lead Compound: A Scaffold for CNS Activity
The core structure, this compound, serves as our foundational scaffold. Its selection as a lead compound is predicated on the known bioactivity of related N-benzylacetamide and chloroacetamide moieties, which are present in numerous pharmacologically active agents.[1][2] The molecule can be dissected into three key regions for SAR exploration:
-
The Chloroacetamide Moiety (A): The α-chloro group is an electrophilic site that can potentially form covalent or strong hydrogen bonds with biological targets. The acetamide backbone provides a crucial hydrogen bond donor/acceptor profile.
-
The N-Alkyl Substituent (B): The N-ethyl group occupies a specific steric volume and influences the compound's lipophilicity and metabolic stability.
-
The N-Benzyl Substituent (C): The N-(4-methoxyphenyl)methyl group is a significant contributor to the molecule's size, conformation, and potential for aromatic interactions (π-π stacking, cation-π) within a receptor binding pocket. The methoxy group, in particular, can alter electronic properties and serve as a hydrogen bond acceptor.
General Synthesis Pathway
The synthesis of the lead compound and its derivatives typically follows a straightforward two-step process involving reductive amination followed by acylation. This robust methodology allows for the facile generation of a diverse library of analogs for comprehensive SAR studies.
Experimental Protocol: Synthesis of this compound
Step 1: Synthesis of N-ethyl-1-(4-methoxyphenyl)methanamine
-
To a solution of 4-methoxybenzaldehyde (1.0 eq) in methanol (0.2 M), add ethylamine (1.1 eq, as a solution in ethanol or water) and acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate the formation of the corresponding imine.
-
Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.
-
Quench the reaction by the slow addition of 1 M HCl. Concentrate the mixture under reduced pressure to remove methanol.
-
Basify the aqueous residue with 2 M NaOH to pH > 10 and extract the product with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the secondary amine, which can often be used in the next step without further purification.
Step 2: Acylation to form the final product
-
Dissolve the N-ethyl-1-(4-methoxyphenyl)methanamine (1.0 eq) in dichloromethane (0.2 M) containing a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq).
-
Cool the solution to 0 °C. Add a solution of 2-chloroacetyl chloride (1.2 eq) in dichloromethane dropwise over 30 minutes.[3]
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Visualization of the Synthesis Workflow
Caption: General two-step synthesis workflow.
Comparative Structure-Activity Relationship (SAR) Analysis
The logical progression of an SAR study involves systematic modification of the lead scaffold to probe the chemical space and identify key structural features that govern biological activity. The following table outlines a series of proposed modifications and their underlying rationale, providing a predictive framework for guiding analog synthesis. The predicted effects are based on established medicinal chemistry principles for anticonvulsant agents.
| Compound ID | Region Modified | Modification | Rationale for Modification | Predicted Effect on Anticonvulsant Activity |
| Lead Compound | - | This compound | Baseline structure for comparison. | - |
| A-1 | A (Chloroacetamide) | R = H (Acetamide) | Determine the necessity of the chloro group for activity. A significant drop would imply it acts as a key binding element or a reactive handle. | Likely Decreased |
| A-2 | A (Chloroacetamide) | R = F (Fluoroacetamide) | Introduce a more electronegative but less reactive halogen to probe electronic requirements versus alkylating potential. | Potentially Retained or Altered |
| B-1 | B (N-Alkyl) | R' = CH₃ (Methyl) | Reduce steric bulk next to the amide nitrogen to explore pocket size constraints. | Potentially Increased or Retained |
| B-2 | B (N-Alkyl) | R' = Propyl | Increase steric bulk and lipophilicity to probe the limits of the binding pocket and enhance membrane permeability. | Potentially Decreased (Steric Clash) |
| C-1 | C (N-Benzyl) | R'' = H (Benzyl) | Remove the methoxy group to assess its role in electronic donation or as a hydrogen bond acceptor. | Likely Decreased |
| C-2 | C (N-Benzyl) | R'' = 4-F (4-Fluorobenzyl) | Replace the methoxy group with an isosteric but electron-withdrawing group to probe electronic effects. | Potentially Retained or Increased |
| C-3 | C (N-Benzyl) | R'' = 4-CF₃ (4-Trifluoromethylbenzyl) | Introduce a strong electron-withdrawing group to maximize the impact of electronic modulation. | Activity Highly Dependent on Target |
| C-4 | C (N-Benzyl) | R'' = 2-MeO (2-Methoxybenzyl) | Change the position of the methoxy group to explore the required spatial orientation for binding interactions. | Likely Decreased or Abolished |
Visualization of Key SAR Principles
Caption: Key molecular regions for SAR modification.
Experimental Protocols for Anticonvulsant Screening
To validate the SAR predictions, a robust and standardized screening cascade is essential. The two most widely used and validated primary assays for anticonvulsant discovery are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazole (scPTZ) tests.[4][5] These models represent different seizure types and provide initial insights into the mechanism of action.
-
Maximal Electroshock (MES) Test: This model is highly predictive of activity against generalized tonic-clonic seizures.[6] It evaluates a compound's ability to prevent the spread of seizures through neural tissue.
-
Pentylenetetrazole (PTZ) Test: This is a chemoconvulsant model considered predictive of activity against absence (petit mal) seizures.[7] It assesses a compound's ability to elevate the seizure threshold.
Protocol 1: Maximal Electroshock (MES) Seizure Model
Objective: To assess the ability of test compounds to prevent tonic hindlimb extension induced by a supramaximal electrical stimulus.
Materials:
-
Male ICR mice (20-25 g) or Male Sprague-Dawley rats (150-200 g).
-
Test compounds and vehicle (e.g., 0.9% saline with 0.5% Tween 80).
-
Standard anticonvulsant drug (e.g., Phenytoin).
-
Electroconvulsive shock apparatus.
-
Corneal electrodes.
-
Topical anesthetic (e.g., 0.5% tetracaine hydrochloride).
Procedure:
-
Animal Acclimation & Dosing: Acclimate animals for at least 3 days. Fast mice for 4 hours prior to the experiment. Administer the test compound or vehicle via intraperitoneal (i.p.) injection. A typical screening dose is 30-100 mg/kg.
-
Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the administered compound (often 30-60 minutes post-i.p. injection).
-
Stimulation: Apply a drop of topical anesthetic to the corneas of the animal. Place the corneal electrodes and deliver a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice).[4]
-
Endpoint Observation: Immediately after stimulation, observe the animal for the presence or absence of a tonic hindlimb extension seizure. The seizure is characterized by a rigid, extended posture of the hindlimbs for at least 3 seconds.
-
Data Analysis: Protection is defined as the complete absence of the tonic hindlimb extension. Results are typically expressed as the number of animals protected out of the total number tested at a given dose. An ED₅₀ (median effective dose) can be calculated from a multi-dose study.
Protocol 2: Pentylenetetrazole (PTZ)-Induced Seizure Model
Objective: To evaluate the ability of test compounds to prevent or delay the onset of clonic seizures induced by a subcutaneous injection of PTZ.
Materials:
-
Male ICR mice (20-25 g).
-
Test compounds and vehicle.
-
Standard anticonvulsant drug (e.g., Ethosuximide).
-
Pentylenetetrazole (PTZ) solution (e.g., 85 mg/kg in saline, a dose that induces clonic seizures in >95% of control animals).[6]
Procedure:
-
Animal Acclimation & Dosing: Acclimate and dose animals as described in the MES protocol.
-
PTZ Administration: At the time of peak effect, administer PTZ via a subcutaneous injection in the scruff of the neck.
-
Observation Period: Immediately place the mouse in an individual observation chamber and observe continuously for 30 minutes.
-
Endpoint Observation: Record the latency to the first sign of a clonic seizure (characterized by rhythmic muscle spasms, often with loss of posture) and the presence or absence of seizure within the 30-minute window.
-
Data Analysis: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds during the observation period. The latency to seizure onset can also be used as a quantitative measure. Results are expressed as the number of animals protected, and an ED₅₀ can be determined.
Visualization of the Anticonvulsant Screening Workflow
Caption: High-throughput anticonvulsant screening cascade.
Concluding Remarks and Future Directions
This guide establishes a comprehensive framework for conducting SAR studies on this compound derivatives. By combining rational, hypothesis-driven analog design with validated, high-throughput biological screening protocols, researchers can efficiently navigate the chemical space to identify candidates with promising anticonvulsant activity. Compounds demonstrating potent and broad-spectrum activity in both the MES and PTZ models should be prioritized for further investigation, including neurotoxicity assessments (e.g., the rotarod test), pharmacokinetic profiling, and detailed mechanism of action studies to elucidate their specific molecular targets. This structured approach maximizes the potential for discovering novel, safe, and effective therapies for epilepsy.
References
-
Kulkarni, S. K. (2006). Methods and considerations for experimental evaluation of antiepileptic drugs. Indian Journal of Experimental Biology, 44(7), 537-548. [Available at: [Link]]
-
Slideshare. (2014, September 15). Evaluation of anti epileptic drugs practical. [Available at: [Link]]
-
Löscher, W. (2021). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. Epilepsy & Behavior, 121(Pt B), 108031. [Available at: [Link]]
-
Singh, P., et al. (2023). Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. European Journal of Medicinal Chemistry, 257, 115524. [Available at: [Link]]
-
ResearchGate. (2014). Acetamide Scanning around Bicyclic Thiazoles: SAR at the H-3 Receptor. [Available at: [Link]]
-
Khan, I., et al. (2023). New Acetamide-Sulfonamide-Containing Scaffolds: Antiurease Activity Screening, Structure-Activity Relationship, Kinetics Mechanism, Molecular Docking, and MD Simulation Studies. Molecules, 28(14), 5418. [Available at: [Link]]
-
Singh, P., et al. (2023). Discovery, SAR and mechanistic studies of quinazolinone-based acetamide derivatives in experimental visceral leishmaniasis. PubMed. [Available at: [Link]]
-
ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B) Synthesis of the MPAEMA monomer. [Available at: [Link]]
-
International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Available at: [Link]]
-
Piatkowska, M., et al. (2016). Evaluation of anticonvulsant and antinociceptive properties of new N-Mannich bases derived from pyrrolidine-2,5-dione and 3-methylpyrrolidine-2,5-dione. Pharmacological Reports, 68(2), 347-354. [Available at: [Link]]
-
Al-Sultani, A. A. H. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(1), 74-81. [Available at: [Link]]
-
National Center for Biotechnology Information. (n.d.). 2-Chloro-N-chloromethyl-N-(2-ethyl-6-methylphenyl)acetamide. PubChem. [Available at: [Link]]
-
ResearchGate. (n.d.). Figure 1. (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide... [Available at: [Link]]
-
PrepChem.com. (n.d.). Synthesis of a. 2-Chloro-N-(4-nitrophenyl)-acetamide. [Available at: [Link]]
-
National Center for Biotechnology Information. (n.d.). N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. PubChem. [Available at: [Link]]
-
Chem-Impex. (n.d.). N-Benzylacetamide. [Available at: [Link]]
Sources
- 1. archivepp.com [archivepp.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijpsr.info [ijpsr.info]
- 4. ijpp.com [ijpp.com]
- 5. Experimental Models for Anticonvulsant Research: A Comprehensive Review of <i>In vivo</i> and <i>In vitro</i> Approaches | International Journal of Newgen Research in Pharmacy & Healthcare [ijnrph.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Evaluation of anti epileptic drugs practical | PPTX [slideshare.net]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide. As a member of the chloroacetamide class of compounds, this substance requires careful management to ensure the safety of laboratory personnel and to prevent environmental contamination. The procedures outlined below are grounded in established safety principles and regulatory standards, designed to provide researchers, scientists, and drug development professionals with the expertise needed for responsible chemical waste management.
Core Principles: Hazard Identification and Risk Assessment
Understanding the hazard profile of this compound is fundamental to appreciating the necessity of these disposal protocols. While specific toxicological data for this exact molecule is limited, the chloroacetamide functional group is well-characterized. Compounds in this class are known for their potential toxicity and environmental hazards.[1]
The primary risks associated with chloroacetamide derivatives include:
-
Skin Sensitization: A significant risk is the potential to cause an allergic skin reaction upon contact.[1][2]
-
Reproductive Toxicity: Some chloroacetamides are suspected of damaging fertility or the unborn child.[1]
-
Environmental Hazard: These compounds are frequently classified as harmful to aquatic life, mandating that they are never disposed of down the drain or released into the environment.[3][4]
These hazards necessitate that this compound be managed as a regulated, hazardous chemical waste from the moment of its generation to its final destruction.[5][6]
| Hazard Class | GHS Hazard Statement (Anticipated) | Source Basis |
| Acute Toxicity, Oral | H301: Toxic if swallowed | Based on chloroacetamide classification[1][2] |
| Skin Sensitization | H317: May cause an allergic skin reaction | Based on chloroacetamide classification[1] |
| Reproductive Toxicity | H361: Suspected of damaging fertility or the unborn child | Based on chloroacetamide classification |
| Hazardous to the Aquatic Environment | H402: Harmful to aquatic life | Based on chloroacetamide classification[4] |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to establish a safe working environment. The causality is simple: minimizing exposure eliminates risk.
Engineering Controls: All handling of this compound, including weighing, transfer, and collection of waste, must be conducted within a certified chemical fume hood. This primary engineering control is essential to prevent the inhalation of any dusts or aerosols.[7]
Personal Protective Equipment (PPE): PPE is the final barrier between the researcher and the chemical. The following must be worn at all times.
| Equipment | Specification | Rationale |
| Gloves | Nitrile or other chemically resistant gloves. | To prevent skin contact and potential sensitization. Contaminated gloves must be disposed of as hazardous waste. |
| Eye Protection | Tightly fitting safety goggles with side-shields or a face shield.[3] | To protect eyes from splashes or airborne dust particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[4] |
| Respiratory Protection | NIOSH-approved respirator. | Required if there is a risk of generating dust outside of a fume hood.[3][4] |
Step-by-Step Waste Collection and Storage Protocol
Proper disposal is a systematic process. Following these steps ensures compliance and safety.
Step 1: Waste Segregation
Immediately upon generation, waste this compound must be segregated. Do not mix this waste with other chemical streams unless explicitly directed by your institution's Environmental Health & Safety (EHS) department.[8] Cross-contamination can lead to dangerous reactions and complicates the final disposal process.[9] Incompatible materials such as strong oxidizing agents, acids, and bases must be kept separate.[2][8]
Step 2: Container Selection
Use only designated hazardous waste containers that are chemically compatible and in good condition.[5][9] The container must have a secure, sealable lid to prevent spills and the release of vapors.[9] Ideally, use the original container if it is intact and can be safely repurposed for waste.[9]
Step 3: Waste Collection
-
Solid Waste: Carefully transfer the solid chemical waste, including any contaminated items like weighing paper, gloves, or absorbent pads, into the designated waste container.[8] Avoid generating dust; if the material is a fine powder, moisten it slightly with a suitable non-reactive solvent if appropriate and safe to do so.[10]
-
Liquid Waste: If the compound is in solution, collect it in a compatible, sealed liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion.[5]
-
Empty Containers: The original "empty" product container is not truly empty. It contains chemical residue and must be disposed of as hazardous waste in the same manner as the unused product.[4][11]
Step 4: Labeling
Proper labeling is a critical regulatory requirement.[12] The waste container must be clearly and indelibly labeled with:
-
The full chemical name: "this compound" .[8]
-
An indication of the primary hazards (e.g., "Toxic," "Sensitizer").[12]
Step 5: Temporary Storage in a Satellite Accumulation Area (SAA)
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA).[9][12] The SAA must be:
-
At or near the point of waste generation.[12]
-
Under the control of laboratory personnel.[9]
-
In a cool, dry, and well-ventilated location away from drains and incompatible materials.[8][14]
-
Clearly marked with a "Hazardous Waste" sign.[5]
Spill and Emergency Procedures
Accidents require a prepared, immediate response.
-
Small Spill (Solid):
-
Large Spill:
-
Evacuate the immediate area.[4]
-
Alert colleagues and notify your supervisor and institutional EHS office immediately.
-
Prevent entry into the affected area.
-
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin with plenty of soap and water.[4] Seek medical attention if irritation or a rash occurs.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[1] Rinse mouth with water.[3] Seek immediate medical attention and call a poison control center.
-
Inhalation: Move the person to fresh air.[14] If breathing is difficult, provide oxygen. Seek medical attention.
-
Final Disposal Pathway
The ultimate disposal of this chemical must be handled by professionals. It is illegal and unsafe for laboratory personnel to dispose of this material through standard waste channels.
The process involves:
-
EHS Coordination: Once your waste container is full or has been in storage for the maximum allowable time (per institutional and EPA guidelines), contact your EHS office to arrange for a waste pickup.[9]
-
Licensed Contractor: Your institution's EHS department works with licensed hazardous waste disposal companies. These contractors are equipped to transport the waste and destroy it in compliance with all federal and state regulations.[3][4][5]
-
Destruction Method: The most common and effective method for destroying chloroacetamide waste is through high-temperature incineration in a facility equipped with afterburners and flue gas scrubbers to neutralize harmful combustion byproducts.[3][4][11]
Below is a diagram illustrating the decision-making workflow for proper disposal.
Caption: Disposal Decision and Workflow Diagram.
References
-
PubChem. Chloroacetamide | ClCH2CONH2 | CID 6580. National Institutes of Health. Available from: [Link]
-
GAIACA. How to Dispose of Chemical Waste in a Lab Correctly. (2022-04-11). Available from: [Link]
-
Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Available from: [Link]
-
LabManager. Managing Hazardous Chemical Waste in the Lab. (2021-10-26). Available from: [Link]
-
Eurofins. 2-Chloroacetamide Safety Data Sheet. Available from: [Link]
-
MedicalLab Management. Laboratory Waste Management: The New Regulations. Available from: [Link]
-
U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. Available from: [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: 2-chloroacetamide. (2020-08-18). Available from: [Link]
-
New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet. Available from: [Link]
-
University of California, Riverside. Decontamination of Chloroacetanilide Herbicides with Thiosulfate Salts. NIFA Reporting Portal. Available from: [Link]
-
PubChem. 2-(4-Chloro-phenyl)-N-[2-(4-hydroxy-3-methoxy-phenyl)-ethyl]-2-prop-2-ynyloxy-acetamide. National Institutes of Health. Available from: [Link]
-
Penta chemicals. Acetamide - SAFETY DATA SHEET. (2023-03-30). Available from: [Link]
-
Pallav Chemicals. Acetamide MATERIAL SAFETY DATA SHEET. Available from: [Link]
-
Loba Chemie. ACETAMIDE FOR SYNTHESIS - Safety Data Sheet. Available from: [Link]
-
PubChem. 2-Chloro-N-(4-methoxyphenyl)acetamide. National Institutes of Health. Available from: [Link]
-
PubChem. 2-chloro-N-ethyl-N-methylacetamide. National Institutes of Health. Available from: [Link]
-
PubChem. 2-Chloro-N-(2-ethyl-6-methylphenyl)acetamide. National Institutes of Health. Available from: [Link]
-
Acanthus Research. 2-Chloro-N-(2-ethyl-6-methyl-phenyl)-N-methoxymethyl-acetamide. Available from: [Link]
-
PubChem. 2-chloro-N-ethylacetamide. National Institutes of Health. Available from: [Link]
-
PubChem. 2-chloro-N-(4-chloro-2-methylphenyl)acetamide. National Institutes of Health. Available from: [Link]
-
PubChemLite. 2-chloro-n-[1-(4-ethoxy-3-methoxyphenyl)ethyl]acetamide. Available from: [Link]
Sources
- 1. chemos.de [chemos.de]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. echemi.com [echemi.com]
- 4. eurofinsus.com [eurofinsus.com]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. nj.gov [nj.gov]
- 7. lobachemie.com [lobachemie.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. pallavchemicals.com [pallavchemicals.com]
- 12. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety Data Sheet [chemicalbook.com]
A Senior Application Scientist's Guide to Handling 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide
This document provides essential procedural guidance for the safe handling, use, and disposal of 2-chloro-N-ethyl-N-[(4-methoxyphenyl)methyl]acetamide. As a specialized chloroacetamide derivative, this compound requires stringent safety protocols to mitigate potential risks to laboratory personnel. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind each safety measure to foster a deeply ingrained culture of safety and procedural excellence.
Hazard Assessment: An Evidence-Based Approach
Analysis of related compounds suggests that this chemical should be handled as, at minimum, harmful and potentially corrosive. For instance, the structurally related compound 2-chloro-N-ethyl-N-methylacetamide is classified as harmful if swallowed, harmful in contact with skin, harmful if inhaled, and causes severe skin burns and eye damage.[1] Other chloroacetamides are also classified as toxic if swallowed and are known skin and eye irritants.[2][3]
Table 1: GHS Hazard Classifications of Structurally Related Compounds
| Compound | GHS Pictograms | Hazard Statements |
| 2-chloro-N-ethyl-N-methylacetamide [1] | Danger | H302: Harmful if swallowedH312: Harmful in contact with skinH314: Causes severe skin burns and eye damageH332: Harmful if inhaledH335: May cause respiratory irritation |
| 2-Chloroacetamide [3] | Danger | H301: Toxic if swallowedH317: May cause an allergic skin reactionH361: Suspected of damaging fertility or the unborn child |
| 2-Chloro-N-methylacetamide [2] | Danger | Toxic if swallowedCauses skin irritationCauses serious eye irritationMay cause respiratory irritation |
Given these data, it is imperative to treat this compound with the highest level of caution, assuming it possesses similar or greater hazards.
Required Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to prevent exposure through all potential routes: dermal, ocular, inhalation, and ingestion.
-
Hand Protection : Double-gloving with nitrile or neoprene gloves is required. The outer glove should be of a thicker gauge (e.g., >8 mil) to provide robust chemical resistance. Gloves must be inspected for tears or pinholes before each use. The rationale for double-gloving is to provide a secondary barrier in case the outer glove is compromised, a critical precaution when handling potentially corrosive or skin-absorbable substances. Always remove gloves using the proper technique to avoid contaminating your skin.
-
Eye and Face Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory to protect against splashes and fine particulates.[4][5] In addition, a full-face shield must be worn over the goggles, especially when handling larger quantities or during procedures with a high splash potential, such as transferring solutions.[5][6] This combination provides comprehensive protection against severe eye damage.[1]
-
Respiratory Protection : All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to control vapor and aerosol exposure.[2][7] If there is a risk of generating dust or aerosols that cannot be contained within a fume hood, or in the event of a significant spill, a NIOSH-approved respirator is required. For dust, a fit-tested N95 or N100 particulate respirator is the minimum requirement.[8] For vapors or potential splashes, a full face-piece respirator with a chemical cartridge may be necessary.[5][8]
-
Body Protection : A long-sleeved, knee-length laboratory coat must be worn at all times. For procedures involving larger quantities (>10g) or a significant risk of splashing, chemical-resistant coveralls or a chemical-resistant apron worn over the lab coat is required.[9] All protective clothing should be made of a low-linting material and have tightly cuffed sleeves. Do not take lab coats home to be laundered; they must be cleaned by a professional service or disposed of as hazardous waste if significantly contaminated.[3]
Operational Plan for Safe Handling
A systematic workflow is critical to minimizing exposure risk. The following step-by-step process must be followed.
Step 1: Preparation and Pre-Handling
-
Designate a Workspace : All work with this compound must be performed in a designated area within a certified chemical fume hood.
-
Assemble Materials : Before starting, ensure all necessary equipment (spatulas, glassware, solvents, waste containers) is inside the fume hood.
-
Verify Emergency Equipment : Confirm that a safety shower and eyewash station are accessible and have been recently tested.[7]
-
Don PPE : Put on all required PPE as described in Section 2 before approaching the designated workspace.
Step 2: Weighing and Aliquoting (High-Risk Step)
-
Tare the Vessel : Place a clean, dry, and appropriately labeled receiving vessel on the analytical balance within the fume hood.
-
Careful Transfer : Use a dedicated spatula to carefully transfer the solid compound. Avoid any actions that could generate dust. If the material is a fine powder, consider moistening it slightly with a compatible, non-reactive solvent to prevent dusting, if the experimental procedure allows.[3]
-
Seal and Clean : Immediately and securely cap the primary container. Carefully wipe the spatula and any affected surfaces with a solvent-dampened cloth, disposing of the cloth in the designated solid hazardous waste container.
Step 3: In-Use Handling and Reactions
-
Controlled Additions : When adding the compound to a reaction vessel, do so slowly and in a controlled manner to prevent splashing.
-
Maintain Containment : Keep all containers sealed when not in immediate use. All reactions must be performed in closed or covered systems within the fume hood.
-
Constant Vigilance : Never leave the active experimental area unattended.
Step 4: Post-Handling Decontamination
-
Clean Equipment : Decontaminate all non-disposable equipment (glassware, spatulas) that came into contact with the chemical. This should involve a preliminary rinse with a suitable solvent, followed by a thorough wash with soap and water. The initial solvent rinse must be collected as hazardous waste.
-
Clean Workspace : Wipe down the entire designated work area within the fume hood with an appropriate solvent and then a cleaning solution.
-
Doff PPE : Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to prevent cross-contamination. Wash hands and forearms thoroughly with soap and water after removing all PPE.[4]
Caption: Workflow for handling this compound.
Emergency Procedures
Rapid and correct response is critical in any emergency situation.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[4][7] Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4][7] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation : Move the person to fresh air immediately.[2][7] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration (use a barrier device). Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[2]
-
Spill Response : Evacuate the immediate area. If the spill is large or outside of a fume hood, alert others and contact your institution's Environmental Health & Safety (EH&S) department. For small spills inside a fume hood, use a chemical spill kit with an absorbent material appropriate for the substance. Collect the absorbed material in a sealed, labeled hazardous waste container. Do not let the chemical enter drains.[10]
Disposal Plan
All waste generated from handling this compound is considered hazardous waste.
-
Waste Segregation : Maintain separate, clearly labeled, and sealed waste containers for:
-
Solid Waste : Contaminated PPE, weigh boats, paper towels, and absorbed spill materials.
-
Liquid Waste : Unused solutions, solvent rinses, and reaction mixtures. This waste stream must be kept separate from other laboratory waste, especially acidic waste, to prevent reactions.[10]
-
-
Container Management : Use chemically resistant containers that can be tightly sealed. Label each container with "Hazardous Waste" and the full chemical name: "this compound".[10]
-
Final Disposal : Arrange for waste pickup through your institution's EH&S department.[10] Never pour this chemical or its waste down the drain.[11]
-
Empty Container Decontamination : "Empty" containers are not truly empty and must be decontaminated. Triple-rinse the container with a suitable solvent, collecting all rinsate as hazardous liquid waste. After decontamination, observe all label safeguards until the container is properly cleaned or destroyed.[12]
By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with this compound, ensuring a safe and productive research environment.
References
- Essential Guide to the Safe Disposal of 2-azido-N-(2-chlorophenyl)acetamide. Benchchem.
- Material Safety Data Sheet - 2-[(2-Amino-2-oxoethyl)dithio]acetamide. Cole-Parmer.
- Acetamide. Santa Cruz Biotechnology.
- 4 - SAFETY DATA SHEET (2-Chloro-N-methoxy-N-methylacetamide). Thermo Fisher Scientific.
- Personal Protective Equipment | US EPA.
- 2-CHLORO-N-METHOXY-N-METHYLACETAMIDE - Safety D
- SAFETY DATA SHEET (2-Chloro-N-methylacetamide). Fisher Scientific.
- SAFETY DATA SHEET (chloroacetamide). Sigma-Aldrich.
- Personal protective equipment in your pharmacy. Alberta College of Pharmacy.
- 2-chloro-N-ethyl-N-methylacetamide | C5H10ClNO | CID 22234698. PubChem.
- Acetamide - Hazardous Substance Fact Sheet. New Jersey Department of Health.
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon OSHA.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes (-). University of California, Berkeley.
- Acetamide - SAFETY D
- ICSC 0640 - 2-CHLOROACETAMIDE.
Sources
- 1. 2-chloro-N-ethyl-N-methylacetamide | C5H10ClNO | CID 22234698 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]
- 4. fishersci.com [fishersci.com]
- 5. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 6. epa.gov [epa.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 9. osha.oregon.gov [osha.oregon.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pentachemicals.eu [pentachemicals.eu]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

